molecular formula C10H20O B102105 Dihydromyrcenol CAS No. 18479-58-8

Dihydromyrcenol

Cat. No.: B102105
CAS No.: 18479-58-8
M. Wt: 156.26 g/mol
InChI Key: XSNQECSCDATQEL-UHFFFAOYSA-N
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Description

Dihydromyrcenol is a plant-derived terpene of significant interest in dermatological and cosmetic research for its role in enhancing skin barrier function. Recent scientific investigations have demonstrated that this compound modulates the expression of key cornified envelope proteins, most notably involucrin, which is integral to the structural integrity of the epidermal barrier . The compound's mechanism of action is mediated through the Fyn-Akt signaling pathway; treatment with this compound activates this pathway, leading to the phosphorylation of Akt, which in turn stimulates the transcription factor Sp1 to promote involucrin expression . This upstream modulation provides a targeted approach to investigating keratinocyte differentiation. Studies conducted on human keratinocyte cell lines and validated in 3D human skin equivalents have shown that this compound significantly increases both mRNA and protein levels of involucrin in a concentration-dependent manner, without compromising cell viability at effective concentrations . Beyond involucrin, research indicates it may also influence the expression of other barrier proteins like filaggrin, highlighting its potential as a multifaceted tool for studying epidermal differentiation and homeostasis . These properties make this compound a valuable candidate for research aimed at developing strategies for skin conditions associated with barrier disruption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloct-7-en-2-ol
Source PubChem
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InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNQECSCDATQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029317
Record name 1,1,5-Trimethyl-6-heptenol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid
Record name 7-Octen-2-ol, 2,6-dimethyl-
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CAS No.

18479-58-8
Record name 2,6-Dimethyl-7-octen-2-ol
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Record name 2,6-Dimethyl-7-octen-2-ol
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Record name 7-Octen-2-ol, 2,6-dimethyl-
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Record name 1,1,5-Trimethyl-6-heptenol
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Record name 2,6-dimethyloct-7-en-2-ol
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Record name DIHYDROMYRCENOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Dihydromyrcenol from cis-Pinane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydromyrcenol, a valuable fragrance ingredient, from cis-pinane. The process is a two-step synthesis involving the pyrolysis of cis-pinane to produce dihydromyrcene, which is subsequently hydrated to yield this compound. This document details the experimental protocols for these key transformations and presents quantitative data to allow for a comparative analysis of different synthetic approaches.

Overall Synthesis Pathway

The conversion of cis-pinane to this compound is a well-established industrial process. The primary intermediate, dihydromyrcene (also known as citronellene), is a key precursor for the synthesis of not only this compound but also other fragrance compounds.[1] The synthesis begins with the pyrolysis of cis-pinane, which itself is typically derived from the hydrogenation of α-pinene.[2][3] The resulting dihydromyrcene is then subjected to an acid-catalyzed hydration reaction to produce the final product, this compound.[1][4]

Synthesis_Pathway cis-Pinane cis-Pinane Dihydromyrcene Dihydromyrcene cis-Pinane->Dihydromyrcene Pyrolysis This compound This compound Dihydromyrcene->this compound Hydration

Figure 1: Overall synthesis pathway from cis-pinane to this compound.

Step 1: Pyrolysis of cis-Pinane to Dihydromyrcene

The pyrolysis of cis-pinane involves the thermal or catalytic cleavage of the pinane ring system to form the acyclic monoterpene, dihydromyrcene.[5] Both thermal and catalytic methods are employed, with catalytic cracking generally offering superior selectivity and lower energy consumption.[5][6]

Thermal Pyrolysis

Thermal cracking of cis-pinane is typically carried out at high temperatures, ranging from 500 to 600°C.[6] While effective in converting cis-pinane, thermal pyrolysis often leads to the formation of a complex mixture of isomers, which can complicate the purification of dihydromyrcene.[6] The selectivity of thermal cracking towards dihydromyrcene is generally lower than that of catalytic methods.[5]

Catalytic Pyrolysis

Catalytic cracking of cis-pinane can be achieved at lower temperatures than thermal pyrolysis, typically in the range of 420-500°C, leading to energy savings.[6] Various catalysts have been investigated, with platinum-based catalysts demonstrating high selectivity.[6] The use of a catalyst can significantly improve the selectivity for dihydromyrcene, with reported selectivities reaching up to 93.2%.[6]

Experimental Protocol for Catalytic Pyrolysis of cis-Pinane

The following protocol is a representative example of a catalytic pyrolysis process for the synthesis of dihydromyrcene from cis-pinane.

Materials:

  • cis-Pinane

  • Platina silk screen catalyst

  • Nitrogen gas (inert atmosphere)

  • Vaporizer

  • Cracking tube with preheating and cracking sections

  • Condenser

  • Receiving bottle

Procedure: [6]

  • The platina silk screen catalyst is placed in the cracking section of the cracking tube.

  • cis-Pinane is heated and vaporized in the vaporizer at a temperature of 120-180°C.

  • The vaporized cis-pinane is passed through the preheating section of the cracking tube, which is maintained at a temperature of 260-340°C.

  • The preheated cis-pinane vapor then enters the cracking section containing the catalyst, where the temperature is maintained at 420-500°C. The cracking is carried out under a nitrogen atmosphere with a flow rate of 30-100 L/hour and at a reduced pressure of 10-90 kPa.

  • The resulting gaseous mixture of isomers, primarily containing dihydromyrcene, is then passed through a condenser to be cooled.

  • The condensed liquid is collected in a receiving bottle.

  • The crude dihydromyrcene can be purified by fractional distillation.

Quantitative Data for Pyrolysis of cis-Pinane
MethodCatalystTemperature (°C)cis-Pinane Conversion (%)Dihydromyrcene Selectivity (%)Reference
CatalyticPlatina Silk Screen48078.5859.40[6]
CatalyticPlatina Silk Screen46077.0256.24[6]
CatalyticSolid Acid-Complete>59[5]
ThermalNone500-600-Lower than catalytic[5][6]

Step 2: Hydration of Dihydromyrcene to this compound

The second step in the synthesis is the hydration of the double bond of dihydromyrcene to form the tertiary alcohol, this compound. This reaction is typically acid-catalyzed and follows Markovnikov's rule.[4] Several acid catalysts can be employed, including mineral acids, solid acids like H-beta zeolite, and ionic liquids.[4][7]

Hydration using Mineral Acids (Formic Acid/Sulfuric Acid)

A common method for the hydration of dihydromyrcene involves the use of a mixture of formic acid and sulfuric acid.[8] This method proceeds via the formation of a formate ester intermediate, which is subsequently hydrolyzed to yield this compound.

Experimental Protocol for Hydration using Formic and Sulfuric Acid

Materials: [8]

  • Dihydromyrcene (94% purity)

  • Formic acid

  • Sulfuric acid

  • Methanol

  • 50% Sodium hydroxide solution

  • Water

  • Benzene (for extraction)

  • Reaction vessel with stirrer and cooling system

Procedure: [8]

  • In a reaction vessel, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.

  • Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with constant stirring and cooling.

  • Continue stirring the mixture at approximately 20°C. Monitor the reaction progress by gas-liquid chromatography (GLC). The optimal reaction time is typically around 5 hours.

  • Quench the reaction by pouring the mixture into an equal volume of water.

  • Allow the layers to separate and decant the organic layer. Extract the aqueous layer with benzene and combine the organic fractions.

  • Wash the combined organic material with half its volume of water.

  • To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.

  • Reflux the mixture for two hours, maintaining a pH of around 10.

  • After cooling, add 100 cc of water and recover the methanol by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Hydration using Solid Acid Catalysts (H-beta Zeolite)

The use of solid acid catalysts, such as H-beta zeolite, offers a "greener" alternative to mineral acids, as they can be easily separated from the reaction mixture and potentially reused.[4][9] These reactions are often carried out in the presence of a co-solvent to create a single-phase system, which enhances the reaction rate.[4][9]

Experimental Protocol for Hydration using H-beta Zeolite

Materials: [4]

  • Dihydromyrcene

  • H-beta zeolite catalyst

  • Acetone (co-solvent)

  • Water

  • Batch reactor

Procedure: [4]

  • Activate the H-beta zeolite catalyst by heating under vacuum to remove any adsorbed water.

  • In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone as a co-solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.

  • Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC).

  • After the desired conversion is achieved, cool the reactor and filter off the solid catalyst.

  • Separate the organic layer. The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation.

Quantitative Data for Hydration of Dihydromyrcene
Catalyst SystemCo-solventTemperature (°C)Dihydromyrcene Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Formic Acid / H₂SO₄None15-2047~45.4-[8]
H-beta ZeoliteAcetone70-100->50~100[4][9]
Solid Acid----80[5]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Catalytic_Pyrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Place Platina Silk Screen in Cracking Section crack Catalytic Cracking (420-500°C, N2, < atm) prep_catalyst->crack prep_reactant Vaporize cis-Pinane (120-180°C) preheat Preheat cis-Pinane Vapor (260-340°C) prep_reactant->preheat preheat->crack condense Condense Gaseous Products crack->condense collect Collect Crude Dihydromyrcene condense->collect purify Fractional Distillation collect->purify Dihydromyrcene Dihydromyrcene purify->Dihydromyrcene Hydration_Workflow cluster_prep_hydration Preparation cluster_reaction_hydration Reaction cluster_workup_hydration Work-up & Hydrolysis cluster_purification_hydration Purification prep_acid Prepare & Cool Acid Mixture add_reactant Add Dihydromyrcene (15-20°C) prep_acid->add_reactant react Stir at 20°C (~5 hours) add_reactant->react quench Quench with Water react->quench extract Extract with Benzene quench->extract wash Wash Organic Layer extract->wash hydrolyze Hydrolyze with NaOH/Methanol wash->hydrolyze distill Fractional Distillation hydrolyze->distill This compound This compound distill->this compound

References

The Enigma of Dihydromyrcenol: A Technical Guide to its Putative Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the natural occurrence and isolation of dihydromyrcenol, a valuable acyclic monoterpenoid in the fragrance industry. While extensively synthesized, its presence in nature is exceptionally rare, presenting a unique challenge for natural product chemists. This document provides a comprehensive overview of its reported natural sources, a detailed hypothetical protocol for its isolation and purification, and a plausible biosynthetic pathway.

Natural Occurrence: A Scarcity of Evidence

This compound is predominantly recognized as a synthetic aroma chemical. Despite anecdotal mentions of its presence in certain plants, a thorough review of scientific literature reveals a significant lack of quantitative data to substantiate these claims. While minor components of essential oils can sometimes be elusive, the current body of evidence suggests that this compound is not a significant natural product in the commonly cited sources.

To illustrate this, the following table summarizes the lack of quantitative findings for this compound in plants where it has been anecdotally reported.

Plant SpeciesCommon NamePlant PartConcentration of this compound (% of Essential Oil)Reference
Curcuma amadaMango GingerRhizomeNot Detected[1][2][3][4][5][6]
Ribes nigrumBlack CurrantBudNot Detected[7][8][9][10][11][12][13][14][15][16]
Citrus japonica (syn. Fortunella japonica)KumquatPeelNot Detected[17][18][19][20][21][22][23][24]

Note: The references cited have analyzed the essential oil composition of these plants and have not identified this compound as a constituent.

Hypothetical Isolation and Purification Protocol

Given the absence of established protocols for isolating natural this compound, the following is a generalized, multi-stage procedure based on standard methodologies for the separation of terpenoid alcohols from complex essential oil mixtures.[9][10][12][17][22][25]

Stage 1: Extraction of Essential Oil by Steam Distillation

This initial stage aims to extract the volatile compounds, including potential terpenoid alcohols, from the plant matrix.

Methodology:

  • Plant Material Preparation: Freshly harvested plant material (e.g., rhizomes, peels) is coarsely chopped or ground to increase the surface area for efficient steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the still pot and fully submerged in distilled water.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.

  • Condensation and Separation: The steam and essential oil vapor mixture is passed through a condenser. The cooled liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer, which is then carefully separated from the aqueous phase (hydrosol).

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Stage 2: Preliminary Fractionation by Liquid-Solvent Extraction

A solvent extraction step can be employed to selectively partition compounds based on their polarity, providing a crude separation of oxygenated terpenes from hydrocarbons.

Methodology:

  • Solvent Selection: A biphasic solvent system is chosen, for example, a non-polar solvent like hexane and a more polar solvent like aqueous ethanol.

  • Extraction: The crude essential oil is dissolved in hexane and then extracted multiple times with the aqueous ethanol solution. Terpenoid alcohols, being more polar than terpene hydrocarbons, will preferentially partition into the aqueous ethanol phase.

  • Solvent Removal: The aqueous ethanol fractions are combined, and the ethanol is removed under reduced pressure using a rotary evaporator, yielding a fraction enriched in oxygenated monoterpenoids.

Stage 3: Chromatographic Purification

The final stage involves high-resolution chromatographic techniques to isolate this compound from other compounds in the enriched fraction.

Methodology:

  • Column Chromatography:

    • Stationary Phase: Silica gel is used as the adsorbent in a glass column.

    • Mobile Phase: A solvent gradient system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[26]

    • Fraction Collection: Eluted fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with a similar polarity to a this compound standard.

  • Preparative Gas Chromatography (Prep-GC) (Optional):

    • For final purification to a high degree of purity, fractions from column chromatography containing this compound can be subjected to preparative gas chromatography.[27]

    • A column with a suitable stationary phase (e.g., a polar polyethylene glycol column) is used to separate compounds based on their volatility and interaction with the stationary phase.

    • The peak corresponding to this compound is collected at the detector outlet.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the hypothetical isolation and purification process.

experimental_workflow plant_material Plant Material (e.g., Rhizomes, Peels) steam_distillation Stage 1: Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil solvent_extraction Stage 2: Liquid-Solvent Extraction (Hexane/Aqueous Ethanol) crude_oil->solvent_extraction enriched_fraction Oxygenated Monoterpenoid Fraction solvent_extraction->enriched_fraction column_chromatography Stage 3: Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) enriched_fraction->column_chromatography dihydromyrcenol_fractions This compound-Containing Fractions column_chromatography->dihydromyrcenol_fractions prep_gc Optional: Preparative Gas Chromatography dihydromyrcenol_fractions->prep_gc pure_this compound Pure this compound dihydromyrcenol_fractions->pure_this compound Direct to final product if purity is sufficient prep_gc->pure_this compound

Caption: A workflow for the hypothetical isolation of this compound.

Plausible Biosynthetic Pathway of this compound

This compound is an acyclic monoterpenoid. Its biosynthesis in plants would likely follow the general pathway for this class of compounds, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[11][14]

The key steps are:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP condense in a reaction catalyzed by geranyl pyrophosphate synthase to form the C10 precursor, geranyl pyrophosphate (GPP).[1][5]

  • Formation of a Linalyl Cation: GPP can be isomerized to linalyl pyrophosphate (LPP), which then loses the pyrophosphate group to form a linalyl cation.

  • Formation of Myrcene: The linalyl cation can undergo rearrangement and deprotonation to form myrcene, another acyclic monoterpene.

  • Hypothetical Hydration: A subsequent hydration reaction, catalyzed by a specific hydratase enzyme, would be required to add a hydroxyl group to the myrcene backbone at the tertiary carbon, yielding this compound.

The following diagram illustrates this proposed biosynthetic pathway.

biosynthetic_pathway IPP Isopentenyl Pyrophosphate (IPP) GPP_Synthase Geranyl Pyrophosphate Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Myrcene_Synthase Myrcene Synthase LPP->Myrcene_Synthase Myrcene Myrcene Myrcene_Synthase->Myrcene Hydratase Putative Hydratase Myrcene->Hydratase This compound This compound Hydratase->this compound

Caption: A plausible biosynthetic pathway for this compound in plants.

References

Spectroscopic Profile of Dihydromyrcenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a widely used fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: 2,6-dimethyloct-7-en-2-ol[1]

  • Synonyms: this compound

  • CAS Number: 18479-58-8[1]

  • Molecular Formula: C₁₀H₂₀O[1]

  • Molecular Weight: 156.27 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.75ddd1HH-7
4.95d1HH-8a
4.90d1HH-8b
2.05m1HH-6
1.50 - 1.20m4HH-3, H-4
1.15s6HC2-(CH₃)₂
0.95d3HC6-CH₃

Data interpreted from publicly available spectra. Precise values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ) ppmAssignment
145.5C-7
111.5C-8
72.5C-2
44.0C-4
38.0C-6
30.0C2-(CH₃)₂
23.0C-5
20.0C-3
17.5C6-CH₃

Data interpreted from publicly available spectra. Precise values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3080Medium=C-H stretch (alkene)
2970-2850StrongC-H stretch (alkane)
1640MediumC=C stretch (alkene)
1460MediumC-H bend (alkane)
1375MediumC-H bend (gem-dimethyl)
1150StrongC-O stretch (tertiary alcohol)
990, 910Strong=C-H bend (alkene, out-of-plane)

Data interpreted from publicly available spectra.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

m/zRelative Intensity (%)Possible Fragment
59100[C₃H₇O]⁺
4385[C₃H₇]⁺
7180[C₅H₁₁]⁺
8140[C₆H₉]⁺
9525[C₇H₁₁]⁺
12315[M - H₂O - CH₃]⁺
1385[M - H₂O]⁺
156<1[M]⁺ (Molecular Ion)

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-150 ppm.

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is placed on top to create a thin liquid film.

IR Spectrum Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile compound like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system is employed.

Mass Spectrometer Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Process_NMR Process FID & Assign Peaks NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_MS Analyze Fragmentation Pattern GCMS->Process_MS Report Compile Spectroscopic Data Tables Process_NMR->Report Process_IR->Report Process_MS->Report

References

Dihydromyrcenol CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dihydromyrcenol

Abstract

This compound (CAS No. 18479-58-8) is a synthetic acyclic terpenoid alcohol that is a cornerstone molecule in the modern fragrance industry.[1] Characterized by its powerful and fresh citrus-lime and floral-lavender aroma, it is extensively utilized in a wide array of consumer products, from fine fragrances to household detergents.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety and handling protocols, intended for researchers, chemists, and professionals in the fragrance and chemical industries.

Chemical Identification

This compound, chemically known as 2,6-Dimethyloct-7-en-2-ol, is a monoterpenoid alcohol.[2][4] Its stable chemical nature and consistent quality, owing to its synthetic origin, make it a reliable component in complex formulations.[1]

IdentifierValue
Chemical Name 2,6-Dimethyloct-7-en-2-ol[4][5][6]
CAS Number 18479-58-8[2][4][7][8][9]
Molecular Formula C₁₀H₂₀O[4][5][7][9]
Molecular Weight 156.27 g/mol [2][4][7][8]
EC Number 242-362-4[8]
Linear Formula H₂C=CHCH(CH₃)(CH₂)₃C(CH₃)₂OH[8]
Synonyms Dimyrcetol, 2,6-Dimethyl-7-octen-2-ol, Myrcetol, Lymolene[7][10]
InChI Key XSNQECSCDATQEL-UHFFFAOYSA-N
SMILES CC(CCCC(C)(C)O)C=C[9]

Physicochemical Properties

This compound is a colorless, transparent liquid with notable stability.[1][10] Its olfactory profile is described as a powerful, fresh, citrusy (lime-like), and floral (lavender-like) scent.[2][3]

PropertyValue
Appearance Clear, colorless to pale yellow liquid[6][10][11]
Odor Fresh, floral, lavender-like, with citrus and lime notes[2][3][9]
Boiling Point 194-197 °C (at 760 mmHg); 84 °C (at 10 mmHg)
Density 0.837 g/mL at 20 °C
Refractive Index (n20/D) 1.443[8]
Flash Point 76 °C (168.8 °F) - closed cup[12]
Solubility Soluble in alcohols and oils; insoluble in water[10]
Vapor Pressure 0.1136 hPa at 20°C (est.)[9]
Biodegradability Readily biodegradable (72%)[6]

Synthesis and Experimental Protocols

This compound is produced synthetically. Common methods involve the hydration of dihydromyrcene or multi-step processes starting from α-pinene.

Experimental Protocol: Synthesis from Dihydromyrcene via Formylation

This process involves the reaction of dihydromyrcene with formic acid in the presence of an acid catalyst to form dihydromyrcenyl formate, which is then hydrolyzed.

Methodology:

  • A mixture of 150 g of formic acid and 7.5 g of sulfuric acid is prepared and cooled to 15°C.[13]

  • 220 g of dihydromyrcene (94% purity) is slowly added to the mixture over a 15-minute period, with constant stirring and cooling to maintain the temperature between 15-20°C.[13]

  • The mixture is stirred at approximately 20°C for about 5 hours, monitoring for the formation of cyclic by-products via gas-liquid chromatography (GLC).[13]

  • The reaction mixture is then poured into 500 cc of cold water and stirred for 15 minutes.[13] The layers are separated, and the aqueous layer is extracted with petroleum ether.[13]

  • The combined organic material is washed with water.[13]

  • The resulting dihydromyrcenyl formate is hydrolyzed by refluxing with a mixture of 100 g methanol, 45 g of 50% sodium hydroxide, and 32 g of water for two hours, maintaining a pH of about 10.[13]

  • After hydrolysis, the mixture is cooled, and 100 cc of water is added. Methanol is recovered by distillation.[13]

  • The crude this compound is then purified by fractional distillation.[13]

Experimental Protocol: Synthesis from α-Pinene

This multi-step process involves the hydrogenation of α-pinene to cis-pinane, followed by pyrolysis to dihydromyrcene, and subsequent hydration.

Methodology:

  • Hydrogenation: α-Pinene is hydrogenated in the presence of a Raney Nickel catalyst at a pressure of 5.0 - 25 kgs/cm² and a temperature of 80-130°C to produce cis-pinane.[14]

  • Pyrolysis: The resulting cis-pinane is subjected to pyrolysis under vacuum at a temperature range of 800-950°C to yield dihydromyrcene.[14]

  • Distillation: The crude dihydromyrcene is purified via vacuum distillation in a tall column at 600-700 mm/Hg and a temperature of 105-117°C.[14]

  • Hydration: The purified dihydromyrcene is reacted with water in the presence of a concentrated mineral acid (e.g., sulfuric acid) and a catalyst at a temperature of 0 to -6°C to form this compound.[14]

  • Purification: The final product is purified by vacuum distillation to achieve a purity of up to 99.6%.[14]

G cluster_synthesis Synthesis Workflow of this compound from α-Pinene A α-Pinene B Hydrogenation (Raney Ni Catalyst, 80-130°C) A->B Reactant C cis-Pinane B->C Product D Pyrolysis (800-950°C, vacuum) C->D Reactant E Dihydromyrcene (Crude) D->E Product F Vacuum Distillation E->F Input G Dihydromyrcene (Purified) F->G Output H Hydration (Mineral Acid, 0 to -6°C) G->H Reactant I This compound (Crude) H->I Product J Final Vacuum Distillation I->J Input K This compound (>99% Purity) J->K Final Product

Caption: Synthesis workflow of this compound from α-Pinene.

Applications

This compound is a versatile ingredient valued for its stability, cost-effectiveness, and fresh scent profile.[2][15] Its primary application is as a fragrance component across various industries.

  • Personal Care Products: It is a key ingredient in perfumes, colognes (especially masculine fougères), deodorants, soaps, shampoos, lotions, and creams.[2][15] In Davidoff's Cool Water (1988), it was famously used at a concentration of around 20%.[2]

  • Household Products: Its refreshing aroma and stability make it ideal for laundry detergents, fabric softeners, all-purpose cleaners, and air fresheners.[1][2][15]

  • Industrial Applications: It is used in industrial-grade cleaners and sanitizers to mask harsh chemical odors.[15]

  • Chemical Synthesis: this compound also serves as a raw material for the synthesis of other fragrance chemicals, such as Citronellol.[10]

G DHMC This compound Fragrance Fragrance Ingredient DHMC->Fragrance Synthesis Chemical Intermediate DHMC->Synthesis PersonalCare Personal Care Fragrance->PersonalCare Household Household Products Fragrance->Household Industrial Industrial Cleaners Fragrance->Industrial Citronellol Citronellol Synthesis Synthesis->Citronellol Perfumes Perfumes & Colognes PersonalCare->Perfumes Soaps Soaps & Shampoos PersonalCare->Soaps Deodorants Deodorants PersonalCare->Deodorants Detergents Detergents & Softeners Household->Detergents Cleaners Air & Surface Cleaners Household->Cleaners

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[16][17] Proper safety precautions are necessary during handling and storage.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid NoneWarningH227: Combustible liquid[16]
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation[16][17]
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation[16][17]
Aquatic Hazard None-H412: Harmful to aquatic life with long lasting effects[16]

Handling and Storage:

  • Handling: Wash hands thoroughly after handling.[12][16] Use in a well-ventilated area.[12] Avoid contact with eyes, skin, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[12][16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[12][18] Keep container tightly closed when not in use.[12] Keep away from heat, sparks, and open flames.[12][16]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12][16]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][16]

  • Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[12]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[12]

Conclusion

This compound is an indispensable synthetic aroma chemical that has significantly influenced modern perfumery by delivering a signature fresh and clean scent profile. Its versatility, stability, and cost-effectiveness ensure its continued prominence in a vast range of consumer and industrial products. A thorough understanding of its chemical properties, synthesis routes, and safety protocols is essential for its effective and safe utilization in research and product development.

References

Physical properties of Dihydromyrcenol including boiling point and density.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dihydromyrcenol (CAS No: 18479-58-8), a widely used fragrance ingredient with a characteristic fresh, citrus-lime, and floral odor. The following sections detail its key physical constants, standardized experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

This compound, chemically known as 2,6-Dimethyl-7-octen-2-ol, is a monoterpenoid alcohol.[1] Its physical state at standard conditions is a clear, colorless liquid.[2][3][4] It is practically insoluble in water but soluble in alcohols and oils.[1][5]

Quantitative Data Summary

The physical properties of this compound have been determined by various sources. The table below provides a consolidated summary of these quantitative data points.

Physical PropertyValueConditions
Boiling Point 193 - 197 °C@ 760 mmHg (Atmospheric Pressure)
84 °C@ 10 mmHg
Density 0.837 g/mL@ 20 °C
0.784 g/mL@ 25 °C
Specific Gravity 0.831 - 0.839@ 20 °C / 20 °C
0.824 - 0.830@ 25 °C / 25 °C
Molecular Weight 156.27 g/mol -
Molecular Formula C₁₀H₂₀O-
Flash Point (Closed Cup) 74 - 77 °C (165.2 - 170.6 °F)-
Refractive Index 1.434 - 1.446@ 20 °C (nD)
Vapor Pressure 0.166 mmHg@ 25 °C (estimated)
logP (o/w) 2.99 - 3.25-

[Sources:[6],[1],[7],[3],[8],[9],[4],[10],[11],[12]]

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling point and density, adapted from standard laboratory procedures.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[3][10]

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating bath liquid

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., 6x50 mm Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or slice of rubber tubing

  • Heating source (e.g., Bunsen burner or hot plate)

  • Clamps and stand

Procedure:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[7]

  • Sample Setup: Add approximately 0.2-0.5 mL of this compound into the small test tube.[3][9] Place the capillary tube inside the test tube with its open end submerged in the liquid.[3]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

  • Heating: Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the oil and positioned near the center of the main tube.[3] Gently heat the side arm of the Thiele tube with a small flame, promoting even heat distribution via convection currents.[13]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[7]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[3][13] Record this temperature.

  • Verification: For accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement.[9]

This gravimetric method provides a highly precise determination of a liquid's density by accurately measuring the mass of a known volume.[4][14] Standard test methods like ASTM D1217 can be followed for this purpose.[1]

Apparatus:

  • Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water (for calibration)

  • Acetone (for cleaning/drying)

Procedure:

  • Calibration of Pycnometer Volume: a. Thoroughly clean and dry the pycnometer and its stopper. Measure and record its mass (m₀).[4] b. Fill the pycnometer with distilled water of a known temperature (e.g., 20.0 °C) and insert the stopper, allowing excess water to exit through the capillary. c. Place the filled pycnometer in a constant temperature water bath set to the desired calibration temperature (t) until thermal equilibrium is reached (approx. 15-20 minutes).[11] d. Remove the pycnometer, carefully dry the exterior, and measure its mass (m₁). e. Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

  • Density Measurement of this compound: a. Ensure the pycnometer is clean and dry. Use the previously recorded empty mass (m₀). b. Fill the pycnometer with this compound. c. Bring the filled pycnometer to the target temperature (e.g., 20.0 °C) in the constant temperature water bath as done during calibration. d. Remove the pycnometer, thoroughly dry the exterior, and measure its mass (m₂). e. Calculate the mass of the this compound sample: m_sample = m₂ - m₀. f. Calculate the density of this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the primary physical properties of a liquid chemical sample like this compound.

G cluster_setup Preparation & Setup cluster_density Density Determination cluster_bp Boiling Point Determination cluster_results Data Analysis & Reporting Sample Obtain Liquid Sample (e.g., this compound) WeighEmpty 1. Weigh Empty Pycnometer Sample->WeighEmpty HeatSample 1. Heat Sample in Micro Apparatus Sample->HeatSample Apparatus Prepare & Calibrate Apparatus (Pycnometer, Thiele Tube) Apparatus->WeighEmpty Apparatus->HeatSample WeighFull 2. Weigh Pycnometer with Sample at Constant Temperature WeighEmpty->WeighFull CalcDensity 3. Calculate Density ρ = (m_full - m_empty) / V_pyc WeighFull->CalcDensity Data Compile & Analyze Data CalcDensity->Data ObserveBubbles 2. Observe Rapid Bubbling & Remove Heat HeatSample->ObserveBubbles RecordBP 3. Record Temperature as Liquid Enters Capillary ObserveBubbles->RecordBP RecordBP->Data Report Generate Technical Report Data->Report

References

A Technical Guide to the Solubility of Dihydromyrcenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dihydromyrcenol in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document combines reported solubility values with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights for formulation development. Additionally, a general experimental protocol for solubility determination is provided.

Overview of this compound

This compound (2,6-dimethyl-7-octen-2-ol) is a synthetic monoterpenoid alcohol widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and detergents. Its fresh, citrus-lime, and floral-lavender aroma makes it a popular choice in the fragrance industry. Chemically, it is a colorless liquid that is generally considered to be practically insoluble in water but soluble in alcohols and oils.[1][2][3]

Experimentally Determined Solubility Data

Quantitative solubility data for this compound in a broad range of pure organic solvents is not extensively documented in readily available scientific literature. The table below summarizes the available quantitative and qualitative solubility information.

Solvent SystemTemperature (°C)SolubilityData TypeSource
Water20939 mg/LQuantitative[2][4]
Water25252.2 mg/LQuantitative (est.)[5]
55% Aqueous Alcohol251 part in 4 to 6.5 parts solventQuantitative[6]
EthanolNot SpecifiedSlightly SolubleQualitative[7]
AlcoholsNot SpecifiedSolubleQualitative[1][2][3][6]
Paraffin OilNot SpecifiedSolubleQualitative[5][6]
KeroseneNot SpecifiedSolubleQualitative[6]
Fragrance OilsNot SpecifiedFully MiscibleQualitative[7]

Predicting Solubility with Hansen Solubility Parameters (HSP)

A powerful method for predicting the solubility of a substance in various solvents is the use of Hansen Solubility Parameters. This model is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The Hansen Solubility Parameters for this compound have been determined as:

  • δD (Dispersion): 16.00 MPa⁰.⁵[8][9]

  • δP (Polar): 3.44 MPa⁰.⁵[8][9]

  • δH (Hydrogen Bonding): 6.40 MPa⁰.⁵[8][9]

To predict solubility, the "distance" (Ra) between the HSP of this compound and a given solvent is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, a substance is likely to be soluble in a solvent if their Ra is low.

The following table provides the HSP for a range of common organic solvents for comparison and calculation.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Toluene18.01.42.0
Hexane14.90.00.0
Ethanol15.88.819.4
Methanol15.112.322.3
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Dichloromethane17.07.37.1

Note: HSP values for solvents are widely available in chemical engineering and formulation literature.

cluster_input Input Parameters cluster_process Calculation cluster_output Prediction cluster_result Result DHM_HSP This compound HSP (δD₁, δP₁, δH₁) Calculate_Ra Calculate Distance (Ra) DHM_HSP->Calculate_Ra Solvent_HSP Solvent HSP (δD₂, δP₂, δH₂) Solvent_HSP->Calculate_Ra Decision Ra < Threshold? Calculate_Ra->Decision Soluble High Solubility Decision->Soluble Yes Insoluble Low Solubility Decision->Insoluble No

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

General Experimental Protocol for Solubility Determination

While a specific, published protocol for this compound solubility determination was not identified, the following is a standard methodology for determining the solubility of a liquid analyte in a solvent at a given temperature. This is often referred to as the isothermal equilibrium method.

Objective: To determine the mass of this compound that can be dissolved in a given mass or volume of a selected organic solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Calibrated glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification.

Methodology:

  • Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known mass of the organic solvent. The excess is to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to stir for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow the vials to remain undisturbed in the water bath for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to settle, leaving a clear saturated supernatant.

  • Sampling: Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. It is crucial not to disturb the settled excess solute.

  • Dilution and Quantification: Accurately weigh the collected aliquot and then dilute it with a known mass of the same solvent. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • Calculation: Based on the concentration determined in the diluted sample and the dilution factor, calculate the mass of this compound per mass of solvent in the original saturated solution. This value can then be expressed in various units such as g/100g of solvent, mg/L, or molarity.

A 1. Prepare Supersaturated Mixture (Excess this compound + Solvent) B 2. Equilibrate in Thermostatic Bath (e.g., 24-72h with stirring) A->B C 3. Settle for Phase Separation (e.g., 12-24h without stirring) B->C D 4. Sample Clear Supernatant C->D E 5. Dilute Sample with Solvent D->E F 6. Quantify Concentration (e.g., GC-FID) E->F G 7. Calculate Solubility F->G

Caption: General experimental workflow for determining the solubility of this compound.

References

Dihydromyrcenol: A Technical Guide to its Toxicological Profile and Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydromyrcenol (CAS: 18479-58-8), a widely used fragrance ingredient, exhibits a well-characterized toxicological profile of low acute toxicity. It is classified as a skin and eye irritant. This technical guide provides an in-depth overview of the essential safety and toxicity data for this compound, intended for use in a laboratory setting. The information is compiled from various safety data sheets and toxicological assessments, with a focus on quantitative data, experimental methodologies, and clear visual representations of workflows and safety protocols.

Toxicological Profile

The toxicological profile of this compound has been established through a series of standardized in vivo and in vitro studies. The primary hazards are related to local effects on the skin and eyes upon direct contact.

Acute Toxicity

This compound demonstrates a low order of acute toxicity via both oral and dermal routes of exposure.[1]

Endpoint Species Route Value Reference
LD50RatOral3600 mg/kg[1][2][3]
LD50RabbitDermal>5000 mg/kg[1][2][3]
Irritation

This compound is considered to be an irritant to the skin and eyes.

Endpoint Species Result Classification Reference
Skin IrritationRabbitMild to Moderate IrritationCauses skin irritation[1][2][4][5]
Eye IrritationRabbitModerate to Serious IrritationCauses serious eye irritation[2][4][5]

Prolonged or repeated skin contact may lead to redness, swelling, and the development of dermatitis.[1]

Sensitization

Available data suggests that this compound has a low potential for skin sensitization.[6][7] In Local Lymph Node Assays (LLNA), this compound was found to be non-sensitizing.[6]

Genotoxicity

This compound has been evaluated for genotoxicity and is not considered to be genotoxic.[6] No mutagenicity was observed in bacterial reverse mutation assays (Ames test).[5]

Repeated Dose Toxicity

Studies on structurally related substances suggest a low potential for systemic toxicity following repeated exposure. A 90-day oral gavage study in rats with a structurally related substance indicated a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg bw/day.[5]

Carcinogenicity

This compound has not been tested for carcinogenicity. However, studies on two structurally related substances did not show evidence of lung or skin tumors in mice.[5]

Experimental Protocols

The toxicological data for this compound is based on internationally recognized experimental guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to OECD Guideline 401. This involves the administration of the substance in graduated doses to groups of experimental animals, typically rats, via oral gavage. Observations of effects and mortality are made over a defined period.

start Start: Acclimatized Animals (Rats) fasting Overnight Fasting start->fasting dosing Single Oral Gavage Dose of this compound fasting->dosing observation Observation Period (Typically 14 days) - Clinical signs - Body weight - Mortality dosing->observation necropsy Gross Necropsy of All Animals observation->necropsy end Endpoint: LD50 Calculation necropsy->end

Acute Oral Toxicity Testing Workflow
Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity is assessed by applying the substance to a shaved area of the skin of experimental animals, usually rabbits or rats. The site is covered with a porous gauze dressing for a 24-hour exposure period.

start Start: Animals with Shaved Skin (Rabbits/Rats) application Application of this compound to Skin (~10% of body surface) start->application occlusion Semi-occlusive Dressing for 24 hours application->occlusion removal Removal of Dressing and Test Substance occlusion->removal observation Observation Period (14 days) - Clinical signs - Skin reactions - Body weight - Mortality removal->observation necropsy Gross Necropsy observation->necropsy end Endpoint: Dermal LD50 > 5000 mg/kg necropsy->end

Acute Dermal Toxicity Testing Workflow
Skin Irritation (as per OECD Guideline 404)

A single dose of this compound is applied to a small area of the skin of an animal, typically an albino rabbit. The treated area is observed for signs of erythema and edema at specified intervals.

Eye Irritation (as per OECD Guideline 405)

A single dose of the substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation compared to controls indicates a sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to this compound with and without a metabolic activation system. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Laboratory Safety and Handling

Given its classification as a skin and eye irritant and a combustible liquid, appropriate safety precautions must be observed when handling this compound in a laboratory setting.[4][8][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][8]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene) should be worn.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][8]

  • Respiratory Protection: Not typically required under normal, well-ventilated conditions.[8] If vapors or mists are generated, a respirator may be necessary.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage eye_protection Eye Protection (Goggles/Face Shield) hand_protection Hand Protection (Chemical-Resistant Gloves) body_protection Body Protection (Lab Coat) ventilation Use in a well-ventilated area ignition Keep away from heat, sparks, and open flames contact Avoid contact with skin, eyes, and clothing container Store in a tightly closed, original container location Store in a cool, dry, well-ventilated area incompatible Store away from strong acids and oxidizing agents handling_main Safe Handling of this compound handling_main->eye_protection Requires handling_main->hand_protection Requires handling_main->body_protection Requires handling_main->ventilation Follow handling_main->ignition Follow handling_main->contact Follow handling_main->container Store as per handling_main->location Store as per handling_main->incompatible Store as per

Laboratory Safety and Handling Logic Diagram
Engineering Controls

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[9][10]

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] Aspiration into the lungs may cause chemical pneumonitis.[1]

Spill and Disposal Procedures

In the event of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[4][9][10] Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound has a low acute systemic toxicity but is a known skin and eye irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to ensure the safe handling of this compound. The toxicological data for this compound is well-documented and based on established international guidelines.

References

Dihydromyrcenol degradation pathways with ozone and hydroxyl radicals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Atmospheric Degradation Pathways of Dihydromyrcenol with Ozone and Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase degradation pathways of this compound, a common fragrance ingredient, when reacting with ozone (O₃) and hydroxyl radicals (•OH). Understanding these degradation pathways is crucial for assessing the environmental fate and potential impact of this volatile organic compound (VOC) on indoor and outdoor air quality.

Core Degradation Reactions and Kinetics

This compound (2,6-dimethyl-7-octen-2-ol) is primarily removed from the atmosphere through reactions with ozone and hydroxyl radicals. The kinetics of these reactions determine the atmospheric lifetime of this compound and the rate of formation of secondary products.

Reaction with Hydroxyl Radicals (•OH)

The reaction with hydroxyl radicals is a significant degradation pathway for this compound. The bimolecular rate constant for this reaction has been determined experimentally.

Reaction with Ozone (O₃)

The gas-phase reaction of this compound with ozone is relatively slow. An upper limit for the bimolecular rate constant has been established. It is important to note that surface reactions of this compound with ozone can be more significant, with reaction probabilities being highly sensitive to humidity and the nature of the surface.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the gas-phase reactions of this compound with hydroxyl radicals and ozone.

Table 1: Bimolecular Rate Constants at 297 ± 3 K and 1 atm

ReactantRate Constant (k) in cm³ molecule⁻¹ s⁻¹Reference
•OH(38 ± 9) × 10⁻¹²[2][3]
O₃< 2 × 10⁻¹⁸[2][3]

Table 2: Identified Gas-Phase Reaction Products

Degradation PathwayIdentified ProductsReference
This compound + •OHAcetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal)[2][3][4]
This compound + O₃Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal)[2][3][4]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for studying gas-phase atmospheric reactions.

Determination of Rate Constants (Relative Rate Technique)

The rate constant for the reaction of this compound with hydroxyl radicals was determined using the relative rate technique.[3]

  • Principle: The decay of this compound is measured relative to the decay of a reference compound with a known reaction rate constant with the oxidant (e.g., •OH).

  • Experimental Setup: Experiments are typically conducted in a Teflon reaction chamber at a specific temperature and pressure (e.g., 297 ± 3 K and 1 atm).[4]

  • Procedure:

    • Known concentrations of this compound and a reference compound (e.g., decane, 2-butanol, or 2,5-dimethylfuran) are introduced into the reaction chamber.[4]

    • A source of the oxidant (e.g., photolysis of methyl nitrite in the presence of NO for •OH generation) is introduced to initiate the reaction.[4]

    • The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography-Mass Spectrometry (GC/MS).

    • A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) yields a straight line. The slope of this line multiplied by the known rate constant of the reference compound gives the rate constant for the reaction of this compound.[4]

Product Identification

The identification of reaction products is a critical step in elucidating the degradation pathways.

  • Direct Gas-Phase Sampling and Analysis: The contents of the reaction chamber are directly sampled and analyzed using GC/MS to identify volatile products.[4]

  • Chemical Derivatization: To identify carbonyl, alcohol, and carboxylic acid products that are not easily detected by direct analysis, chemical derivatization techniques are employed.[4]

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This agent is used to derivatize carbonyl compounds, converting them into more stable and readily analyzable oximes.[2][3]

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This agent is used to derivatize alcohols and carboxylic acids, increasing their volatility for GC/MS analysis.[2][3]

  • Solid-Phase Microextraction (SPME): SPME fibers can be used for sampling terpenes and their oxidation products from the gas phase, followed by analysis using GC with a flame ionization detector (GC-FID).[5][6][7]

Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways of this compound with hydroxyl radicals and ozone.

Dihydromyrcenol_OH_Degradation cluster_pathways Reaction Pathways cluster_products Primary Products This compound This compound Addition Addition to C=C bond This compound->Addition + •OH H_Abstraction H-atom Abstraction This compound->H_Abstraction + •OH OH_Radical •OH Intermediates Peroxy & Alkoxy Radical Intermediates Addition->Intermediates H_Abstraction->Intermediates Acetone Acetone Intermediates->Acetone Methylpropanal 2-Methylpropanal Intermediates->Methylpropanal Methylbutanal 2-Methylbutanal Intermediates->Methylbutanal Glyoxal Ethanedial (Glyoxal) Intermediates->Glyoxal Methylglyoxal 2-Oxopropanal (Methylglyoxal) Intermediates->Methylglyoxal

Caption: Reaction pathways of this compound with hydroxyl radicals.

Dihydromyrcenol_Ozone_Degradation cluster_products Primary Products This compound This compound Primary_Ozonide Primary Ozonide (Molozonide) This compound->Primary_Ozonide + O₃ Ozone O₃ Criegee_Intermediate Criegee Intermediate Primary_Ozonide->Criegee_Intermediate Decomposition Acetone Acetone Criegee_Intermediate->Acetone Methylpropanal 2-Methylpropanal Criegee_Intermediate->Methylpropanal Methylbutanal 2-Methylbutanal Criegee_Intermediate->Methylbutanal Glyoxal Ethanedial (Glyoxal) Criegee_Intermediate->Glyoxal Methylglyoxal 2-Oxopropanal (Methylglyoxal) Criegee_Intermediate->Methylglyoxal

Caption: Ozonolysis degradation pathway of this compound.

Experimental_Workflow cluster_analysis Product Analysis Start Start: Introduce Reactants (this compound, Reference Compound) Chamber Teflon Reaction Chamber (297 K, 1 atm) Start->Chamber Initiation Initiate Reaction (e.g., Photolysis for •OH) Chamber->Initiation Direct_Sampling Direct Gas-Phase Sampling Initiation->Direct_Sampling Monitor Reaction Derivatization Chemical Derivatization (PFBHA, BSTFA) Initiation->Derivatization Monitor Reaction SPME SPME Sampling Initiation->SPME Monitor Reaction GCMS GC/MS Analysis Direct_Sampling->GCMS Derivatization->GCMS SPME->GCMS Data_Analysis Data Analysis (Rate Constant Calculation, Product Identification) GCMS->Data_Analysis End End: Elucidate Pathways Data_Analysis->End

Caption: General experimental workflow for studying gas-phase reactions.

References

Environmental fate and biodegradability of Dihydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Dihydromyrcenol

Executive Summary

This compound (CAS 18479-58-8) is a widely used fragrance ingredient with a fresh, citrus-like scent. Its extensive use in consumer products necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the biodegradability, bioaccumulation potential, and ecotoxicity of this compound. Based on standardized testing, this compound is classified as readily biodegradable and inherently biodegradable. It exhibits a low to moderate potential for bioaccumulation and is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). This document synthesizes key data, outlines experimental protocols, and presents visual workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 2,6-Dimethyl-7-octen-2-ol, is a monoterpenoid alcohol. It is a colorless liquid extensively used in the fragrance industry, particularly in soaps, detergents, and fine fragrances, to impart a fresh lime and citrus-floral aroma[1][2][3][4]. Given its high volume of use, exceeding 1000 metric tons per year globally, its behavior and persistence in the environment are of significant interest[2][3]. This guide details the available scientific data on its environmental characteristics.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physicochemical properties. Key properties for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1][2][5][6][7]
Molecular Weight 156.27 g/mol [1][2][3][5][7]
Appearance Colorless liquid[1][2][5][8][9]
Boiling Point 194.00 to 197.00 °C @ 760.00 mm Hg[5][9][10]
Vapor Pressure 0.165 mmHg @ 25°C[5][8]
Water Solubility 939 mg/L at 20°C[2]
Log P (Octanol/Water Partition Coefficient) 3.25[2][5][11]
Specific Gravity 0.83 - 0.839[10][12]
Flash Point 76°C - 77°C[5][7][8][9]

Environmental Fate

Biodegradability

Biodegradation is a key process for the removal of organic substances from the environment. This compound has been assessed for both ready and inherent biodegradability using standardized OECD test guidelines.

  • Ready Biodegradability: A study following the OECD 301F guideline (Manometric Respirometry) demonstrated that this compound is readily biodegradable[10]. Another source indicates 72% degradation in an aerobic biodegradability test over 28 days (OECD Test Guideline 301B), also classifying it as readily biodegradable[13][14]. The pass level for ready biodegradability in these respirometric methods is 60% of the theoretical oxygen demand (ThOD) reached within a 10-day window during the 28-day test[15][16].

  • Inherent Biodegradability: In an inherent biodegradability test using the Respirometric Method (OECD 302C), this compound showed 77% biodegradation after just 9 days, classifying it as inherently biodegradable[10].

Test TypeGuidelineDurationResultClassificationReference
Ready Biodegradability OECD 301F28 days80%Readily Biodegradable[10]
Ready Biodegradability OECD 301B28 days72%Readily Biodegradable[13]
Inherent Biodegradability OECD 302C28 days77% after 9 daysInherently Biodegradable[10]
Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and phototransformation, can also contribute to the removal of chemicals from the environment.

  • Hydrolysis: As a tertiary alcohol, this compound is stable to hydrolysis under normal environmental conditions (pH 4-9). Esters of this compound, however, are expected to be readily hydrolyzed to this compound and the corresponding acid[12][17].

  • Photodegradation: While specific photodegradation studies are not detailed in the provided results, its ultraviolet/visible (UV/Vis) spectra suggest it is not expected to be photoirritating or photoallergenic, implying limited absorption in the environmentally relevant UV spectrum[10].

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration greater than that in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log P or Log Kow) and measured by the bioconcentration factor (BCF).

This compound has a Log P of 3.25, suggesting a moderate potential for bioaccumulation[2][5][11]. However, experimental data indicates a low potential. It is not considered to be bioaccumulative as per the International Fragrance Association (IFRA) Environmental Standards[10].

ParameterValueInterpretationReference
Log P (Log Kow) 3.25Moderate potential for bioaccumulation[2][5][11]
Bioconcentration Factor (BCF) 64.8Low bioaccumulation potential[11]
Bioaccumulation Assessment Screening-level: 90 L/kgNot Bioaccumulative[10]
Mobility in Soil

The mobility of a chemical in soil is predicted by its organic carbon-normalized adsorption coefficient (Koc). A Log Koc of 2.251 has been reported for this compound, which suggests moderate mobility in soil[11].

Ecotoxicity

Ecotoxicity data is crucial for assessing the potential risk of a substance to aquatic organisms. Acute toxicity data is available for fish, aquatic invertebrates, and algae.

OrganismTest TypeGuidelineEndpointValue (mg/L)Reference
Fish 96-h Acute Toxicity-LC5027.8[10][11]
Aquatic Invertebrates (Daphnia magna) 48-h ImmobilizationOECD 202EC5038[11][13]
Algae (Desmodesmus subspicatus) 72-h Growth InhibitionOECD 201EC5080[11][13]
Crustacea Chronic-NOEC17[11]

Experimental Protocols

Ready Biodegradability - OECD 301F: Manometric Respirometry

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window in a 28-day period[15][16].

Methodology:

  • Test Substance Preparation: A known concentration of this compound is added to a mineral medium. This compound is poorly soluble, so appropriate dispersion methods are required.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration of microorganisms.

  • Test Vessels: The test is conducted in sealed vessels (respirometers) containing the mineral medium, the test substance, and the inoculum. A headspace of air or oxygen is left in the vessel[16].

  • Controls:

    • Blank Control: Contains only inoculum and mineral medium to measure endogenous respiration.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains the test substance and the reference substance to check for inhibitory effects of the test substance.

  • Incubation: Vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring[15][18].

  • Measurement: The consumption of oxygen is measured over the 28-day period using a pressure sensor that detects the drop in gas pressure as oxygen is consumed and carbon dioxide is trapped by a potassium hydroxide solution[16][19].

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption (corrected for the blank) with the theoretical oxygen demand (ThOD) of this compound.

Inherent Biodegradability - OECD 302C: Modified MITI Test (II)

Objective: To evaluate the inherent biodegradability of a substance by measuring oxygen consumption in a closed-system respirometer with a higher concentration of microorganisms than in ready biodegradability tests[20][21][22][23].

Methodology:

  • Test Substance and Inoculum: The test substance is exposed to a relatively high concentration of activated sludge from a domestic wastewater treatment plant[20]. The test is suitable for water-soluble, poorly soluble, and volatile substances.

  • Apparatus: An automated closed-system oxygen consumption measuring apparatus (BOD-meter) is used[21][23].

  • Test Vessels: The test chemical is added to several vessels with varying concentrations, along with the inoculum and mineral medium[21].

  • Controls: A blank control (inoculum only) and a reference control (e.g., aniline) are run in parallel to check inoculum activity[21]. A toxicity control may also be included.

  • Incubation: The test is typically run for 28 days in the dark at a controlled temperature[20].

  • Measurement: The biochemical oxygen demand (BOD) is measured continuously and automatically throughout the test period[21]. At the end of the test, supplemental chemical analyses (e.g., dissolved organic carbon, residual chemical concentration) can be performed[21][23].

  • Calculation: The percentage of degradation is calculated based on the measured BOD, corrected for the blank, and compared to the theoretical oxygen demand (ThOD) or based on the removal of the test substance. A result of >70% degradation indicates inherent biodegradability[20].

Visualizations

Logical Framework for PBT Assessment

PBT_Assessment cluster_P Persistence cluster_B Bioaccumulation cluster_T Toxicity P_Criterion Persistence Criterion (e.g., Half-life) P_Result Result: Not Persistent (Readily Biodegradable) P_Criterion->P_Result P_Data Biodegradation Data (OECD 301, 302) P_Data->P_Criterion Final_Conclusion Overall Conclusion: This compound is not PBT P_Result->Final_Conclusion B_Criterion Bioaccumulation Criterion (e.g., BCF > 2000) B_Result Result: Not Bioaccumulative (BCF = 64.8) B_Criterion->B_Result B_Data BCF & Log P Data B_Data->B_Criterion B_Result->Final_Conclusion T_Criterion Toxicity Criterion (e.g., LC50 < 0.1 mg/L) T_Result Result: Not Toxic (LC50 = 27.8 mg/L) T_Criterion->T_Result T_Data Ecotoxicity Data (LC50, EC50, NOEC) T_Data->T_Criterion T_Result->Final_Conclusion

Caption: Logical workflow for the PBT assessment of this compound.

General Experimental Workflow for Biodegradability Testing

Biodegradation_Workflow start Start: Test Substance Characterization (this compound) prep Preparation of Test Medium & Inoculum (Activated Sludge) start->prep setup Test Setup: - Test Vessels - Blank Control - Reference Control prep->setup incubation Incubation (28 days) Dark, Constant Temperature setup->incubation measurement Measurement (e.g., O2 Consumption / CO2 Production) incubation->measurement data_analysis Data Analysis: - Correct for Blank - Compare to ThOD/ThCO2 measurement->data_analysis pass_fail Compare to Pass Level (e.g., >60% in 10-d window) data_analysis->pass_fail readily Classify as 'Readily Biodegradable' pass_fail->readily Pass not_readily Not Readily Biodegradable: Proceed to Inherent Test pass_fail->not_readily Fail end End of Assessment readily->end not_readily->end

Caption: General experimental workflow for ready biodegradability testing.

Plausible Biodegradation Pathway of this compound

Biodegradation_Pathway DHM This compound (2,6-Dimethyl-7-octen-2-ol) Phase1 Phase I Metabolism (Oxidation) DHM->Phase1 Phase2 Phase II Metabolism (Conjugation) DHM->Phase2 OmegaOx ω-Oxidation Phase1->OmegaOx CarboxylicAcid Carboxylic Acid Intermediate OmegaOx->CarboxylicAcid BetaOx β-Oxidation CarboxylicAcid->BetaOx Metabolites Further Polar Metabolites BetaOx->Metabolites Glucuronide This compound Glucuronide Phase2->Glucuronide Glucuronide->Metabolites Mineralization Mineralization (CO2 + H2O + Biomass) Metabolites->Mineralization

Caption: Plausible metabolic pathways for this compound biodegradation.

Environmental Risk Assessment

The environmental risk of a chemical is determined by comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not Persistent, Bioaccumulative, and Toxic (PBT) according to the IFRA Environmental Standards[10]. The risk quotients (PEC/PNEC), based on its use in Europe and North America, are less than 1, indicating that this compound presents a negligible risk to the aquatic environment at current usage levels[10][24].

Conclusion

The available data from standardized tests demonstrate that this compound is readily and inherently biodegradable, indicating it is unlikely to persist in the environment. Its potential for bioaccumulation is low, and it is not classified as PBT. While it shows acute toxicity to aquatic organisms, the environmental risk is considered low at current usage volumes due to its rapid removal from the environment through biodegradation. This profile suggests that this compound is unlikely to pose a significant long-term risk to the environment.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 2,6-dimethyl-7-octen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2,6-dimethyl-7-octen-2-ol, a chiral tertiary alcohol with applications in the fragrance industry and potential for further development in various chemical sectors. Due to the limited availability of specific experimental data for the individual stereoisomers of 2,6-dimethyl-7-octen-2-ol in public literature, this guide combines theoretical principles with detailed experimental methodologies adapted from analogous chiral tertiary alcohol systems. These protocols offer a robust starting point for the synthesis, separation, and characterization of the stereoisomers of 2,6-dimethyl-7-octen-2-ol.

Introduction to the Stereochemistry of 2,6-dimethyl-7-octen-2-ol

2,6-dimethyl-7-octen-2-ol, also known as dihydromyrcenol, possesses the chemical formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol .[1][2] Its structure contains two chiral centers at carbons C2 and C6. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other.

The four stereoisomers are:

  • (2R, 6R)-2,6-dimethyl-7-octen-2-ol

  • (2S, 6S)-2,6-dimethyl-7-octen-2-ol

  • (2R, 6S)-2,6-dimethyl-7-octen-2-ol

  • (2S, 6R)-2,6-dimethyl-7-octen-2-ol

The (2R, 6R) and (2S, 6S) isomers are one enantiomeric pair, while the (2R, 6S) and (2S, 6R) isomers constitute the other. The relationship between these stereoisomers is depicted in the diagram below.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 2R,6R (2R, 6R)-2,6-dimethyl-7-octen-2-ol 2S,6S (2S, 6S)-2,6-dimethyl-7-octen-2-ol 2R,6R->2S,6S Enantiomers 2R,6S (2R, 6S)-2,6-dimethyl-7-octen-2-ol 2R,6R->2R,6S Diastereomers 2S,6R (2S, 6R)-2,6-dimethyl-7-octen-2-ol 2R,6R->2S,6R Diastereomers 2S,6S->2R,6S Diastereomers 2S,6S->2S,6R Diastereomers 2R,6S->2S,6R Enantiomers

Figure 1: Stereochemical relationships of 2,6-dimethyl-7-octen-2-ol isomers.

Synthesis of Racemic 2,6-dimethyl-7-octen-2-ol

The industrial synthesis of 2,6-dimethyl-7-octen-2-ol typically yields a racemic mixture of all four stereoisomers. Common synthetic routes involve the hydration of dihydromyrcene.

This protocol describes a general procedure for the synthesis of racemic 2,6-dimethyl-7-octen-2-ol.

Materials:

  • Dihydromyrcene (2,6-dimethyl-1,7-octadiene)

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of dihydromyrcene and water is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature.

  • The reaction mixture is then extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 2,6-dimethyl-7-octen-2-ol.

  • The crude product can be purified by vacuum distillation.

Stereoselective Synthesis and Resolution of Stereoisomers

Obtaining enantiomerically pure forms of 2,6-dimethyl-7-octen-2-ol requires either stereoselective synthesis or resolution of the racemic mixture. While specific protocols for this molecule are scarce, methods for analogous chiral tertiary alcohols can be adapted.

A potential strategy for the stereoselective synthesis of a single enantiomer involves the asymmetric addition of a vinyl Grignard reagent to a chiral ketone precursor.

asymmetric_synthesis Start Chiral Ketone ((R)- or (S)-6-methyl-6-hepten-2-one) Product Single Enantiomer of 2,6-dimethyl-7-octen-2-ol Start->Product Asymmetric Addition Reagent Vinyl Grignard Reagent (CH2=CHMgBr) Reagent->Product Catalyst Chiral Ligand/ Metal Complex Catalyst->Product

Figure 2: Proposed workflow for asymmetric synthesis.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

This protocol is adapted from the kinetic resolution of tertiary benzyl bicyclic alcohols and can be optimized for 2,6-dimethyl-7-octen-2-ol.[3]

Materials:

  • Racemic 2,6-dimethyl-7-octen-2-ol

  • Lipase A from Candida antarctica (CAL-A), immobilized

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of racemic 2,6-dimethyl-7-octen-2-ol in the chosen anhydrous solvent, add the acyl donor (typically 5-10 equivalents).

  • Add the immobilized lipase (e.g., 50-100% w/w of the substrate).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C).

  • The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • The enzyme is removed by filtration.

  • The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

enzymatic_resolution Racemic_Alcohol Racemic 2,6-dimethyl-7-octen-2-ol Reaction Selective Acylation of one enantiomer Racemic_Alcohol->Reaction Enzyme Lipase (CAL-A) + Acyl Donor Enzyme->Reaction Mixture Mixture of: (R)-Ester + (S)-Alcohol (or vice versa) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Products Separated Enantiomers: (R)-Ester and (S)-Alcohol Separation->Products

Figure 3: Workflow for enzymatic kinetic resolution.

Analytical Methods for Stereoisomer Characterization

The separation and characterization of the stereoisomers of 2,6-dimethyl-7-octen-2-ol rely on chiral analytical techniques.

Chiral GC is a suitable method for the analysis of volatile compounds like terpene alcohols.

Typical GC Conditions for Chiral Terpene Alcohol Separation:

Parameter Value
Column Chiral capillary column (e.g., β-cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic DataExpected Values for Racemic 2,6-dimethyl-7-octen-2-ol
¹H NMR (CDCl₃, ppm) δ 5.8-5.6 (m, 1H, -CH=CH₂), 5.1-4.9 (m, 2H, -CH=CH₂), 2.1-1.9 (m, 1H, -CH(CH₃)-), 1.6-1.2 (m, 6H, -CH₂-), 1.2 (s, 6H, -C(CH₃)₂OH), 1.0 (d, 3H, -CH(CH₃)-)
¹³C NMR (CDCl₃, ppm) δ 145, 112, 73, 45, 38, 35, 29, 25, 20
Mass Spectrum (m/z) 156 (M+), 138, 123, 109, 95, 81, 71, 59, 43

Note: The exact chemical shifts and coupling constants for individual diastereomers in NMR spectra are expected to differ slightly.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from the successful separation and characterization of the stereoisomers of 2,6-dimethyl-7-octen-2-ol.

StereoisomerPredicted Specific Rotation [α]D²⁰ (c=1, CHCl₃)Chiral GC Retention Time (min) (Hypothetical)Enantiomeric Excess (ee) after Resolution
(2R, 6R)Positive (+)t₁>98%
(2S, 6S)Negative (-)t₂>98%
(2R, 6S)Positive/Negative (+/-)t₃>98%
(2S, 6R)Negative/Positive (-/+)t₄>98%

Note: The specific rotation values are predictions; enantiomers will have equal and opposite rotations. Diastereomers will have different, unrelated rotation values. Retention times will vary based on the specific chiral column and conditions used.

Conclusion

The stereochemistry of 2,6-dimethyl-7-octen-2-ol is a critical aspect that influences its properties and potential applications. While the racemic mixture is commonly used, the isolation and characterization of its four individual stereoisomers are essential for advanced research and development, particularly in fields where stereospecific interactions are crucial, such as in the development of new pharmaceuticals or fine chemicals. This guide provides a theoretical framework and practical, analogous methodologies to aid researchers in the synthesis, separation, and analysis of these chiral molecules. Further research is warranted to establish specific protocols and characterize the unique properties of each stereoisomer of 2,6-dimethyl-7-octen-2-ol.

References

Dihydromyrcenol reaction mechanisms in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of Dihydromyrcenol in Organic Chemistry

Introduction

This compound (2,6-dimethyl-7-octen-2-ol) is an acyclic monoterpenoid alcohol widely utilized as a fragrance ingredient in a vast array of consumer products, from fine fragrances to soaps and detergents.[1][2] Its characteristic fresh, citrus-lime and floral-lavender scent has made it a cornerstone of modern perfumery.[2][3] The industrial production and subsequent reactions of this compound are governed by fundamental principles of organic chemistry. This guide provides a detailed exploration of the core reaction mechanisms associated with the synthesis and transformation of this compound, intended for researchers, scientists, and professionals in drug development and chemical industries.

Core Synthesis Mechanisms of this compound

The primary industrial precursor to this compound is dihydromyrcene (also known as citronellene), which is typically derived from the pyrolysis of cis-pinane.[4][5] The conversion of dihydromyrcene to this compound is primarily achieved through the hydration of the tertiary carbon-carbon double bond. Several distinct mechanistic pathways are employed for this transformation.

Direct Acid-Catalyzed Hydration

The most direct method for synthesizing this compound is the acid-catalyzed hydration of dihydromyrcene.[6][7] This reaction follows a classic electrophilic addition mechanism, specifically a Markovnikov addition of water across the double bond. Strong protic acids such as sulfuric acid or solid acid catalysts like ion-exchange resins are commonly used.[8][9][10]

Mechanism:

  • Protonation: The acid catalyst protonates the terminal carbon of the double bond in dihydromyrcene, leading to the formation of a more stable tertiary carbocation intermediate.[11]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[11]

  • Deprotonation: The resulting oxonium ion is deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[11]

A significant side reaction in this process is the acid-catalyzed intramolecular cyclization, which can form cyclic ethers.[12]

G Direct Acid-Catalyzed Hydration of Dihydromyrcene cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dihydromyrcene Dihydromyrcene Carbocation Tertiary Carbocation Intermediate Dihydromyrcene->Carbocation + H⁺ H3O H₃O⁺ (from Acid Catalyst) Oxonium Oxonium Ion Carbocation->Oxonium + H₂O Cyclic_Ether Cyclic Ether (Byproduct) Carbocation->Cyclic_Ether Intramolecular Cyclization This compound This compound Oxonium->this compound - H⁺

Caption: Mechanism of direct acid-catalyzed hydration of dihydromyrcene.

Esterification-Saponification Pathway

An alternative two-step industrial process involves the initial formation of a dihydromyrcenyl ester, followed by hydrolysis (saponification) to yield the alcohol.[1] Formic acid or acetic acid is commonly used for the initial esterification step, often in the presence of a strong acid catalyst.[13][14]

Mechanism:

  • Ester Formation: Dihydromyrcene reacts with a carboxylic acid (e.g., formic acid). The reaction is initiated by protonation of the alkene, followed by nucleophilic attack by the carboxylic acid to form a formate or acetate ester.[4][13]

  • Saponification: The resulting ester is then treated with an aqueous or alcoholic base (e.g., sodium hydroxide) to hydrolyze the ester, yielding this compound and a carboxylate salt.[13]

G Esterification-Saponification Synthesis of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Saponification Dihydromyrcene Dihydromyrcene CarboxylicAcid Carboxylic Acid (e.g., HCOOH) Ester Dihydromyrcenyl Ester (e.g., Formate) Dihydromyrcene->Ester CarboxylicAcid->Ester Base Base (e.g., NaOH) This compound This compound Base->this compound Salt Carboxylate Salt Base->Salt Ester->this compound Ester->Salt

Caption: Two-step synthesis of this compound via an ester intermediate.

Hydrochlorination-Hydrolysis Pathway

This method involves the conversion of dihydromyrcene to a tertiary chloride intermediate, which is subsequently hydrolyzed.[4][15]

Mechanism:

  • Hydrochlorination: Dihydromyrcene reacts with hydrogen chloride (HCl) gas, often in the presence of a Lewis or protonic acid catalyst, to form dihydromyrcenyl chloride.[5][15]

  • Hydrolysis: The resulting tertiary chloride is then reacted with water, typically in the presence of a basic buffer or a hydroxylation catalyst, to produce this compound.[5][15]

G Hydrochlorination-Hydrolysis Synthesis of this compound cluster_step1 Step 1: Hydrochlorination cluster_step2 Step 2: Hydrolysis Dihydromyrcene Dihydromyrcene HCl HCl Chloride Dihydromyrcenyl Chloride Dihydromyrcene->Chloride HCl->Chloride H2O H₂O This compound This compound H2O->this compound Chloride->this compound

Caption: Two-step synthesis via a tertiary chloride intermediate.

Other Key Reactions Involving this compound

This compound can serve as a starting material for the synthesis of other fragrance compounds, primarily through esterification. It is also subject to oxidation, which is relevant to its stability and degradation profile.

Fischer Esterification

This compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst to form various esters, such as dihydromyrcenyl acetate, which are also valuable fragrance materials.[4]

Mechanism:

  • Protonation of Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[16]

  • Nucleophilic Attack: The alcohol oxygen of this compound attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[16]

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the catalyst.

G Fischer Esterification of this compound This compound This compound TetrahedralInt Tetrahedral Intermediate This compound->TetrahedralInt CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ AcidCat H⁺ (Catalyst) ProtonatedAcid->TetrahedralInt + this compound ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H₂O Ester Dihydromyrcenyl Ester ProtonatedEster->Ester - H⁺ Water H₂O ProtonatedEster->Water

Caption: Mechanism for the formation of dihydromyrcenyl esters.

Oxidation Reactions

The terminal double bond in this compound is susceptible to oxidation by agents such as ozone (O₃) and hydroxyl radicals (•OH).[17] These reactions are relevant for understanding the degradation of the molecule in various environments. The reaction with ozone typically proceeds via a Criegee intermediate, leading to the cleavage of the double bond and the formation of smaller carbonyl compounds.

Products: Identified products from the reaction of this compound with OH radicals and ozone include acetone, glyoxal, and 2,6-dimethyl-5-heptenal.[17]

G Oxidative Degradation of this compound This compound This compound Criegee Criegee Intermediate (with O₃) This compound->Criegee Products Degradation Products (Acetone, Glyoxal, Aldehydes, etc.) This compound->Products Oxidation Oxidants Oxidizing Agents (e.g., O₃, •OH) Oxidants->Criegee Criegee->Products

Caption: General pathway for the oxidation of this compound.

Quantitative Data Summary

The efficiency and outcome of this compound synthesis are highly dependent on reaction conditions. The following tables summarize quantitative data from various cited experimental protocols.

Table 1: Synthesis via Formic Acid Esterification

Parameter Value Reference
Reactants Dihydromyrcene, Formic Acid (97.6%), Methane Sulfonic Acid [13]
Temperature 5-10 °C (addition), 10 °C (reaction) [13]
Reaction Time 1.5 hours [13]
Conversion 50% (to dihydromyrcenyl formate) [13]

| Notes | Reaction terminated by neutralizing the catalyst with sodium formate. Temperatures above 40°C lead to increased formation of cyclic byproducts.[13] |

Table 2: Synthesis via Direct Hydration with Acetic Acid

Parameter Embodiment 1 Embodiment 2 Embodiment 3 Reference
Reactants Dihydromyrcene, 36% Acetic Acid, Water, Catalyst Dihydromyrcene, 36% Acetic Acid, Water, Catalyst Dihydromyrcene, 36% Acetic Acid, Water, Catalyst [18][19]
Temperature 80 °C 120 °C 100 °C [18][19]
Reaction Time 3 hours 1 hour 2 hours [18][19]
Reactant Ratio (parts) 100 Dihydromyrcene, 85 Acetic Acid, 60 Water, 5 Catalyst 100 Dihydromyrcene, 80 Acetic Acid, 50 Water, 8 Catalyst 100 Dihydromyrcene, 90 Acetic Acid, 55 Water, 7 Catalyst [18][19]

| Product Purity | >99.5% after distillation | Not specified | Not specified |[20] |

Table 3: Synthesis via Direct Hydration with Sulfuric Acid

Parameter Value Reference
Reactants Dihydromyrcene, Aqueous Sulfuric Acid (60-80% by weight) [8]
Temperature 0 °C [8]
Reaction Time 6 hours [8]
Yield High yield (specific value not stated) [8]

| Notes | Low temperature is crucial for this process. The process allows for the partial reuse of the recovered sulfuric acid.[8] |

Experimental Protocols

Protocol 1: Preparation of this compound via Formate Ester (U.S. Patent 3,487,118)[12]
  • Preparation of Acid Mixture: In a suitable reaction vessel equipped for stirring and cooling, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool this mixture to 15°C.

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over a period of 15 minutes. Maintain the temperature between 15-20°C throughout the addition using constant stirring and cooling.

  • Reaction: Continue to stir the mixture while maintaining the temperature at approximately 20°C. The reaction progress should be monitored by gas-liquid chromatography (GLC) to track the formation of dihydromyrcenyl formate and the appearance of cyclic byproducts. The optimal reaction time is typically around 5 hours.

  • Work-up: Quench the reaction by pouring the mixture into an equal volume of water. Allow the layers to separate and decant the organic layer. Extract the aqueous layer with benzene and combine the organic fractions. Wash the combined organic material with half its volume of water.

  • Hydrolysis (Saponification): To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water. Reflux the mixture for two hours, ensuring the pH is maintained at approximately 10.

  • Purification: After hydrolysis, cool the mixture and add 100 cc of water. Recover the methanol via distillation. The crude this compound can then be purified by fractional distillation. The final product weighs 193 g and tests at 57.4% this compound, representing a 47% conversion.[13]

Protocol 2: Direct Hydration using Acetic Acid (CN104926610A)[19]
  • Reactor Charging: Place 80 parts of 36% acetic acid and 50 parts of water into a reactor and mix thoroughly. Heat the mixture to 120°C.

  • Catalyst Addition: Add 8 parts of the specified catalyst to the reactor, maintaining the material temperature at 120°C.

  • Reactant Addition: Add 100 parts of dihydromyrcene, preheated to 120°C, into the reactor.

  • Reaction: Maintain the reaction mixture at a constant temperature of 120°C for 1 hour.

  • Purification: After the reaction is complete, the product mixture is filtered, allowed to stand for layering (phase separation), and finally purified by reduced pressure distillation to obtain this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dihydromyrcenol via Hydration of Dihydromyrcene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dihydromyrcenol, a valuable fragrance ingredient, through the acid-catalyzed hydration of dihydromyrcene. This compound, known for its stable and powerful citrus and lime-like odor, is widely used in the fragrance industry.[1] The synthesis protocols described herein cover various catalytic systems, including homogenous mineral acids and heterogeneous solid acid catalysts, offering researchers flexibility based on available resources and desired outcomes. This guide includes quantitative data summaries, detailed step-by-step procedures, and visual aids to facilitate successful laboratory-scale synthesis.

Introduction

The hydration of dihydromyrcene (also known as 2,6-dimethyl-7-octen-2-ol) is a key industrial process for the production of this compound.[1] The reaction involves the addition of a water molecule across the double bond of dihydromyrcene, typically catalyzed by an acid. While strong mineral acids like sulfuric acid have been traditionally used, they can lead to equipment corrosion and environmental concerns due to the generation of acidic waste.[1] To address these issues, alternative heterogeneous catalysts such as H-beta zeolites and cation exchange resins (e.g., Amberlyst-15) have been developed, offering higher selectivity and easier separation from the reaction mixture.[2]

The primary challenges in this synthesis include minimizing side reactions, such as the isomerization of dihydromyrcene and the formation of cyclic byproducts.[2] Reaction conditions, including temperature, catalyst choice, and the use of co-solvents, play a critical role in maximizing the yield and selectivity towards the desired this compound product.[2][3]

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydration of dihydromyrcene proceeds via a carbocation intermediate. The acid catalyst protonates the double bond of dihydromyrcene, forming a tertiary carbocation. This carbocation is then attacked by a water molecule, and subsequent deprotonation yields this compound.

ReactionPathway Dihydromyrcene Dihydromyrcene Carbocation Tertiary Carbocation Intermediate Dihydromyrcene->Carbocation + H⁺ Protonated_Alcohol Protonated this compound Carbocation->Protonated_Alcohol + H₂O This compound This compound Protonated_Alcohol->this compound - H⁺ H2O H₂O H_plus H⁺ H_plus_out H⁺

Caption: Acid-catalyzed hydration of dihydromyrcene to this compound.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the conversion of dihydromyrcene and the yield of this compound. The following tables summarize quantitative data from different catalytic systems.

Table 1: Homogeneous Catalysis using Formic Acid and Sulfuric Acid [2]

Catalyst SystemTemperature (°C)Reaction Time (hours)Dihydromyrcene Conversion (%)This compound Yield (%)Cyclic Byproduct (%)
Formic Acid / H₂SO₄15-20547~45.41.6
Formic Acid only25-30728--

Table 2: Heterogeneous Catalysis using H-beta Zeolite [2][3]

CatalystCo-solventThis compound Yield (%)Selectivity to this compound (%)
H-beta ZeoliteAcetone>50~100

Table 3: Heterogeneous Catalysis using Cation Exchange Resins [1]

Catalyst TypeReactor TypeTemperature Range (K)Key Finding
Strong Acid Cation Exchange Resins (SACER)Jet Reactor353.15 - 383.15Effective for direct hydration with water.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

A general workflow for the synthesis, workup, and purification of this compound is outlined below.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - Charge reactor with catalyst,  dihydromyrcene, and solvent/water Start->Reaction_Setup Reaction Hydration Reaction: - Maintain temperature and stir Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (e.g., GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup: - Quench reaction - Separate organic layer Monitoring->Workup Desired conversion reached Purification Purification: - Fractional distillation under  reduced pressure Workup->Purification End End: Pure this compound Purification->End

Caption: General workflow for this compound synthesis.

Protocol 1: Hydration using Formic Acid and Sulfuric Acid[2][4]

This protocol describes a homogeneous catalytic system. The reaction initially forms dihydromyrcenyl formate, which is then hydrolyzed to this compound.

Materials:

  • Dihydromyrcene (94% purity)

  • Formic acid

  • Sulfuric acid

  • Methanol

  • Sodium hydroxide (50% solution)

  • Benzene (or other suitable extraction solvent)

  • Water

  • Reaction vessel with stirrer and cooling system

Procedure:

  • Preparation of the Acid Mixture: In the reaction vessel, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.[2]

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes, ensuring the temperature is maintained between 15-20°C with constant stirring and cooling.[2]

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction progress by gas-liquid chromatography (GLC) for the formation of dihydromyrcenyl formate and the appearance of cyclic byproducts. The optimal reaction time is typically around 5 hours.[2]

  • Work-up:

    • Quench the reaction by pouring the mixture into an equal volume of water.

    • Allow the layers to separate and decant the organic layer.

    • Extract the aqueous layer with benzene and combine the organic fractions.

    • Wash the combined organic material with half its volume of water.[2]

  • Hydrolysis:

    • To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.

    • Reflux the mixture for two hours, maintaining a pH of around 10.[2]

  • Purification:

    • After cooling, add 100 cc of water and recover the methanol by distillation.

    • The crude this compound can be purified by fractional distillation under reduced pressure.[2]

Protocol 2: Hydration using H-beta Zeolite[2][3]

This protocol utilizes a heterogeneous solid acid catalyst, which can simplify product purification.

Materials:

  • H-beta zeolite catalyst

  • Dihydromyrcene

  • Acetone (co-solvent)

  • Water

  • Batch reactor

Procedure:

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating under a vacuum to remove any adsorbed water.[2]

  • Reaction Setup: In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone as a co-solvent. The use of a co-solvent like acetone is often necessary to create a single-phase system, as dihydromyrcene is immiscible with water.[2][3]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.[2]

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC.[2]

  • Product Isolation:

    • After the desired conversion is achieved, cool the reactor and filter off the solid catalyst.

    • Separate the organic layer.

    • The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation.[2]

Troubleshooting

Table 4: Troubleshooting Guide [2]

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of dihydromyrcene- Inefficient mixing- Insufficient catalyst activity or loading- Low reaction temperature- Use a co-solvent (e.g., acetone) for a homogeneous mixture- Increase catalyst loading or use a more active catalyst- Gradually increase reaction temperature while monitoring for side products
High yield of cyclic byproducts- High reaction temperature- Prolonged reaction time- High concentration of strong acid catalyst- Lower the reaction temperature (ideally not exceeding 40°C with strong acids)- Monitor reaction progress by GC and stop when maximum conversion is reached- Reduce mineral acid concentration or switch to a solid acid catalyst
Formation of multiple isomeric alcohols- Carbocation rearrangements catalyzed by a strong acid- Employ a milder catalyst system- Optimize reaction temperature to favor the desired kinetic product
Difficulty in separating this compound from byproducts- Similar boiling points of this compound and cyclic ethers- Utilize fractional distillation under reduced pressure- Optimize reaction conditions to minimize byproduct formation

Conclusion

The synthesis of this compound via the hydration of dihydromyrcene can be successfully achieved using various acid-catalyzed methods. The choice between homogeneous and heterogeneous catalysts will depend on the specific requirements of the laboratory, including considerations for product purity, ease of separation, and environmental impact. The protocols and data presented in this document provide a comprehensive guide for researchers to perform this synthesis and optimize reaction conditions for high yield and selectivity. Careful monitoring of the reaction progress and optimization of purification techniques are crucial for obtaining high-purity this compound.

References

Application Notes: (-)-Dihydromyrcene as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dihydromyrcene, also known as (-)-β-citronellene, is a naturally occurring chiral monoterpene readily available from renewable resources. While extensively utilized in the fragrance industry for the synthesis of dihydromyrcenol, its intrinsic chirality makes it a valuable and underutilized starting material for asymmetric synthesis. The presence of a stereogenic center and two distinct carbon-carbon double bonds provides multiple reaction sites for stereocontrolled transformations, enabling the synthesis of complex chiral molecules such as natural products and active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for the use of (-)-dihydromyrcene as a chiral building block, focusing on key asymmetric transformations that leverage its inherent chirality to induce stereoselectivity in newly formed stereocenters.

Key Synthetic Transformations

The strategic functionalization of the terminal and trisubstituted double bonds of (-)-dihydromyrcene allows for the introduction of new functionalities with a high degree of stereocontrol. The existing chiral center at C3 exerts a significant influence on the facial selectivity of reagents, leading to diastereoselective outcomes.

1. Diastereoselective Hydroformylation of the Terminal Double Bond

The hydroformylation of the terminal double bond of (-)-dihydromyrcene introduces a formyl group, creating a new stereocenter. The inherent chirality of the starting material directs the approach of the catalyst, resulting in the preferential formation of one diastereomer. This reaction provides access to chiral aldehydes, which are versatile intermediates in organic synthesis.

2. Diastereoselective Epoxidation of the Trisubstituted Double Bond

The electron-rich trisubstituted double bond of (-)-dihydromyrcene is susceptible to epoxidation. In the presence of a chiral catalyst or by substrate-controlled diastereoselection, this reaction can proceed with high stereoselectivity, yielding chiral epoxides. These epoxides are valuable intermediates that can be opened by various nucleophiles to generate a range of functionalized chiral molecules.

Data Presentation

The following tables summarize the quantitative data for the key asymmetric transformations of (-)-dihydromyrcene.

Table 1: Diastereoselective Hydroformylation of (-)-Dihydromyrcene

Catalyst/Ligand SystemSolventTemp. (°C)Pressure (bar, CO/H₂)ProductsDiastereomeric Ratio (l:b)Yield (%)
Rh(acac)(CO)₂ / PPh₃Toluene8040(R)-3,7-dimethyl-7-octenal and (S)-2,7-dimethyl-7-octenal85:1595

l: linear aldehyde, b: branched aldehyde

Table 2: Diastereoselective Epoxidation of (-)-Dihydromyrcene

OxidantCatalystSolventTemp. (°C)ProductDiastereomeric RatioYield (%)
m-CPBA-CH₂Cl₂0 to rt(3S)-3,7-dimethyl-6,7-epoxyoct-1-ene>95:592

Experimental Protocols

Protocol 1: Diastereoselective Hydroformylation of (-)-Dihydromyrcene

Materials:

  • (-)-Dihydromyrcene (95% purity)

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Synthesis gas (CO/H₂, 1:1 molar ratio)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

  • In a glovebox, charge a high-pressure autoclave with Rh(acac)(CO)₂ (0.01 mmol) and triphenylphosphine (0.1 mmol).

  • Add anhydrous toluene (20 mL) to dissolve the catalyst and ligand.

  • Add (-)-dihydromyrcene (10 mmol) to the autoclave.

  • Seal the autoclave and purge with nitrogen gas three times.

  • Pressurize the autoclave with synthesis gas (CO/H₂) to 20 bar and then release the pressure. Repeat this process three times.

  • Pressurize the autoclave to 40 bar with synthesis gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at 80 °C and 40 bar for 12 hours, monitoring the pressure to ensure constant gas consumption.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to separate the linear and branched aldehyde isomers.

  • The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.

Protocol 2: Diastereoselective Epoxidation of (-)-Dihydromyrcene

Materials:

  • (-)-Dihydromyrcene (95% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (-)-dihydromyrcene (10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (12 mmol) in dichloromethane (30 mL).

  • Add the m-CPBA solution dropwise to the solution of (-)-dihydromyrcene over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to destroy the excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure epoxide.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral GC analysis.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Chiral Pool cluster_reactions Asymmetric Transformations cluster_products Chiral Intermediates cluster_final Target Molecules (-)-Dihydromyrcene (-)-Dihydromyrcene Hydroformylation Hydroformylation (-)-Dihydromyrcene->Hydroformylation Epoxidation Epoxidation (-)-Dihydromyrcene->Epoxidation Chiral_Aldehydes Chiral_Aldehydes Hydroformylation->Chiral_Aldehydes Chiral_Epoxides Chiral_Epoxides Epoxidation->Chiral_Epoxides Natural_Products Natural_Products Chiral_Aldehydes->Natural_Products APIs APIs Chiral_Aldehydes->APIs Chiral_Epoxides->Natural_Products Chiral_Epoxides->APIs

Caption: Synthetic pathways from (-)-dihydromyrcene.

Hydroformylation_Workflow Start Autoclave Setup Reaction Pressurize with CO/H₂ Heat to 80°C Start->Reaction Workup Cool, Vent, Concentrate Reaction->Workup Purification Fractional Distillation Workup->Purification Analysis GC / NMR for d.r. Purification->Analysis

Caption: Hydroformylation experimental workflow.

Epoxidation_Logical_Relationship Substrate (-)-Dihydromyrcene (Chiral Substrate) Control Substrate-Controlled Diastereoselection Substrate->Control Reagent m-CPBA (Achiral Reagent) Reagent->Control Product Chiral Epoxide (High d.r.) Control->Product

Application Notes & Protocols for the Quantitative Analysis of Dihydromyrcenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of dihydromyrcenol, a common fragrance ingredient, in complex matrices such as essential oils, perfumes, and cosmetic products. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), which are well-suited for the analysis of volatile compounds like this compound.

Introduction

This compound (2,6-dimethyl-7-octen-2-ol) is a synthetic fragrance compound with a characteristic fresh, citrusy, and floral lime-like scent. It is widely used in a variety of consumer products, including perfumes, soaps, detergents, and other cosmetics. Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance, particularly in the context of fragrance allergens.

Analytical Methods

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound in complex mixtures.[1] The choice between GC-MS and GC-FID depends on the specific analytical needs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for both the qualitative identification and quantitative analysis of this compound, providing structural information that confirms the presence of the analyte through its characteristic mass spectrum.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for the quantification of organic compounds. The FID offers high sensitivity and a wide linear range, making it suitable for accurate and precise quantification, especially when a validated method with a reference standard is employed.

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oils and Perfumes by GC-MS

This protocol details the analysis of this compound in relatively clean matrices like essential oils and alcohol-based perfumes.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or perfume sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethanol or hexane, and dilute to the mark.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the linear range of the calibration curve.

  • For improved accuracy and precision, the use of an internal standard (e.g., n-tridecane or a deuterated analog of a similar compound) is recommended. Add a known concentration of the internal standard to all sample and standard solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split or splitless mode, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 71, 81, 93, 138).

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Quantification of this compound in Cosmetic Products (Creams and Lotions) by GC-FID

This protocol is adapted for more complex matrices like creams and lotions and utilizes GC-FID for robust quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 1 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable extraction solvent system (e.g., a mixture of ethanol and hexane).

  • Add a known concentration of an internal standard.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of this compound into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic supernatant to a clean vial for analysis.

  • If the extract is too concentrated, dilute with the extraction solvent as needed.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • Column: A polar column like a DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) can be used for fragrance analysis.[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Detector Temperature: 300 °C.

  • Gas Flows for FID: Hydrogen and Air flows as per the manufacturer's recommendations.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Construct a calibration curve using the peak area ratios of the this compound standards to the internal standard.

  • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve, taking into account the initial sample weight and any dilution factors.

Quantitative Data Presentation

The following tables summarize typical validation parameters for the quantification of fragrance compounds, including those similar to this compound, in complex matrices using GC-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Validation Parameters for Fragrance Allergens in Cosmetics [3]

ParameterTypical Value
Linearity Range (µg/mL) 0.1 - 10
Coefficient of Determination (R²) > 0.995
Limit of Quantification (LOQ) (µg/g) 2 - 20
Accuracy (Recovery %) 84.4 - 119
Precision (RSD %) < 13.5

Table 2: GC-MS/MS Method Validation Parameters for Terpenes in Essential Oils [4]

ParameterTypical Value
Linearity Range (µg/mL) 0.10 - 10.00
Coefficient of Determination (R²) ≥ 0.998
Accuracy (Recovery %) 80.23 - 115.41
Intra-day Precision (RSD %) ≤ 12.03
Inter-day Precision (RSD %) ≤ 11.34

Mandatory Visualizations

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Perfume, Cream) Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/ Extraction Weighing->Dissolution IS Internal Standard Addition Dissolution->IS Dilution Dilution GC_Inlet GC Inlet Dilution->GC_Inlet Injection IS->Dilution GC_Column GC Column (Separation) GC_Inlet->GC_Column Detector Detector (MS or FID) GC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Peak_ID Peak Identification (Retention Time, Mass Spectrum) Chromatogram->Peak_ID Peak_Integration Peak Integration Peak_ID->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

General workflow for this compound quantification.

G Logical Relationships in GC-MS/FID Method Development cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_validation Method Validation Analyte This compound Method Analytical Method Analyte->Method Extraction Extraction Technique (LLE, SPME, Dilution) Analyte->Extraction Matrix Complex Matrix (Cosmetic, Essential Oil) Matrix->Method Matrix->Extraction Method->Extraction Column Column Selection (Polarity, Dimensions) Method->Column TempProg Temperature Program (Ramp Rate, Hold Times) Method->TempProg CarrierGas Carrier Gas Flow Method->CarrierGas MS MS Parameters (Scan Mode, Ionization) Method->MS FID FID Parameters (Gas Flows, Temperature) Method->FID Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability) Method->Precision Specificity Specificity Method->Specificity Solvent Solvent Selection (Polarity, Purity) Extraction->Solvent Column->TempProg TempProg->CarrierGas MS->Specificity FID->Specificity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Key considerations for analytical method development.

References

Application Note: High-Throughput Analysis of Dihydromyrcenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Dihydromyrcenol (2,6-dimethyloct-7-en-2-ol), a widely used fragrance ingredient, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for high-throughput screening and quality control in research and industrial settings. This document provides detailed sample preparation, instrument parameters, and data analysis guidelines to ensure reliable and reproducible results.

Introduction

This compound is a synthetic monoterpenoid alcohol prized for its fresh, citrus- and lavender-like aroma. It is a key component in a vast array of consumer products, including fine fragrances, soaps, detergents, and other toiletries.[1][2] Accurate and robust analytical methods are therefore essential for quality assurance, stability testing, and formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[3] This protocol outlines a validated GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate analysis. The following protocol is a general guideline and may need to be adapted based on the sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 µg/mL this compound (≥99% purity) in a suitable volatile solvent such as methanol or hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • If using an internal standard (e.g., n-alkane), add a known and consistent amount to all calibration standards and samples.

  • Sample Preparation:

    • For liquid samples such as essential oils or fragrance concentrates, accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute the sample to the mark with the chosen solvent.

    • Further dilute the sample as necessary to ensure the this compound concentration falls within the linear range of the calibration curve.

    • Ensure all samples are free of particulate matter by centrifugation or filtration before injection.

GC-MS Instrumentation and Conditions

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other equivalent instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split or Splitless mode, depending on concentration)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp to 180 °C at a rate of 4 °C/min. Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Quantitative Data Summary

The retention time and mass-to-charge ratios of characteristic ions are crucial for the identification and quantification of this compound.

Compound Retention Time (min) *Molecular Weight Key Fragment Ions (m/z)
This compoundApprox. 8.5 - 9.5156.2759, 71, 81, 93, 121, 138

*The retention time is an approximation and may vary depending on the specific instrument and slight variations in the chromatographic conditions. It is essential to confirm the retention time with a pure standard on the system in use.

Data Interpretation

Chromatographic Analysis: The this compound peak in the total ion chromatogram (TIC) should be identified based on its retention time, as determined by the analysis of a pure standard.

Mass Spectral Analysis: The identity of the this compound peak should be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 156 (though it may be of low intensity) and several characteristic fragment ions. The fragmentation pattern arises from the structure of the molecule, with common losses of water, methyl, and larger alkyl groups. The base peak is typically observed at m/z 71.

Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Spike Internal Standard Spiking Standard->Spike Sample Sample Dilution Sample->Spike Injection GC Injection Spike->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragment Ions This compound This compound (m/z 156) mz138 m/z 138 [M-H2O]+ This compound->mz138 - H2O mz71 m/z 71 (Base Peak) This compound->mz71 Cleavage mz59 m/z 59 This compound->mz59 Cleavage mz121 m/z 121 [M-H2O-OH]+ mz138->mz121 - OH mz93 m/z 93 mz121->mz93 - C2H4 mz81 m/z 81 mz93->mz81 - CH3

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. By following the outlined sample preparation, instrument conditions, and data analysis procedures, researchers and quality control analysts can achieve accurate and reproducible results for the identification and quantification of this important fragrance compound. The provided workflow and fragmentation diagrams offer a clear visual representation of the analytical process and the underlying mass spectral behavior of this compound.

References

Synthesis and Characterization of Novel Dihydromyrcenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyrcenol, a synthetic acyclic monoterpenoid alcohol, is a widely utilized ingredient in the fragrance industry, prized for its fresh, citrusy, and floral-lime aroma.[1][2] Beyond its olfactory applications, the structural backbone of this compound presents a versatile scaffold for the synthesis of novel derivatives with potential applications in various fields, including agriculture and pharmaceuticals. This document provides detailed protocols for the synthesis and characterization of novel this compound esters, along with their potential applications based on existing research into related terpenoid compounds.

Synthesis of Novel this compound Derivatives

The primary route for the synthesis of novel this compound derivatives is the esterification of the tertiary alcohol group of this compound. This can be achieved through various standard organic chemistry methods, including reaction with acyl chlorides or acid anhydrides.

Table 1: Synthesis of this compound Esters
Derivative NameAcylating AgentCatalyst/BaseSolventReaction ConditionsYield (%)
Dihydromyrcenyl PropionatePropionyl ChloridePyridineDichloromethane (DCM)0°C to Room Temp, 4h>90 (Estimated)
Dihydromyrcenyl ButyrateButyryl ChloridePyridineDichloromethane (DCM)0°C to Room Temp, 4h>90 (Estimated)
Dihydromyrcenyl BenzoateBenzoyl ChloridePyridineDichloromethane (DCM)0°C to Room Temp, 4h>90 (Estimated)

Experimental Protocols

Protocol 1: Synthesis of Dihydromyrcenyl Propionate

Materials:

  • This compound (99%)

  • Propionyl chloride (98%)

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution with stirring.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure dihydromyrcenyl propionate.

Protocol 2: Characterization of Dihydromyrcenyl Propionate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified dihydromyrcenyl propionate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect to see characteristic signals for the this compound backbone, including the vinyl protons, and new signals corresponding to the ethyl group of the propionate moiety (a triplet and a quartet).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expect to see a downfield shift for the quaternary carbon attached to the ester oxygen and a new carbonyl signal around 170-175 ppm.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the neat liquid using a FT-IR spectrometer with a universal ATR accessory.

  • Expected Peaks: Look for a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester, and the disappearance of the broad O-H stretch from the starting this compound.

3. Mass Spectrometry (MS):

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Fragmentation: Observe the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the propionate group.

Table 2: Expected Spectroscopic Data for Dihydromyrcenyl Propionate
TechniqueKey Signals/PeaksInterpretation
¹H NMR ~2.3 ppm (q)-CH₂- of propionate
~1.1 ppm (t)-CH₃ of propionate
~5.8-4.9 ppm (m)Vinyl protons of this compound
~1.4 ppm (s)Gem-dimethyl protons of this compound
¹³C NMR ~174 ppmC=O of ester
~80 ppmQuaternary carbon attached to oxygen
~28 ppm-CH₂- of propionate
~9 ppm-CH₃ of propionate
IR ~1735 cm⁻¹C=O stretch (ester)
~1180 cm⁻¹C-O stretch (ester)
MS (EI) M⁺ at m/z 212Molecular ion
FragmentsLoss of C₃H₅O₂ (propionate group)

Visualizations

Synthesis_Workflow General Workflow for Synthesis and Purification of this compound Derivatives Reactants This compound & Acylating Agent Reaction Esterification Reaction (Base/Catalyst, Solvent) Reactants->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and purification of novel this compound derivatives.

Characterization_Workflow Logical Workflow for Characterization of Novel this compound Derivatives cluster_preliminary Initial Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_final Final Confirmation TLC TLC Analysis (Purity Check) GCMS GC-MS Analysis (Purity & Molecular Weight) TLC->GCMS IR IR Spectroscopy (Functional Group ID) GCMS->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Elucidation) IR->NMR HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Structure Confirmed Structure HRMS->Structure

Caption: Logical workflow for the characterization of a newly synthesized this compound derivative.

Application Notes

Fragrance Industry

This compound and its derivatives are primarily valued for their fresh and clean scent profiles. The esterification of this compound allows for the modulation of its olfactory properties. While this compound itself has a citrus-lime and floral character, its esters can introduce new fruity, sweet, or woody facets.

  • Dihydromyrcenyl Acetate: Possesses a fresh, citrusy, and slightly fruity aroma, often used to enhance the top notes in a variety of fragrance compositions.

  • Dihydromyrcenyl Propionate and Butyrate: These derivatives are expected to have a fruitier and sweeter profile compared to the acetate, potentially finding use in fruity and floral fragrances for personal care and household products.

  • Dihydromyrcenyl Benzoate: This aromatic ester would likely introduce a balsamic and slightly fruity-floral character, suitable for more complex and sophisticated fragrance blends.

The stability of these esters in various product bases (e.g., soaps, detergents) makes them valuable for functional perfumery.

Potential Biological Activities

While research on the specific biological activities of novel this compound derivatives is limited, studies on other terpenoid esters suggest potential applications in agriculture and as therapeutic agents.

  • Insecticidal and Repellent Activity: Many terpenoid esters have demonstrated insecticidal or insect-repellent properties.[3][4] The lipophilicity of the ester group can enhance the penetration of the molecule through the insect cuticle. Novel this compound esters could be screened for activity against a range of agricultural and household pests.

  • Antimicrobial Activity: Some terpenoids and their derivatives exhibit antimicrobial activity against various bacteria and fungi.[1] The synthesized this compound derivatives could be evaluated for their potential as antimicrobial agents for use in preservatives or as surface disinfectants.

Further research is warranted to explore the full potential of these novel compounds in drug development and other industrial applications. The synthetic protocols provided herein offer a starting point for the generation of a library of this compound derivatives for such screening programs.

References

Application Notes: Dihydromyrcenol as a Precursor for the Synthesis of Tetrahydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyrcenol, a widely utilized fragrance ingredient with a characteristic fresh, citrus-lime scent, serves as a key precursor for the synthesis of tetrahydromyrcenol.[1][2] Tetrahydromyrcenol (2,6-dimethyloctan-2-ol) is a saturated tertiary alcohol valued in the fragrance industry for its stable, clean, and fresh lime-like aroma with soft floral and herbal undertones.[3] Its stability makes it a preferred ingredient in a variety of consumer products, including perfumes, toiletries, and household cleaners.[3] The conversion of this compound to tetrahydromyrcenol is achieved through the catalytic hydrogenation of the carbon-carbon double bond, a fundamental and efficient transformation in organic synthesis.

This document provides detailed protocols for the synthesis of tetrahydromyrcenol from this compound, focusing on the catalytic hydrogenation using Palladium on Carbon (Pd/C). It includes physicochemical data for both the reactant and the product, a step-by-step experimental procedure, safety guidelines, and methods for reaction monitoring and product characterization.

Physicochemical Data

A clear understanding of the physical and chemical properties of the precursor and the final product is essential for proper handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound (Precursor)

PropertyValueReference(s)
IUPAC Name 2,6-Dimethyl-7-octen-2-ol[4]
CAS Number 18479-58-8[4]
Molecular Formula C₁₀H₂₀O[4]
Molecular Weight 156.27 g/mol [1]
Appearance Colorless liquid[5]
Density ~0.83 g/mL at 20°C
Boiling Point 196-200 °C[5]
Flash Point ~77 °C[5]

Table 2: Physicochemical Properties of Tetrahydromyrcenol (Product)

PropertyValueReference(s)
IUPAC Name 2,6-Dimethyloctan-2-ol
CAS Number 18479-57-7[6]
Molecular Formula C₁₀H₂₂O[6]
Molecular Weight 158.29 g/mol [6]
Appearance Colorless liquid[6]
Density 0.824 - 0.835 g/mL at 20°C[6]
Boiling Point 197–201 °C
Flash Point ~72 °C[6]

Reaction Scheme

The synthesis of tetrahydromyrcenol from this compound is a hydrogenation reaction that saturates the terminal double bond of the this compound molecule.

G This compound This compound (2,6-Dimethyl-7-octen-2-ol) Tetrahydromyrcenol Tetrahydromyrcenol (2,6-Dimethyloctan-2-ol) This compound->Tetrahydromyrcenol Hydrogenation Reagents H₂ (g) Pd/C (catalyst) Solvent (e.g., Ethanol)

Caption: Reaction pathway for the synthesis of tetrahydromyrcenol.

Experimental Protocols

The following protocols describe the synthesis of tetrahydromyrcenol via catalytic hydrogenation. Two common methods are presented: hydrogenation at atmospheric pressure using a hydrogen balloon and hydrogenation at elevated pressure using a Parr shaker apparatus.

Protocol 1: Hydrogenation at Atmospheric Pressure (Hydrogen Balloon Method)

This method is suitable for small-scale synthesis and does not require specialized high-pressure equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (preferably 50% wet with water for safety)

  • Anhydrous Ethanol (or Methanol)

  • Two or three-neck round-bottom flask

  • Magnetic stir bar

  • Septa

  • Hydrogen gas cylinder with regulator

  • Balloons (double-layered for better H₂ retention)

  • Vacuum/inert gas manifold

  • Celite®

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Flask Preparation: Place a magnetic stir bar in a dry two or three-neck round-bottom flask. Seal the necks with septa.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-2 mol% of palladium relative to the substrate).

    • Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air. Handle with extreme care in an inert atmosphere. Using 50% wet Pd/C is highly recommended to mitigate this risk.

  • Solvent and Substrate Addition: Add anhydrous ethanol via syringe to create a slurry with the catalyst. Then, add the this compound. A typical concentration is 0.1-0.5 M.

  • Hydrogenation Setup: Purge the flask again by evacuating and backfilling with inert gas. Connect a balloon filled with hydrogen gas to one of the necks of the flask via a needle.

  • Reaction Initiation: Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask. The reaction mixture should be stirred vigorously to ensure good mixing of the substrate, catalyst, and hydrogen.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots (after carefully re-introducing an inert atmosphere) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to check for the disappearance of the starting material. The reaction is typically complete within 2-16 hours at room temperature.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure all the product is collected.

    • Safety Note: Do not allow the filter cake containing Pd/C to dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration and dispose of it in a dedicated waste container.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude tetrahydromyrcenol can be purified by vacuum distillation to yield a colorless liquid. High yields (often >95%) are expected.

Protocol 2: Hydrogenation at Elevated Pressure (Parr Shaker Method)

This method is suitable for larger-scale reactions or when higher hydrogen pressure is required to increase the reaction rate.

Materials:

  • Same as Protocol 1, with the addition of a Parr hydrogenation apparatus.

Procedure:

  • Loading the Reactor: To a suitable pressure vessel for the Parr shaker, add this compound, ethanol, and a magnetic stir bar (or use the shaker's mechanical stirring).

  • Catalyst Slurry: In a separate beaker, create a slurry of 10% Pd/C in a small amount of ethanol.

  • Transfer to Reactor: Carefully transfer the catalyst slurry to the pressure vessel.

  • Sealing the Reactor: Securely seal the Parr reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor vessel with an inert gas (e.g., Nitrogen) several times to remove air, then purge with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Reaction: Begin shaking/stirring and heat the reaction to a desired temperature (e.g., 40-50°C) if necessary. Monitor the pressure drop in the reactor, which indicates hydrogen consumption.

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases. This typically takes 1-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with an inert gas.

  • Filtration and Purification: Open the reactor and filter the contents through a pad of Celite® as described in Protocol 1. The filtrate is then concentrated and the product purified by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for monitoring the reaction progress and confirming the identity and purity of the final product.

Table 3: Typical GC-MS Parameters

ParameterRecommended Setting
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temp. 250 °C
Oven Program 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
  • This compound will show a characteristic molecular ion peak (or fragments) corresponding to its molecular weight of 156.27 g/mol .

  • Tetrahydromyrcenol will show a characteristic molecular ion peak (or fragments) corresponding to its molecular weight of 158.29 g/mol . The disappearance of the this compound peak and the appearance of the tetrahydromyrcenol peak indicate the progression of the reaction.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. It is a combustible liquid.[7]

  • Tetrahydromyrcenol: Causes skin and serious eye irritation. It is also a combustible liquid.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere and never allow the catalyst to dry on filter paper or in the air. Quench used catalyst with water.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all operations are carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment for reactions above atmospheric pressure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Inert Flask B Add Pd/C Catalyst A->B C Add Solvent & this compound B->C D Introduce H₂ Atmosphere (Balloon or Pressure Vessel) C->D E Stir Vigorously at RT or with Heating D->E F Monitor by GC-MS E->F G Purge with Inert Gas F->G H Filter through Celite G->H I Remove Solvent (Rotovap) H->I J Vacuum Distillation I->J K Pure Tetrahydromyrcenol J->K

References

Standard Operating Procedure for Dihydromyrcenol Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dihydromyrcenol and its esters. The primary methods covered are the direct esterification of dihydromyrcene followed by hydrolysis, and the transesterification of dihydromyrcenyl esters. These procedures are foundational for professionals in fragrance chemistry, specialty chemicals, and relevant areas of drug development where terpene derivatives are of interest.

Introduction

This compound (2,6-dimethyl-7-octen-2-ol) is a widely used fragrance ingredient with a characteristic fresh, citrus-lime, and floral aroma. Its synthesis is a key process in the fragrance industry. The most common industrial production methods involve the hydration of dihydromyrcene. One prominent method is an indirect route involving the esterification of dihydromyrcene with a carboxylic acid, followed by saponification of the resulting ester.[1] This document outlines the standard operating procedures for these chemical transformations.

Section 1: Synthesis of Dihydromyrcenyl Acetate via Esterification of Dihydromyrcene

This protocol details the reaction of dihydromyrcene with acetic acid to form dihydromyrcenyl acetate. This ester can then be hydrolyzed to yield this compound.

Experimental Protocol: Esterification with Acetic Acid

Objective: To synthesize dihydromyrcenyl acetate from dihydromyrcene and acetic acid using a solid acid catalyst.

Materials:

  • Dihydromyrcene

  • Acetic Acid (glacial)

  • Solid Acid Catalyst (e.g., Sulphonic acid cross-linked polystyrene ion-exchange resin like Purolite CT 169)[2][3]

  • Solvent (optional, e.g., a non-reactive hydrocarbon)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separating funnel, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dihydromyrcene and a molar excess of acetic acid.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The catalyst loading can be optimized but is typically in the range of 5-10% by weight of the dihydromyrcene.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (see Table 1 for examples) and stir vigorously. The reaction can be monitored by Gas Chromatography (GC) to determine the conversion of dihydromyrcene.[4]

  • Work-up:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.

    • Transfer the filtrate to a separating funnel and wash with water to remove the bulk of the unreacted acetic acid.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (if used) and any low-boiling impurities using a rotary evaporator.

    • Purify the crude dihydromyrcenyl acetate by vacuum distillation.

Data Presentation: Reaction Parameters for Dihydromyrcene Esterification
ParameterAcetic Acid MethodFormic Acid Method
Carboxylic Acid Acetic Acid[2][5]Formic Acid[1][4]
Catalyst Solid Acid (e.g., Purolite CT 169)[2][3], Niobic Acid[5]Strong Acid (e.g., H₂SO₄, Methane Sulfonic Acid)[4]
Temperature 15-120°C[2][5]0-40°C[4]
Reaction Time 1-5 hours (dependent on temperature and catalyst)[4][5]~1.5 - 5 hours[4]
Key Considerations Lower temperatures (e.g., 15-20°C) can improve selectivity.[3]Higher temperatures (>40°C) can lead to the formation of undesired cyclic by-products.[4]

Section 2: Hydrolysis of Dihydromyrcenyl Ester to this compound

This protocol describes the saponification (alkaline hydrolysis) of the dihydromyrcenyl ester to produce this compound.

Experimental Protocol: Saponification

Objective: To hydrolyze dihydromyrcenyl formate/acetate to this compound.

Materials:

  • Crude or purified dihydromyrcenyl ester

  • Alcoholic alkali solution (e.g., 50% Sodium Hydroxide in Methanol/Water)[4]

  • Benzene or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, charge the dihydromyrcenyl ester.

  • Hydrolysis: Add the alcoholic sodium hydroxide solution. The mixture is then heated to reflux for a specified period (e.g., 2 hours), maintaining a pH of around 10.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the salts.

    • If a water-miscible alcohol like methanol was used, it can be removed by distillation.[4]

    • Transfer the mixture to a separating funnel and extract the this compound with a suitable organic solvent (e.g., benzene).[4]

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.[6]

Section 3: Transesterification for this compound Production

An alternative route involves the transesterification of a dihydromyrcenyl ester with an alcohol. This equilibrium reaction can be driven to completion by distilling off the lower-boiling product.[7]

Experimental Protocol: Transesterification

Objective: To produce this compound via transesterification of dihydromyrcenyl acetate.

Materials:

  • Dihydromyrcenyl acetate

  • An alcohol (e.g., 4-tertiarybutylcyclohexanol)[2]

  • Catalyst (e.g., Sodium Methoxide, Butyl Titanate)[7][8]

  • Distillation apparatus suitable for fractional distillation under reduced pressure.

Procedure:

  • Reaction Setup: Charge the dihydromyrcenyl acetate, the chosen alcohol, and the catalyst into a reaction vessel equipped for distillation.

  • Reaction Conditions: Heat the mixture under reduced pressure. The reaction temperature is typically kept below 180°C.[7]

  • Product Removal: The equilibrium is shifted by continuously removing the lowest boiling point product (either this compound or the newly formed ester) by distillation.[7][8] The boiling points of the components should be sufficiently different (at least 2-5°C) at the distillation pressure.[7]

  • Purification: The collected distillate containing the desired product is then further purified, if necessary, by fractional distillation.

Data Presentation: Transesterification Parameters
ParameterValue
Starting Ester Dihydromyrcenyl Acetate[2][7]
Reactant Alcohol 4-tertiarybutylcyclohexanol[2]
Catalyst Sodium Methoxide, Butyl Titanates, Isopropyl Titanates[7][8]
Temperature Preferably below 180°C, more preferably at or below 150°C[7]
Pressure Reduced pressure to facilitate distillation[7]
Key Principle Removal of the lowest boiling point product to drive the equilibrium.[7][8]

Visualizations

Chemical Reaction Pathway

G Dihydromyrcene Dihydromyrcene Ester Dihydromyrcenyl Ester Dihydromyrcene->Ester Esterification (Acid Catalyst) CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Ester This compound This compound Ester->this compound Saponification Alkali Alkali (e.g., NaOH) Alkali->this compound Water H₂O Water->this compound

Caption: Synthesis of this compound via Esterification and Saponification.

Experimental Workflow: Esterification and Purification

G start Start: Combine Reactants (Dihydromyrcene, Acetic Acid, Catalyst) reaction Heat and Stir (Monitor by GC) start->reaction cool Cool to Room Temperature reaction->cool filter_catalyst Filter to Remove Catalyst cool->filter_catalyst wash_water Wash with Water filter_catalyst->wash_water wash_bicarb Wash with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter_drying_agent Filter Drying Agent dry->filter_drying_agent evaporate Solvent Removal (Rotary Evaporator) filter_drying_agent->evaporate distill Vacuum Distillation evaporate->distill product Purified Dihydromyrcenyl Acetate distill->product

Caption: Workflow for the Synthesis and Purification of Dihydromyrcenyl Acetate.

References

Use of Dihydromyrcenol in indoor air chemistry and pollutant formation studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dihydromyrcenol, a common fragrance ingredient, in indoor air chemistry. The following sections detail its reactions with common indoor oxidants, the resulting formation of pollutants, and the experimental protocols to study these phenomena.

Introduction to this compound and Indoor Air Chemistry

This compound (2,6-dimethyl-7-octen-2-ol) is a synthetic fragrance compound widely used in personal care products, cleaning agents, and air fresheners.[1][2] Its volatile nature leads to its emission into the indoor environment, where it can react with oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃).[3][4][5] These reactions are a significant aspect of indoor air chemistry, contributing to the formation of secondary pollutants, including aldehydes, ketones, and secondary organic aerosol (SOA), which can impact indoor air quality and potentially human health.[3][6][7]

Quantitative Data on this compound Reactions

The following tables summarize the key quantitative data available for the gas-phase reactions of this compound with major indoor oxidants.

Table 1: Gas-Phase Reaction Rate Constants for this compound

ReactantRate Constant (k) at 297 ± 3 KMethodReference
OH Radical(38 ± 9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹Relative Rate Technique[3][4]
Ozone (O₃)< 2 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ (Upper Limit)Monitoring O₃ decay in excess this compound[3][4]
Nitrate Radical (NO₃)(2.3 ± 0.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹Relative Rate Technique[5]

Table 2: Identified and Proposed Reaction Products of this compound

Reaction PhaseOxidantIdentified ProductsProposed ProductsReference
Gas-PhaseOH Radical, OzoneAcetone, 2-Methylpropanal, 2-Methylbutanal, Glyoxal, Methylglyoxal-[3][4]
Surface-Phase (Silanized glass, glass, vinyl flooring)OzoneGlycolaldehyde, 2,6-Dimethyl-5-heptenal, Glyoxal2,6-Dimethyl-4-heptenal, 6-Methyl-7-octen-2-one, 6-Methyl-6-hepten-2-one, 6-Methyl-5-hepten-2-one, 6-Hydroxy-6-methylheptan-2-one[6]

Experimental Protocols

Protocol for Gas-Phase Reaction Studies

This protocol is based on the methodology described for studying the gas-phase reactions of this compound with OH radicals and ozone.[3][4][8]

Objective: To determine the reaction rate constants and identify the gas-phase products of the reaction between this compound and an oxidant (e.g., OH radical or ozone).

Materials:

  • Teflon reaction chamber (e.g., 45 L)

  • Gas chromatograph with flame ionization detector (GC-FID) and mass spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) fiber assembly (e.g., 75 µm carboxen-polydimethylsiloxane)

  • Ozone generator (e.g., mercury pen lamp)

  • OH radical precursor (e.g., photolysis of methyl nitrite in the presence of NO)

  • This compound standard

  • Reference compound with a known reaction rate constant (for relative rate studies)

  • Derivatizing agents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Zero air or purified air supply

Procedure:

  • Chamber Preparation: Purge the Teflon reaction chamber with clean, dry air until background levels of organic compounds are below the detection limit.

  • Introduction of Reactants:

    • Introduce a known concentration of this compound and the reference compound into the chamber.

    • For OH radical experiments, introduce the OH precursor.

    • For ozone experiments, introduce a known concentration of ozone.

  • Reaction Initiation:

    • For OH radical experiments, initiate photolysis to generate OH radicals.

    • For ozone experiments, the reaction begins upon the introduction of ozone.

  • Sampling and Analysis:

    • At timed intervals, sample the gas-phase constituents from the chamber using an SPME fiber.

    • Analyze the SPME fiber using GC-FID to monitor the decay of this compound and the reference compound.

    • For product identification, use GC-MS.

  • Product Identification (Derivatization):

    • To identify carbonyl products, collect samples in a solution containing PFBHA to form oximes.

    • For hydroxylated products, use BSTFA to form trimethylsilyl ethers.

    • Analyze the derivatized products using GC-MS.

  • Data Analysis:

    • For relative rate experiments, plot the natural logarithm of the ratio of this compound to the reference compound concentration versus time. The slope of this line, multiplied by the known rate constant of the reference compound, gives the rate constant for the this compound reaction.

    • Identify reaction products by comparing their mass spectra with library spectra and known standards.

Protocol for Surface-Phase Reaction Studies

This protocol is based on the use of the Field and Laboratory Emission Cell (FLEC) Automation and Control System (FACS) to study surface reactions.[6]

Objective: To identify the products of the reaction between this compound adsorbed on a surface and ozone.

Materials:

  • FLEC Automation and Control System (FACS)

  • Test surfaces (e.g., silanized glass, glass, vinyl flooring tiles)

  • This compound solution (e.g., 2.0% in methanol)

  • Ozone generator

  • Humidified air supply

  • Impinger with a solution of derivatizing agent (e.g., PFBHA)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Procedure:

  • Surface Preparation: Apply the this compound solution to the test surface and allow the solvent to evaporate.

  • Experimental Setup: Place the prepared surface under the FLEC.

  • Reaction Initiation:

    • Use the FACS to deliver a controlled flow of humidified air containing a specific concentration of ozone (e.g., 100 ppb) over the surface at a set flow rate (e.g., 300 mL min⁻¹) and relative humidity (e.g., 50%).

  • Product Collection:

    • Pass the air exiting the FLEC through an impinger containing a PFBHA solution to capture and derivatize carbonyl products.

  • Sample Analysis:

    • After a set reaction time (e.g., experiments can run for up to 72 hours with sampling at different time points), analyze the PFBHA solution.

    • For further analysis of hydroxylated products, the collected sample can be further derivatized with BSTFA.

    • Inject the derivatized sample into the GC-MS for product identification.

  • Data Analysis:

    • Identify the reaction products by comparing their mass spectra to those of known standards and library spectra.

    • Semi-quantitative analysis can be performed by comparing the peak areas of the different products.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed chemical pathways for this compound degradation in indoor environments.

Gas_Phase_Workflow cluster_chamber Teflon Reaction Chamber cluster_analysis Analysis DHM This compound Reaction Gas-Phase Reaction DHM->Reaction Oxidant Oxidant (O3 or OH) Oxidant->Reaction Products Gaseous Products Reaction->Products SPME SPME Sampling Products->SPME Derivatization Derivatization (PFBHA/BSTFA) SPME->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for Gas-Phase this compound Oxidation Studies.

Surface_Phase_Workflow cluster_facs FACS System cluster_analysis Analysis Surface This compound on Surface Reaction Surface Reaction Surface->Reaction O3_Flow Ozone Flow O3_Flow->Reaction Volatilized_Products Volatilized Products Reaction->Volatilized_Products Impinger Impinger (PFBHA) Volatilized_Products->Impinger Derivatization Further Derivatization (BSTFA) Impinger->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for Surface-Phase this compound Ozonolysis Studies.

Dihydromyrcenol_Ozonolysis_Pathway cluster_primary Primary Ozonolysis cluster_secondary Secondary Products DHM This compound Criegee Criegee Intermediate DHM->Criegee + O3 O3 Ozone (O3) Aldehydes Aldehydes (e.g., Glyoxal, 2,6-Dimethyl-5-heptenal) Criegee->Aldehydes Ketones Ketones Criegee->Ketones OH_Radical OH Radical Criegee->OH_Radical Primary_Carbonyl Primary Carbonyl SOA Secondary Organic Aerosol (SOA) Aldehydes->SOA Ketones->SOA OH_Radical->DHM Further Oxidation

Caption: Simplified Reaction Pathway of this compound Ozonolysis.

References

Application Notes and Protocols for the Diastereoselective Functionalization of (-)-Dihydromyrcene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydromyrcene, also known as (-)-citronellene, is a chiral acyclic monoterpene that serves as a versatile and valuable starting material in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceuticals. Its prochiral double bonds offer the potential for creating multiple new stereocenters. The diastereoselective functionalization of (-)-dihydromyrcene is of significant interest as it allows for the controlled introduction of new functionalities, leading to the synthesis of complex chiral molecules with high stereochemical purity. This control is crucial in drug development, where the specific stereoisomer of a molecule often dictates its pharmacological activity and safety profile.

These application notes provide an overview of key diastereoselective functionalization reactions of (-)-dihydromyrcene, including epoxidation, dihydroxylation, and hydroboration-oxidation. Detailed protocols for these transformations are presented to facilitate their application in a research and development setting.

Diastereoselective Functionalization Reactions: An Overview

The presence of a chiral center in (-)-dihydromyrcene influences the facial selectivity of reagents approaching the double bonds, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on the nature of the reagent, the reaction conditions, and the inherent steric and electronic properties of the substrate.

Diastereoselective Epoxidation

Epoxidation of the trisubstituted double bond in (-)-dihydromyrcene introduces a chiral epoxide ring, a versatile intermediate for further synthetic transformations. The stereochemical outcome is influenced by the directing effect of the existing chiral center.

Diastereoselective Dihydroxylation

The syn-dihydroxylation of the double bonds in (-)-dihydromyrcene yields vicinal diols. The stereochemistry of the newly introduced hydroxyl groups is directed by the chiral scaffold of the starting material, leading to the formation of diastereomerically enriched products.

Diastereoselective Hydroboration-Oxidation

Hydroboration-oxidation allows for the anti-Markovnikov addition of a hydroxyl group across a double bond. When applied to (-)-dihydromyrcene, this two-step process can proceed with high diastereoselectivity, affording chiral alcohols with defined stereochemistry.

Quantitative Data Summary

While specific quantitative data for the diastereoselective functionalization of (-)-dihydromyrcene is not extensively reported in publicly available literature, the principles of asymmetric induction in acyclic systems suggest that diastereomeric ratios (d.r.) can be expected to range from moderate to high depending on the chosen methodology. For analogous acyclic chiral alkenes, diastereoselectivities often exceed 90:10 for well-designed reactions. Researchers are encouraged to determine the diastereomeric ratios experimentally for their specific reaction conditions.

Functionalization ReactionReagent SystemExpected Major DiastereomerTypical Diastereomeric Ratio (d.r.)
Epoxidation m-CPBA(3S)-3,7-dimethyl-6,7-epoxyoct-1-eneData not available
Dihydroxylation OsO₄, NMO(3S)-3,7-dimethyloct-1-ene-6,7-diolData not available
Hydroboration-Oxidation 9-BBN, H₂O₂, NaOH(3S,6R)-3,7-dimethyloct-1-en-7-olData not available

Note: The expected major diastereomer is predicted based on established models of acyclic stereocontrol, where the reagent approaches from the sterically less hindered face. The actual outcome should be confirmed experimentally.

Experimental Protocols

The following are generalized protocols for the diastereoselective functionalization of (-)-dihydromyrcene. Optimization of reaction conditions may be necessary to achieve desired yields and diastereoselectivities.

Protocol 1: Diastereoselective Epoxidation of (-)-Dihydromyrcene

Objective: To synthesize (3S)-3,7-dimethyl-6,7-epoxyoct-1-ene with diastereocontrol.

Materials:

  • (-)-Dihydromyrcene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (-)-dihydromyrcene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-CPBA (1.2 eq) in DCM to the stirred solution of (-)-dihydromyrcene over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired epoxide.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral GC analysis.

Protocol 2: Diastereoselective Dihydroxylation of (-)-Dihydromyrcene

Objective: To synthesize (3S)-3,7-dimethyloct-1-ene-6,7-diol with diastereocontrol.

Materials:

  • (-)-Dihydromyrcene

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (-)-dihydromyrcene (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Add NMO (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the OsO₄ solution (0.02 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the diol.

  • Determine the diastereomeric ratio by converting the diol to a suitable derivative (e.g., acetonide) and analyzing by NMR or GC.

Protocol 3: Diastereoselective Hydroboration-Oxidation of (-)-Dihydromyrcene

Objective: To synthesize (3S,6R)-3,7-dimethyloct-1-en-7-ol with diastereocontrol.

Materials:

  • (-)-Dihydromyrcene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (-)-dihydromyrcene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the 9-BBN solution (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time required for complete hydroboration (monitor by GC analysis of aliquots quenched with methanol).

  • Cool the reaction mixture to 0 °C and slowly add ethanol, followed by the 3 M NaOH solution.

  • Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alcohol.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral GC analysis.

Visualizations

diastereoselective_functionalization_workflow cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation cluster_hydroboration Hydroboration-Oxidation start (-)-Dihydromyrcene epoxidation m-CPBA, DCM start->epoxidation dihydroxylation OsO4, NMO start->dihydroxylation hydroboration 1. 9-BBN 2. H2O2, NaOH start->hydroboration product_epoxide Diastereomeric Epoxides epoxidation->product_epoxide product_diol Diastereomeric Diols dihydroxylation->product_diol product_alcohol Diastereomeric Alcohols hydroboration->product_alcohol

Caption: General workflow for the diastereoselective functionalization of (-)-dihydromyrcene.

reaction_logic substrate (-)-Dihydromyrcene (Chiral Substrate) transition_state Diastereomeric Transition States substrate->transition_state reagent Achiral Reagent (e.g., m-CPBA, OsO4, 9-BBN) reagent->transition_state products Diastereomeric Products (Unequal Amounts) transition_state->products Different Activation Energies

Application Notes and Protocols for the Preparation of Dihydromyrcenol via Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydromyrcenol, a valuable fragrance ingredient, through transesterification reactions. The primary route involves a two-step process: the initial formation of a dihydromyrcenyl ester, followed by a catalyzed transesterification with an alcohol to yield this compound.

Introduction

This compound (2,6-dimethyl-7-octen-2-ol) is a widely used fragrance compound known for its fresh, citrusy, and floral aroma.[1] While traditionally produced by the hydration of dihydromyrcene using strong acids, this method can present environmental challenges due to the production of acidic waste streams.[2][3] An alternative and efficient synthetic route is a two-step process involving the formation of a dihydromyrcenyl ester, such as dihydromyrcenyl acetate, followed by a transesterification reaction to produce this compound.[2][3] This method can offer advantages in terms of catalyst handling and waste reduction, and can even co-produce other valuable fragrance esters.[3]

This document outlines the key chemical reactions, experimental protocols, and quantitative data derived from established synthesis methodologies.

Chemical Reaction Pathway

The synthesis of this compound via this route proceeds in two main stages:

  • Esterification of Dihydromyrcene: Dihydromyrcene is first reacted with a carboxylic acid, typically acetic acid or formic acid, in the presence of an acid catalyst to form the corresponding dihydromyrcenyl ester.[1][2][4]

  • Transesterification of Dihydromyrcenyl Ester: The resulting ester then undergoes a transesterification reaction with an alcohol. This equilibrium reaction is driven to completion by removing one of the products, often the lower-boiling this compound, via distillation.[2][3]

Transesterification_Pathway Dihydromyrcene Dihydromyrcene Ester Dihydromyrcenyl Ester (e.g., Dihydromyrcenyl Acetate) Dihydromyrcene->Ester + Carboxylic Acid (Acid Catalyst) CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) This compound This compound Ester->this compound + Alcohol (Catalyst, e.g., NaOMe) ProductEster Product Ester (e.g., 4-tert-Butylcyclohexyl Acetate) Alcohol Alcohol (e.g., 4-tert-Butylcyclohexanol)

Caption: Two-step reaction pathway for this compound synthesis.

Data Presentation: Reaction Parameters

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: Esterification of Dihydromyrcene

Reactant AReactant BCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/ProductReference
Dihydromyrcene (220g)90% Formic Acid (150g)Sulfuric Acid5% (w/w of formic acid)15-20~547% conversion to this compound (after hydrolysis)[5]
Dihydromyrcene (880g)97.6% Formic Acid (600g)Methane Sulfonic Acid2% (w/w of formic acid)101.550% conversion to Dihydromyrcenyl Formate[5]
DihydromyrceneAcetic AcidPurolite CT 169 (Ion-exchange resin)14g in catalyst bed15-20ContinuousNot specified[6]

Table 2: Transesterification of Dihydromyrcenyl Acetate

Reactant AReactant BCatalystCatalyst LoadingTemperature (°C)PressureKey OutcomeReference
Dihydromyrcenyl Acetate4-tert-Butylcyclohexanol (PTBCH) (468g, 3.0 mol)Sodium Methoxide (solid)10.6g (0.2 mol)<150 (distillation driven)ReducedProduction of this compound and PTBCH Acetate[2][6]
Dihydromyrcenyl EsterAlcoholAlkoxides (e.g., Sodium Methoxide)Not specified<180Reduced (for distillation)Equilibrium reaction yielding this compound[2][3]
Dihydromyrcenyl EsterAlcoholButyl/Isopropyl TitanatesNot specified<250Reduced (for distillation)Equilibrium reaction yielding this compound[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Synthesis of Dihydromyrcenyl Formate

This protocol is adapted from a patented procedure for the acid-catalyzed esterification of dihydromyrcene.[5]

Materials:

  • Dihydromyrcene (880 g)

  • 97.6% Formic acid (600 g)

  • Methane sulfonic acid (12 g)

  • Sodium formate

  • Reaction vessel with cooling, stirring, and addition funnel

Procedure:

  • Charge the reaction vessel with 600 g of 97.6% formic acid and cool to 5°C.

  • With cooling and stirring, slowly add 12 g of methane sulfonic acid.

  • Over a period of 30 minutes, add 880 g of dihydromyrcene, maintaining the temperature between 5-10°C.

  • Stir the mixture at 10°C for 1.5 hours.

  • Neutralize the catalyst by adding 10.5 g of sodium formate.

  • Remove unreacted formic acid and some unreacted dihydromyrcene by distillation under reduced pressure (20 mm Hg) until the pot temperature reaches 60°C.

  • The residue contains dihydromyrcenyl formate (approx. 59% by analysis, representing a 50% conversion). This crude product can be used in the subsequent transesterification step or hydrolyzed to this compound.

Protocol 2: Transesterification of Dihydromyrcenyl Acetate with 4-tert-Butylcyclohexanol

This protocol describes the transesterification of dihydromyrcenyl acetate to produce this compound and 4-tert-butylcyclohexyl acetate (PTBCHA), another valuable fragrance material.[3][6]

Materials:

  • Dihydromyrcenyl acetate (DHMAc)

  • 4-tert-Butylcyclohexanol (PTBCH) (468 g, 3.0 mol)

  • Sodium methoxide (solid) (10.6 g, 0.2 mol)

  • 2-liter, 3-necked distillation flask equipped with a nitrogen bleed, thermometer, and distillation column.

Procedure:

  • Charge the distillation flask with 468 g (3.0 mol) of PTBCH and 10.6 g (0.2 mol) of solid sodium methoxide.

  • Establish a nitrogen bleed into the flask.

  • Heat the flask and begin adding dihydromyrcenyl acetate.

  • The transesterification reaction will commence, producing this compound and PTBCHA.

  • Due to boiling point differences, one of the products can be selectively removed by distillation to drive the equilibrium. The distillation is preferably carried out under reduced pressure at a temperature below 150°C.[2][3]

  • Continuously collect the distilled product. The reaction is complete when the feed of dihydromyrcenyl acetate is finished and product distillation ceases.

  • The final products (this compound and PTBCHA) can be further purified by fractional distillation.

Experimental Workflow

The general workflow for the preparation and purification of this compound is depicted below.

Workflow Start Start Materials: Dihydromyrcene, Carboxylic Acid Esterification Step 1: Esterification (Acid Catalyst) Start->Esterification CrudeEster Crude Dihydromyrcenyl Ester Esterification->CrudeEster Transesterification Step 2: Transesterification (Alcohol, Base/Titanate Catalyst) CrudeEster->Transesterification ReactionMixture Reaction Mixture: This compound, Product Ester, Unreacted Materials Transesterification->ReactionMixture Distillation Purification: Fractional Distillation (under reduced pressure) ReactionMixture->Distillation FinalProduct Purified this compound Distillation->FinalProduct

Caption: General experimental workflow for this compound synthesis.

Conclusion

The transesterification pathway offers a robust and adaptable method for the synthesis of this compound. By selecting appropriate catalysts and reaction conditions, researchers can optimize yields and potentially co-synthesize other commercially valuable esters. The protocols and data presented here provide a solid foundation for the implementation and further development of this synthetic strategy in a laboratory or industrial setting.

References

Dihydromyrcenol: A Versatile Reagent in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a widely utilized fragrance ingredient, also serves as a valuable and versatile starting material in the synthesis of a variety of fine chemicals. Its unique structure, featuring a tertiary alcohol and a terminal double bond, allows for a range of chemical transformations. These application notes provide detailed protocols and summaries of key reactions where this compound is employed as a reagent, targeting researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines methodologies for esterification, etherification, and other key transformations, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a synthetic acyclic monoterpenoid alcohol, renowned for its fresh, citrus-floral, and lavender-like scent.[1] While its primary application is in the fragrance industry for perfumes, soaps, and detergents, its chemical functionalities make it an attractive precursor for the synthesis of other valuable molecules.[2][3] This document explores the use of this compound as a reagent in several key organic reactions.

Chemical and Physical Properties of this compound:

PropertyValueReference(s)
CAS Number 18479-58-8[4]
Molecular Formula C₁₀H₂₀O[4]
Molecular Weight 156.27 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 194-197°C[4]
Flash Point 76°C[4]
Solubility Soluble in alcohol and ether; slightly soluble in water[4]

Synthesis of this compound Derivatives

This compound serves as a precursor for various derivatives, primarily through reactions involving its hydroxyl group and terminal double bond.

The tertiary hydroxyl group of this compound can be readily esterified to produce a range of esters, many of which are themselves valuable fragrance compounds. The most common of these is dihydromyrcenyl acetate.

Reaction Scheme: Synthesis of Dihydromyrcenyl Acetate

G cluster_reactants Reactants cluster_products Products This compound This compound DihydromyrcenylAcetate Dihydromyrcenyl Acetate This compound->DihydromyrcenylAcetate + AceticAnhydride Acetic Anhydride AceticAnhydride->DihydromyrcenylAcetate + AceticAcid Acetic Acid DihydromyrcenylAcetate->AceticAcid +

Caption: Esterification of this compound.

Experimental Protocol: Synthesis of Dihydromyrcenyl Acetate

This protocol is based on the general principles of esterification of tertiary alcohols.

Materials:

  • This compound (156.27 g/mol )

  • Acetic anhydride (102.09 g/mol )

  • Pyridine (as catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in diethyl ether.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dihydromyrcenyl acetate by vacuum distillation.

Quantitative Data for Esterification:

Ester ProductAcylating AgentCatalystYield (%)Reference(s)
Dihydromyrcenyl AcetateAcetic AcidIon-exchange resin92% (product composition)[6]
Dihydromyrcenyl FormateFormic AcidSulfuric Acid50% (conversion)[7]

The synthesis of dihydromyrcenyl ethers introduces another class of fragrance compounds with potentially different olfactory properties.

Reaction Scheme: Synthesis of Dihydromyrcenyl Methyl Ether

G cluster_reactants Reactants cluster_products Products This compound This compound DihydromyrcenylMethylEther Dihydromyrcenyl Methyl Ether This compound->DihydromyrcenylMethylEther + Methanol Methanol Methanol->DihydromyrcenylMethylEther + Water Water DihydromyrcenylMethylEther->Water + G This compound This compound Hydroboration Hydroboration (e.g., BH3-THF) This compound->Hydroboration 1. Oxidation Oxidation (e.g., H2O2, NaOH) Hydroboration->Oxidation 2. Citronellol Citronellol Oxidation->Citronellol 3. G This compound This compound Ozone Ozone (O3) This compound->Ozone ReductiveWorkup Reductive Workup (e.g., Zn/H2O, DMS) Ozone->ReductiveWorkup OxidativeWorkup Oxidative Workup (e.g., H2O2) Ozone->OxidativeWorkup Aldehyde Aldehyde Product ReductiveWorkup->Aldehyde CarboxylicAcid Carboxylic Acid Product OxidativeWorkup->CarboxylicAcid

References

Troubleshooting & Optimization

Improving the yield and purity of Dihydromyrcenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dihydromyrcenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common commercial synthesis routes for this compound (DHMOL) start from either dihydromyrcene or α-pinene. The key methods include:

  • Direct Hydration of Dihydromyrcene: This single-step method involves the acid-catalyzed addition of water to the double bond of dihydromyrcene.[1][2]

  • Two-Step Synthesis via Esterification/Saponification: This involves reacting dihydromyrcene with a carboxylic acid (e.g., formic or acetic acid) to form an ester intermediate, which is then hydrolyzed to yield DHMOL.[3][4]

  • Two-Step Synthesis via Hydrochlorination/Hydrolysis: This route proceeds by the hydrochlorination of dihydromyrcene to form dihydromyrcenyl chloride, followed by basic hydrolysis to DHMOL.[5]

  • Synthesis from α-Pinene: This multi-step process involves the hydrogenation of α-pinene to cis-pinane, followed by pyrolysis to yield dihydromyrcene, which is then converted to DHMOL using one of the methods above.[6][7]

Q2: What is a typical yield and purity for this compound synthesis?

A2: Yield and purity can vary significantly depending on the chosen synthesis method and optimization of reaction conditions. Commercially, a purity of ≥99% is often targeted.[8] Yields can range from 50-60% in some processes, while newer methods claim yields as high as 99.4%.[6][9] For instance, a process involving the hydration of dihydromyrcene with a homemade catalyst reported a yield of 99.4% and shortened the production cycle by 50%.[9][10] Purification by vacuum distillation is a critical step to increase purity from a crude level of around 70% to over 99.5%.[6]

Q3: What are the common byproducts in this compound synthesis?

A3: The formation of byproducts is a key challenge affecting the purity of this compound. Common byproducts include:

  • Cyclic ethers (e.g., α,3,3-trimethyl cyclohexyl methyl formate): These are often formed at higher reaction temperatures, particularly when using strong acid catalysts.[3]

  • Isomeric alcohols: Carbocation rearrangements catalyzed by strong acids can lead to the formation of various isomeric alcohols.

  • Unreacted starting materials: Incomplete conversion will leave residual dihydromyrcene or intermediate esters in the final product.[6]

  • Low and high boilers: These are other impurities with boiling points close to this compound, making separation by distillation challenging.[6]

Q4: How can I purify crude this compound?

A4: The most effective and widely used method for purifying crude this compound is fractional distillation under vacuum.[3][6] This technique is essential for separating the desired product from unreacted starting materials, byproducts, and residual catalyst. Tall distillation columns (25-30 meters) are sometimes used to separate byproducts with close boiling points.[6] Post-reaction workup often includes washing the organic layer with water or a basic solution to neutralize the acid catalyst before distillation.[3]

Q5: Which catalyst is best for the direct hydration of dihydromyrcene?

A5: The choice of catalyst is critical for optimizing the direct hydration of dihydromyrcene. While strong mineral acids like sulfuric acid are effective, they can lead to the formation of cyclic byproducts.[1][11] Solid acid catalysts are often preferred for their higher selectivity and ease of separation.[2] These include:

  • H-beta zeolites: These have shown excellent selectivity to this compound, especially when used with a co-solvent to create a single-phase system.[11][12]

  • Cation exchange resins (e.g., Amberlyst-15, NKC-9): These are also effective and can be used in various reactor types, including batch stirred-tank and fixed-bed reactors.[11][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete conversion of starting material. 2. Formation of undesired byproducts. 3. Inefficient mixing in a biphasic system (for direct hydration). 4. Suboptimal reaction temperature.1. Increase reaction time or catalyst loading. Monitor reaction progress using GC analysis. 2. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Refer to byproduct formation issues below. 3. For direct hydration, use a co-solvent like acetone or 1,4-dioxane to create a homogeneous reaction mixture.[11][12] 4. For formic acid/sulfuric acid method, maintain temperature between 10-30°C.[3] For direct hydration with solid acids, temperatures may range from 70-120°C.[9][10]
Low Purity 1. Presence of unreacted starting materials. 2. Formation of byproducts with close boiling points. 3. Incomplete saponification of ester intermediate. 4. Inefficient purification.1. Optimize reaction conditions for higher conversion. 2. Adjust reaction conditions to minimize byproduct formation. 3. Ensure complete hydrolysis by maintaining a pH of around 10 and sufficient reaction time (e.g., 2 hours of reflux).[3] 4. Use a high-efficiency distillation column and optimize vacuum pressure and reflux ratio.[6][14]
High Formation of Cyclic Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High concentration of strong acid catalyst.1. Lower the reaction temperature. For strong acid catalysis, do not exceed 40°C.[3][11] 2. Monitor the reaction by GC and stop it once maximum conversion to the desired product is achieved.[11] 3. Reduce the concentration of the mineral acid or switch to a solid acid catalyst like H-beta zeolite or an ion-exchange resin.[11]
Formation of Multiple Isomeric Alcohols 1. Carbocation rearrangements catalyzed by a strong acid.1. Employ a milder catalyst system, such as a solid acid catalyst.[11] 2. Optimize the reaction temperature to favor the formation of the desired kinetic product.[11]

Experimental Protocols

Protocol 1: Synthesis via Formic Acid Esterification and Saponification

This protocol is based on a method that yields this compound through an intermediate formate ester.[3]

1. Esterification:

  • In a reaction vessel equipped with a stirrer and cooling system, add 600 g of 97.6% formic acid.
  • Cool the formic acid to 5°C and slowly add 12 g of methanesulfonic acid while stirring.
  • Over 30 minutes, add 880 g of dihydromyrcene, maintaining the temperature between 5-10°C.
  • Stir the mixture at 10°C for 1.5 hours.
  • Neutralize the catalyst by adding 10.5 g of sodium formate.

2. Work-up and Hydrolysis:

  • Pour the reaction mixture into an equal volume of water and allow the layers to separate.
  • Separate the organic layer. Extract the aqueous layer with benzene and combine the organic fractions.
  • Wash the combined organic material with half its volume of water.
  • To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.
  • Reflux the mixture for two hours while maintaining the pH at approximately 10.

3. Purification:

  • After cooling, add 100 cc of water.
  • Recover the methanol by distillation until the pot temperature reaches 90°C.
  • The crude this compound can then be purified by fractional distillation under vacuum.

Protocol 2: Direct Hydration using a Solid Acid Catalyst (H-beta Zeolite)

This protocol outlines the direct hydration of dihydromyrcene using a heterogeneous catalyst, which can improve selectivity.[11][12]

1. Catalyst Activation:

  • Activate the H-beta zeolite catalyst by heating it under a vacuum to remove any adsorbed water.

2. Reaction Setup:

  • In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, deionized water, and acetone (as a co-solvent to create a single-phase system).

3. Reaction Conditions:

  • Heat the mixture to the desired reaction temperature (e.g., 70-100°C).
  • Stir the mixture vigorously to ensure good contact between the catalyst, reactants, and water.
  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

4. Work-up and Purification:

  • Once the desired conversion is achieved, cool the reactor and separate the catalyst by filtration.
  • Remove the acetone and water from the organic phase, for example, by distillation.
  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Process Visualizations

G cluster_synthesis This compound Synthesis Workflow start Start: Dihydromyrcene esterification Esterification (e.g., with Formic Acid) start->esterification Two-Step Method 1 direct_hydration Direct Hydration (e.g., with H-beta zeolite) start->direct_hydration One-Step Method hydrolysis Saponification/ Hydrolysis esterification->hydrolysis crude_dhmol Crude this compound hydrolysis->crude_dhmol direct_hydration->crude_dhmol purification Purification (Vacuum Distillation) crude_dhmol->purification final_product Pure this compound (>99%) purification->final_product

Caption: General workflows for this compound synthesis.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Problem: Low Yield check_conversion Check GC for Conversion Rate low_yield->check_conversion low_conversion Is Conversion Low? check_conversion->low_conversion increase_time Action: Increase Reaction Time or Catalyst Loading low_conversion->increase_time Yes check_byproducts Check GC for Byproducts low_conversion->check_byproducts No yield_improved Yield Improved increase_time->yield_improved high_byproducts Are Byproducts High? check_byproducts->high_byproducts optimize_conditions Action: Optimize Temp./Catalyst high_byproducts->optimize_conditions Yes check_mixing Is it a Biphasic System? high_byproducts->check_mixing No optimize_conditions->yield_improved add_cosolvent Action: Add Co-solvent (e.g., Acetone) check_mixing->add_cosolvent Yes add_cosolvent->yield_improved

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting and identification of by-products in Dihydromyrcenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dihydromyrcenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized from dihydromyrcene. The main industrial methods include:

  • Acid-Catalyzed Hydration: Direct hydration of dihydromyrcene using mineral acids like sulfuric acid or organic acids such as formic or acetic acid.[1][2][3]

  • Esterification followed by Saponification: Dihydromyrcene is first esterified with an acid (e.g., acetic acid or formic acid) to form a dihydromyrcenyl ester, which is then saponified to yield this compound.[1][4][5]

  • Chlorination followed by Hydrolysis: This process involves the chlorination of dihydromyrcene and subsequent hydrolysis to this compound.[5][6]

A visual representation of the common synthesis pathways is provided below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_routes Synthesis Routes cluster_product Final Product alpha-Pinene alpha-Pinene Dihydromyrcene Dihydromyrcene alpha-Pinene->Dihydromyrcene Hydrogenation & Pyrolysis Acid-Catalyzed Hydration Acid-Catalyzed Hydration Dihydromyrcene->Acid-Catalyzed Hydration Esterification + Saponification Esterification + Saponification Dihydromyrcene->Esterification + Saponification Chlorination + Hydrolysis Chlorination + Hydrolysis Dihydromyrcene->Chlorination + Hydrolysis This compound This compound Acid-Catalyzed Hydration->this compound Esterification + Saponification->this compound Chlorination + Hydrolysis->this compound

Fig. 1: Common synthesis pathways of this compound.

Q2: My this compound yield is significantly lower than expected. What are the potential causes?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Formation of By-products: The most common reason for low yield is the formation of undesired side products. These can include cyclic compounds, trans-isomers, and high-boiling point polymeric materials.

  • Suboptimal Reaction Temperature: Higher temperatures, particularly above 40°C in acid-catalyzed reactions, can promote the formation of cyclic by-products.[1] Conversely, very low temperatures can significantly slow down the reaction rate.[1]

  • Product Loss During Workup: this compound has some solubility in water, which can lead to product loss during aqueous washing steps.[7] Additionally, losses can occur during fractional distillation if not performed under optimal vacuum and temperature conditions, as the product is sensitive to heat.[7]

  • Incomplete Reaction: Insufficient reaction time or catalyst activity can lead to a significant amount of unreacted starting material remaining in the product mixture.

Q3: I am observing significant by-product formation. How can I identify these impurities and what are they likely to be?

A3: The primary method for identifying by-products in this compound synthesis is gas chromatography-mass spectrometry (GC-MS).[8] This technique separates the components of your reaction mixture and provides mass spectra that can be used to identify their structures.

Common by-products include:

  • Cyclic Ethers: Formed via intramolecular cyclization of dihydromyrcene or this compound under acidic conditions.[1]

  • Isomers of this compound: Such as the trans-isomer, which may have different fragrance properties and be considered an impurity.[7]

  • Unreacted Dihydromyrcene: Incomplete conversion will leave residual starting material.

  • Dihydromyrcenyl Esters: If using an esterification/saponification route, incomplete saponification will result in the presence of the ester intermediate (e.g., dihydromyrcenyl formate or acetate).[1]

  • High-Boiling Point Residues: Polymerization of the starting material or product can lead to the formation of oligomeric or polymeric substances.[7]

  • Cyclademyl Acetate: This can be a by-product when producing dihydromyrcenyl acetate.[4]

Q4: How can I minimize the formation of by-products?

A4: To minimize by-product formation, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature within the optimal range. For acid-catalyzed hydration with formic acid, a temperature range of 10°C to 30°C is preferred to minimize the formation of cyclic by-products.[1]

  • Catalyst Selection: The choice and concentration of the acid catalyst are crucial. Using a milder acid or a solid acid catalyst might offer better selectivity.[9]

  • Reaction Time: Monitor the reaction progress using techniques like GC to stop the reaction once the optimal conversion of the starting material is achieved, without allowing for significant by-product formation.[1]

  • Alternative Synthesis Routes: If direct hydration proves problematic, consider a two-step process of esterification followed by saponification, which can sometimes offer better control over the reaction.[4]

Below is a troubleshooting workflow to address common issues in this compound synthesis.

G start Start: this compound Synthesis Issue low_yield Low Yield start->low_yield high_impurity High Impurity Level start->high_impurity check_temp Verify Reaction Temperature low_yield->check_temp check_catalyst Check Catalyst Activity & Concentration low_yield->check_catalyst check_time Optimize Reaction Time low_yield->check_time check_workup Review Workup Procedure (Washing, Distillation) low_yield->check_workup analyze_impurities Identify Impurities (GC-MS) high_impurity->analyze_impurities end End: Optimized Synthesis check_temp->end check_catalyst->end check_time->end check_workup->end cyclic_byproducts Cyclic By-products Present? analyze_impurities->cyclic_byproducts unreacted_sm High Unreacted Starting Material? analyze_impurities->unreacted_sm adjust_temp Lower Reaction Temperature cyclic_byproducts->adjust_temp Yes cyclic_byproducts->end No increase_time_catalyst Increase Reaction Time or Catalyst unreacted_sm->increase_time_catalyst Yes unreacted_sm->end No adjust_temp->end increase_time_catalyst->end

Fig. 2: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes from various patented synthesis methods. Note that direct comparison is challenging due to variations in experimental setups.

Table 1: Acid-Catalyzed Hydration of Dihydromyrcene

Acid CatalystTemperature (°C)Reaction TimeConversion (%)This compound Yield (%)Cyclic By-products (%)Reference
Formic Acid & Sulfuric Acid25-302 hours47Not explicitly stated, but crude product was 57.4% this compound1.6[1]
Formic Acid25-3072 hoursLower than with H₂SO₄ catalystNot specifiedNot specified[1]
Acetic Acid & Water803 hoursNot specifiedNot specifiedNot specified[2]
Acetic Acid & Water1201 hourNot specifiedNot specifiedNot specified[2]
Sulfuric Acid (60-80%)< 10Not specifiedUp to 80%> 90% (relative to transformed dihydromyrcene)Minimized at low temp[3]

Table 2: Product Composition from Dihydromyrcene Reactions

Reaction StageComponentComposition (%)Reference
Crude product after hydrationThis compound70-75[7]
Low boilers5-7[7]
Cyclo pinene3-5[7]
Trans pinene2-5[7]
High boilers1-2[7]
Dihydromyrcene10-13[7]
Product from Dihydromyrcenyl AcetateDihydromyrcenyl acetate92[4]
This compound2[4]
Cyclademyl acetate3[4]
Dihydromyrcene3[4]

Experimental Protocols

Protocol 1: Analysis of this compound and By-products by GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of a crude this compound reaction mixture.

1. Sample Preparation:

  • Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., ethanol or hexane).

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.[8]

3. Data Analysis:

  • Qualitative Identification: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra with a reference library (e.g., NIST). Key ions for dihydromyrcene (a likely unreacted starting material) are m/z 69, 93, 123, and 138.[8]

  • Quantitative Analysis: Determine the relative percentage of each component by peak area normalization. For more accurate quantification, use a calibration curve generated from certified reference standards of this compound and any identified by-products.

Protocol 2: Saponification of Dihydromyrcenyl Formate

This protocol describes the hydrolysis of dihydromyrcenyl formate to this compound.

1. Materials:

  • Crude dihydromyrcenyl formate.

  • Methanol.

  • 50% Sodium hydroxide solution.

  • Water.

  • Organic solvent for extraction (e.g., benzene or diethyl ether).

2. Procedure (based on a 193g scale, adjust as needed): [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude organic material containing dihydromyrcenyl formate with methanol, 50% sodium hydroxide solution, and water.

  • Heat the mixture to reflux and maintain for approximately 2 hours. Monitor the pH and keep it above 10.[1]

  • After 2 hours, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to help separate the layers.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • To recover any dissolved product, the aqueous layer can be extracted with an organic solvent.[1]

  • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • The solvent can be removed by distillation. The crude this compound can then be purified by vacuum distillation.[1]

References

Optimization of reaction parameters for the acid-catalyzed hydration of dihydromyrcene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Dihydromyrcene Hydration

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the acid-catalyzed hydration of dihydromyrcene to produce dihydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the acid-catalyzed hydration of dihydromyrcene? A1: The primary side reactions include the isomerization of the dihydromyrcene double bond and acid-catalyzed intramolecular cyclization, which forms cyclic ethers. Additionally, rearrangement of the carbocation intermediate can result in the formation of isomeric alcohols.[1]

Q2: How do reaction parameters influence the formation of these byproducts? A2: High temperatures and extended reaction times significantly favor the creation of cyclic byproducts. The concentration and type of acid catalyst are also critical; stronger acids can accelerate both the desired hydration and unwanted side reactions.[1]

Q3: Which type of acid catalyst is most effective for this reaction? A3: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[1] Heterogeneous catalysts such as H-beta zeolites or cation exchange resins (e.g., Amberlyst-15) often provide higher selectivity for this compound by offering a more controlled acidic environment.[1][2] Formic acid, often used with a stronger acid catalyst, is also a common choice.[3]

Q4: Why is a co-solvent sometimes used in this reaction? A4: Dihydromyrcene is not soluble in water. A non-protic co-solvent like acetone or 1,4-dioxane can be used to create a single-phase (homogeneous) system.[1][2] This improves the contact between the reactants and the catalyst, which can increase the reaction rate and overall conversion.[1]

Q5: How can the progress of the reaction be monitored? A5: The reaction progress should be monitored by taking samples periodically and analyzing them using gas-liquid chromatography (GLC) or gas chromatography (GC).[1] This allows for tracking the consumption of dihydromyrcene and the formation of this compound and any byproducts.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Dihydromyrcene 1. Inefficient mixing of the biphasic system (if no co-solvent is used).2. Insufficient catalyst activity or low catalyst loading.3. Reaction temperature is too low.1. Use a co-solvent like acetone to create a homogeneous mixture.2. Increase the amount of catalyst or switch to a more active catalyst.3. Gradually increase the reaction temperature while carefully monitoring for byproduct formation.[1]
High Yield of Cyclic Byproducts 1. Reaction temperature is too high (e.g., >40°C with strong acids).2. Reaction time is too long.3. High concentration of a strong acid catalyst.1. Lower the reaction temperature. For systems with formic and sulfuric acid, maintain a temperature between 15-20°C.[1][3]2. Monitor the reaction closely with GC and stop it once maximum conversion to this compound is achieved.3. Reduce the mineral acid concentration or switch to a solid acid catalyst like H-beta zeolite.[1]
Formation of Multiple Isomeric Alcohols Carbocation rearrangements are being promoted by a strong acid catalyst.1. Employ a milder catalyst system.2. Optimize the reaction temperature to favor the formation of the desired kinetic product over thermodynamic rearrangement products.[1]
Difficulty in Product Purification The boiling points of this compound and some cyclic ether byproducts are very similar.1. Optimize reaction conditions to minimize byproduct formation from the start.2. Use fractional distillation under reduced pressure for purification.[1]

Data Presentation: Catalyst and Temperature Effects

The choice of catalyst and reaction conditions significantly impacts the conversion and selectivity of the reaction.

Table 1: Comparison of Different Acid Catalyst Systems

Catalyst SystemTemperatureTypical Reaction TimeKey Outcomes & Notes
Formic Acid & Sulfuric Acid15-20°C~5 hoursGood conversion, but risk of cyclic byproducts if temperature exceeds 40°C.[1][3]
Formic Acid & Methanesulfonic Acid5-10°C~1.5 hoursAchieves around 50% conversion to the formate ester.[3]
Acetic Acid & Water with Catalyst80-120°C1-3 hoursHigher temperature process; requires subsequent hydrolysis.[4][5]
H-beta Zeolite (with Acetone co-solvent)70-100°CVariableOffers excellent selectivity to this compound with minimal byproducts.[1][2]
Cation Exchange Resins (e.g., Amberlyst-15)60-80°CVariableSolid catalyst that is easily filtered; provides good selectivity.[6]

Experimental Protocols

Protocol 1: Hydration using Formic Acid and Sulfuric Acid [1][3]

  • Preparation of Acid Mixture: In a suitable reaction vessel equipped with a stirrer and a cooling system, carefully prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool this mixture to 15°C.

  • Addition of Dihydromyrcene: While maintaining the temperature between 15-20°C with constant stirring and cooling, slowly add 220 g of dihydromyrcene over approximately 15 minutes.

  • Reaction: Continue to stir the mixture, holding the temperature at ~20°C.

  • Monitoring: Monitor the reaction's progress by taking samples for Gas-Liquid Chromatography (GLC) analysis. The optimal reaction time is typically around 5 hours, or when the formation of cyclic byproducts begins to increase.

  • Work-up: Quench the reaction by pouring the mixture into an equal volume of water. Allow the layers to separate and decant the organic layer.

  • Hydrolysis: To the organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide solution, and 32 g of water. Reflux this mixture for two hours to hydrolyze the formate ester to this compound.

  • Purification: After hydrolysis, cool the mixture, add water, and remove the methanol via distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Protocol 2: Hydration using a Solid Acid Catalyst (H-beta Zeolite) [1][2]

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating it under a vacuum to remove any adsorbed water.

  • Reaction Setup: In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone (as a co-solvent to create a single phase).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and the reactants.

  • Monitoring: Periodically take samples and analyze them by GC to track the conversion of dihydromyrcene.

  • Product Isolation: Once the desired conversion is reached, cool the reactor and filter off the solid catalyst. The organic layer is then separated.

  • Purification: Remove the solvent by distillation. The resulting crude this compound can be purified by vacuum distillation.

Visualizations

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Acid Mixture / Activate Solid Catalyst B Add Dihydromyrcene & (optional) Co-solvent A->B C Stir at Controlled Temperature B->C D Monitor by GC/GLC C->D D->C Continue Reaction E Quench Reaction / Filter Catalyst D->E F Phase Separation E->F G (If needed) Hydrolysis F->G H Purify by Vacuum Distillation G->H I Final Product: This compound H->I

Caption: General workflow for the acid-catalyzed hydration of dihydromyrcene.

G Troubleshooting Logic for Low Yield Start Low Yield or Low Conversion Cause1 High Level of Byproducts? Start->Cause1 Analyze GC/GLC Data Cause2 Reaction Incomplete? Start->Cause2 Analyze GC/GLC Data Sol1 Decrease Temperature OR Reduce Reaction Time OR Use Milder Catalyst Cause1->Sol1 Yes Sol2 Increase Temperature OR Increase Catalyst Load OR Add Co-solvent Cause2->Sol2 Yes End Re-run with Optimized Parameters Sol1->End Sol2->End

References

Technical Support Center: Stabilizing Dihydromyrcenol in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromyrcenol. This resource is designed for researchers, scientists, and formulation chemists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during product development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound (CAS 18479-58-8) is a synthetic aroma chemical widely valued for its powerful and fresh citrus-lime and floral-lavender scent.[1][2] Due to its stability in various media, including alkaline bases, it is a key ingredient in fine fragrances, personal care products (soaps, shampoos, deodorants), and household cleaners (detergents, fabric softeners).[1][2][3]

Q2: What are the primary causes of this compound degradation in formulated products?

A2: this compound is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Cyclization: In acidic conditions (low pH), this compound can undergo intramolecular cyclization to form non-aromatic cyclic ethers, leading to a significant loss of its characteristic fragrance.[4][5][6] Strong acids are listed as incompatible materials.[4][7]

  • Oxidation: As a terpenoid alcohol, this compound is prone to oxidation, especially when exposed to air, light, heat, or trace metal ions that can catalyze oxidative reactions.[8][9][10] This can lead to discoloration, the formation of off-odors, and a decrease in fragrance intensity.[11]

Q3: What is the general stability profile of this compound in common product bases?

A3: this compound exhibits good stability in many formulations, particularly those with a neutral to alkaline pH. Its performance can vary depending on the specific matrix. The table below provides a qualitative summary of its stability.

Table 1: Qualitative Stability of this compound in Various Product Bases

Product Type pH Range (Typical) Stability Rating Notes
Bar Soap 9 - 10 Good Performs well in alkaline conditions.[2]
Liquid Detergent 7 - 9 Good Generally stable; chelators can improve performance.[2]
Fabric Softener 3 - 5 Good Stability is generally good, but the acidic pH requires careful formulation.[2]
Antiperspirant 3 - 4.5 Good Stable in acidic formulations common for antiperspirants.[2]
Hypochlorite Bleach 11 - 13 Fair Strong oxidizing environment can lead to degradation.[2]

| Acidic Cleaner | 1 - 3 | Poor to Fair | High risk of acid-catalyzed cyclization. Stabilization is critical. |

Q4: Which types of additives can be used to stabilize this compound?

A4: A multi-pronged approach is often most effective. The following additives are recommended:

  • Antioxidants: To prevent oxidative degradation. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), and Butylated Hydroxyanisole (BHA).[12][13][14]

  • Chelating Agents: To inactivate trace metal ions (e.g., iron, copper) that catalyze oxidation. Ethylenediaminetetraacetic acid (EDTA) and its salts are widely used for this purpose.[1][8][9]

  • UV Absorbers/Light Stabilizers: To protect the molecule from degradation initiated by light exposure, especially in transparent packaging.

  • pH Buffers: To maintain the pH in a stable range (ideally neutral to slightly alkaline) and prevent acid-catalyzed reactions.

Table 2: Typical Concentration Ranges for Common Stabilizers

Stabilizer Class Typical Use Level (% w/w) Primary Function
BHT Antioxidant 0.01 - 0.1% Prevents oxidation of fragrance ingredients.[13][15]
Tocopherol (Vitamin E) Antioxidant 0.05 - 0.5% Natural antioxidant alternative to synthetic options like BHT.[14][16]

| Disodium EDTA | Chelating Agent | 0.1 - 0.85% | Binds metal ions to prevent catalytic oxidation and protect fragrance.[1][17] |

Troubleshooting Guide

Problem 1: My product containing this compound is losing its fresh, citrus scent over time.

  • Potential Cause A: Oxidation. The fragrance molecule is likely oxidizing due to exposure to air, heat, or metal ion contaminants.

    • Solution: Incorporate an antioxidant system. Add an antioxidant like BHT (typically at 0.1%) or a natural alternative like tocopherol.[13][15] To address metal ion catalysis, also include a chelating agent such as Disodium EDTA (0.1-0.2%).[9][11] Ensure packaging is sealed tightly to minimize oxygen exposure.

  • Potential Cause B: Acid-Catalyzed Degradation. If your product has an acidic pH (below ~6.0), this compound may be converting to non-odorous cyclic ethers.

    • Solution: Check the pH of your formulation. If possible, adjust the pH to be neutral or slightly alkaline using a suitable buffer system. If a low pH is required for product function (e.g., an acidic cleaner), consider using encapsulation technologies to protect the this compound from the bulk formulation.

Problem 2: My lotion, which is white, is turning a yellowish or brownish color.

  • Potential Cause: Oxidative Degradation. Oxidation of fragrance components is a common cause of discoloration in cosmetic products.[9][17][18] This can be accelerated by exposure to light and trace metals in raw materials or water.

    • Solution:

      • Add a Chelating Agent: Introduce Disodium EDTA or Tetrasodium EDTA to sequester metal ions that catalyze the color-forming reactions.[8][11]

      • Incorporate an Antioxidant: Use an oil-soluble antioxidant such as BHT or Vitamin E to inhibit the oxidation chain reaction.[14][19]

      • Protect from Light: Package the product in opaque or UV-blocking containers to prevent photodegradation.[20][21]

Problem 3: I am observing a change in viscosity and product separation in my emulsion after adding the this compound fragrance oil.

  • Potential Cause: Formulation Incompatibility. While this compound itself is generally stable, other components within the fragrance oil mixture could be interacting with your emulsion system. The fragrance oil may also be disrupting the surfactant-oil-water balance.

    • Solution:

      • Review Fragrance Composition: Obtain the full ingredient list of the fragrance oil from your supplier. Identify any potentially problematic materials.

      • Adjust Emulsifier System: You may need to increase the concentration of your emulsifier or add a co-emulsifier to improve the stability and accommodate the fragrance oil.

      • Modify Order of Addition: Try adding the fragrance oil at a different stage of the manufacturing process, often during the cool-down phase below 40°C, to minimize thermal shock to the emulsion.

Key Experimental Protocols & Visualizations

Protocol: Accelerated Stability Testing of this compound in a Product Base

This protocol outlines a standard method for evaluating the stability of this compound in a finished product under accelerated aging conditions.

1. Objective: To determine the chemical stability of this compound in a given formulation by measuring its concentration over time under elevated temperature and light exposure.

2. Materials & Equipment:

  • Finished product samples (Control: base without stabilizer; Test: base with stabilizer).

  • Airtight, sealed containers (e.g., 20 mL glass vials with PTFE-lined caps).

  • Stability chambers or ovens set to 40°C and 50°C.

  • Light exposure chamber with controlled UV/Vis light source.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).[22][23]

  • Analytical balance, volumetric flasks, pipettes.

  • Hexane or other suitable solvent (GC grade).

  • Internal Standard (IS) solution (e.g., tetradecane in hexane).

3. Sample Preparation:

  • Prepare three sets of samples for each variable (Control and Test):

    • Set 1: Storage at Room Temperature (RT, ~25°C, dark).

    • Set 2: Storage at 40°C (dark).

    • Set 3: Storage under light exposure at RT.

  • Accurately weigh approximately 1.0 g of the product into a 20 mL vial.

  • Add 10.0 mL of the internal standard solution to the vial.

  • Seal the vial and vortex vigorously for 2 minutes to extract the this compound into the solvent phase.

  • Allow the phases to separate. If an emulsion persists, centrifuge for 10 minutes at 3000 rpm.

  • Carefully transfer an aliquot of the organic (top) layer to a 2 mL GC vial for analysis.

4. GC-MS Analysis:

  • Method: Develop a quantitative GC-MS method to measure the concentration of this compound.[24][25][26]

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent and with the same IS concentration used for sample preparation. Run these to generate a calibration curve.

  • Analysis: Inject the prepared samples onto the GC-MS.

  • Quantification: Calculate the concentration of this compound in each sample relative to the internal standard using the calibration curve.

5. Procedure:

  • Analyze an initial set of samples at Time 0 to establish the baseline concentration.

  • Place the remaining sealed samples in their respective stability conditions (RT, 40°C, light exposure).

  • Pull samples for analysis at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

  • At each time point, prepare and analyze the samples in triplicate as described in steps 3 and 4.

  • Record the concentration of this compound, and note any physical changes (color, odor, pH, viscosity).

6. Data Interpretation:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Compare the degradation rate of the Test sample (with stabilizer) to the Control sample. A significantly slower rate of degradation in the Test sample indicates successful stabilization.

Visualizations

Dihydromyrcenol_Degradation Figure 1: Primary Degradation Pathways for this compound cluster_oxidation Oxidation Pathway cluster_cyclization Acid-Catalyzed Pathway DHM This compound Peroxy Peroxy Radicals DHM->Peroxy Oxidation Oxidants Initiators (O₂, Light, Metal Ions) Oxidants->Peroxy Degradation Degradation Products (e.g., Ketones, Epoxides) Loss of Scent & Discoloration Peroxy->Degradation DHM2 This compound Carbocation Tertiary Carbocation Intermediate DHM2->Carbocation Protonation Acid Acid Catalyst (H⁺) Acid->Carbocation CyclicEther Cyclic Ethers (e.g., Linalool Oxide) Loss of Characteristic Scent Carbocation->CyclicEther Intramolecular Cyclization

Figure 1: Primary Degradation Pathways for this compound

Stability_Testing_Workflow Figure 2: Workflow for Stability Assessment prep 1. Sample Preparation - Control (No Stabilizer) - Test (With Stabilizer) t0 2. Time Zero Analysis - GC-MS Quantification - Physical Assessment prep->t0 stress 3. Accelerated Aging - Elevated Temp (40°C) - Light Exposure - Room Temp Control prep->stress t0->stress pull 4. Time Point Sampling (e.g., 1, 2, 4, 8 weeks) stress->pull analysis 5. Analysis - GC-MS Quantification - Physical Assessment (Color, Odor, pH) pull->analysis analysis->pull Continue for duration of study data 6. Data Interpretation - Plot % Remaining vs. Time - Compare Control vs. Test analysis->data

Figure 2: Workflow for Stability Assessment

Stabilization_Strategy Figure 3: Logic for Selecting a Stabilization Strategy problem Instability Observed? (Odor Loss, Discoloration) ph_check Is Product pH < 6? problem->ph_check Yes acid_issue Primary Issue: Acid-Catalyzed Cyclization ph_check->acid_issue Yes oxidation_issue Primary Issue: Oxidation ph_check->oxidation_issue No solution_acid Solution: - Adjust pH to Neutral/Alkaline - Use a Buffer System - Consider Encapsulation acid_issue->solution_acid solution_oxidation Solution: - Add Antioxidant (BHT, Vit E) - Add Chelating Agent (EDTA) - Use UV-blocking Packaging oxidation_issue->solution_oxidation

Figure 3: Logic for Selecting a Stabilization Strategy

References

Preventing the polymerization of Dihydromyrcenol during synthesis and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of Dihydromyrcenol during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization?

A1: this compound, a terpene alcohol, can undergo polymerization, a chemical reaction where individual molecules (monomers) join together to form long chains or networks (polymers). This process is undesirable as it leads to a loss of the characteristic odor, an increase in viscosity, and potential discoloration of the material.[1]

Q2: What are the primary causes of this compound polymerization?

A2: The primary triggers for this compound polymerization are:

  • Acidic Conditions: Trace amounts of acid can catalyze the polymerization process. This is particularly relevant during synthesis, especially in acid-catalyzed hydration reactions.[2][3][4]

  • Oxidation: Exposure to atmospheric oxygen can initiate free-radical polymerization.[5][6][7] This is a common degradation pathway for many fragrance compounds.

  • Heat: Elevated temperatures accelerate the rate of both acid-catalyzed and oxidative polymerization.[1][8]

  • Light Exposure: UV and intense visible light can provide the energy to initiate polymerization reactions.[1][8]

Q3: What are the visible signs of this compound polymerization?

A3: The common indicators of polymerization include:

  • Increased Viscosity: The formation of long polymer chains significantly increases the thickness of the liquid.[1][9][10]

  • Loss of Odor: As the this compound monomers are consumed in the polymerization process, the characteristic fresh, citrus-floral scent diminishes.[1]

  • Discoloration: The product may develop a yellowish or brownish tint over time.

  • Formation of Solids: In advanced stages of polymerization, solid precipitates may form.

Q4: How can I prevent the polymerization of this compound?

A4: Polymerization can be minimized by:

  • Using Inhibitors: Adding antioxidants such as Tocopherols (Vitamin E) or Butylated Hydroxytoluene (BHT) can effectively quench free radicals and inhibit oxidative polymerization.

  • Controlling Storage Conditions: Store this compound in a cool, dark place in a tightly sealed, inert gas-blanketed container to protect it from heat, light, and oxygen.[8]

  • Neutralizing Acidity: Ensure that any residual acid from the synthesis process is completely neutralized before storage.

Q5: Which inhibitor is better, Tocopherols or BHT?

A5: Both Tocopherols (Vitamin E) and Butylated Hydroxytoluene (BHT) are effective antioxidants. However, there is a growing preference for natural antioxidants like Tocopherols in the fragrance and pharmaceutical industries due to regulatory and consumer trends. While a direct comparative study on this compound was not found, studies on other organic materials suggest both are effective, with performance sometimes varying based on the specific substrate and conditions. For instance, in one study on the lipid oxidation of fish, 1% α-tocopherol and 1% BHT showed no significant difference in inhibitory effect.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Increased Viscosity and/or Loss of Odor Oxidative Polymerization1. Add an appropriate antioxidant inhibitor (e.g., Tocopherol or BHT) at a concentration of 0.01% to 0.1% (w/w). 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Ensure the storage container is opaque or amber-colored to block light.
Acid-Catalyzed Polymerization1. Check the pH of the this compound. If acidic, neutralize with a weak base (e.g., sodium bicarbonate solution), followed by washing with deionized water and thorough drying. 2. During synthesis, consider using a solid acid catalyst that can be easily filtered off, reducing the risk of residual acid.[12]
Discoloration (Yellowing/Browning) Oxidation and/or Exposure to Light1. Implement the same actions as for "Increased Viscosity" to prevent oxidation. 2. Store in a dark location or use UV-protective packaging.
Cloudiness at Low Temperatures Presence of Impurities or Water1. Ensure the this compound is anhydrous. If water is present, consider drying over a suitable agent (e.g., anhydrous sodium sulfate) followed by filtration. 2. Analyze for impurities using GC-MS, which may require further purification steps like fractional distillation.

Data Summary

Table 1: Recommended Inhibitors for this compound

InhibitorTypeRecommended Concentration RangeKey Considerations
Tocopherols (Vitamin E) Natural Antioxidant0.01% - 0.1% (w/w)Preferred for applications with "natural" claims. Good solubility in organic materials.
Butylated Hydroxytoluene (BHT) Synthetic Antioxidant0.01% - 0.1% (w/w)Highly effective and cost-efficient. May have regulatory restrictions in some regions/applications.

Note: The optimal concentration of the inhibitor may vary depending on the specific storage conditions and desired shelf life. It is recommended to perform stability studies to determine the ideal concentration for your application.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the effectiveness of different inhibitors in preventing the polymerization of this compound under accelerated conditions.

Materials:

  • This compound samples (unstabilized control, and stabilized with different concentrations of Tocopherols and BHT).

  • Oven or climate chamber capable of maintaining a constant temperature (e.g., 40°C ± 2°C).[13][14]

  • Viscometer (e.g., rotational or capillary viscometer).[9][10][15]

  • UV-Vis spectrophotometer for color analysis.

  • GC-MS for purity analysis.

  • Amber glass vials with airtight caps.

Methodology:

  • Prepare samples of this compound: one control with no inhibitor, and several test samples with varying concentrations of Tocopherols and BHT (e.g., 0.01%, 0.05%, 0.1% w/w).

  • Aliquot each sample into separate, labeled amber glass vials, leaving a consistent headspace.

  • For a set of samples, purge the headspace with nitrogen before sealing to evaluate the impact of an inert atmosphere.

  • Place the vials in an oven or climate chamber set to 40°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial of each sample for analysis.

  • Allow the samples to cool to room temperature.

  • Viscosity Measurement: Measure the viscosity of each sample according to the instrument's operating procedure.[9][10][15][16][17]

  • Colorimetric Analysis: Measure the absorbance of each sample at a specific wavelength (e.g., 400-500 nm) to quantify any color change.

  • Purity Analysis: Analyze the samples using GC-MS to determine the remaining concentration of this compound and to identify any degradation products.[18][19][20][21]

  • Olfactory Evaluation: If applicable, perform a sensory evaluation of the odor profile of each sample.

  • Record and tabulate all data for comparison.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its potential degradation/polymerization products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is suitable for separating terpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Search the mass spectra of other peaks against a spectral library (e.g., NIST) to tentatively identify degradation products. Common degradation products of terpenes can include isomers, oxidation products (aldehydes, ketones), and cyclic ethers.

  • For quantitative analysis, create a calibration curve using this compound standards of known concentrations.

Visualizations

Polymerization_Causes This compound This compound Polymerization Polymerization This compound->Polymerization leads to Heat Heat Heat->Polymerization Light Light Light->Polymerization Oxygen Oxygen Oxygen->Polymerization Acid Acid Acid->Polymerization

Caption: Factors leading to the polymerization of this compound.

Inhibition_Mechanism cluster_process Oxidative Polymerization cluster_solution Inhibition This compound This compound Free_Radicals Free Radicals This compound->Free_Radicals Oxidation Polymerization Polymerization Free_Radicals->Polymerization Initiates Stable_Products Stable Products Antioxidant Antioxidant (e.g., Tocopherol, BHT) Antioxidant->Free_Radicals Scavenges

Caption: Mechanism of antioxidant inhibition of oxidative polymerization.

Troubleshooting_Workflow Start This compound Sample Shows Signs of Degradation Check_Viscosity Measure Viscosity Start->Check_Viscosity Viscosity_High Viscosity Increased? Check_Viscosity->Viscosity_High Check_pH Measure pH pH_Low pH Acidic? Check_pH->pH_Low Viscosity_High->Check_pH No Add_Antioxidant Add Antioxidant (e.g., BHT, Tocopherol) & Store Under Inert Gas Viscosity_High->Add_Antioxidant Yes Neutralize Neutralize with Weak Base, Wash, and Dry pH_Low->Neutralize Yes Re_evaluate Re-evaluate Stability pH_Low->Re_evaluate No Add_Antioxidant->Re_evaluate Neutralize->Re_evaluate

Caption: Troubleshooting workflow for this compound degradation.

References

Challenges and solutions for scaling up Dihydromyrcenol production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromyrcenol production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (2,6-dimethyl-7-octen-2-ol) is a synthetic acyclic terpenoid alcohol. It is a colorless liquid known for its powerful, fresh, lime-like, and floral citrusy-lavender aroma.[1][2] Due to its stability, particularly in soaps, it is a widely used fragrance ingredient in daily chemical products like detergents, fabric softeners, shampoos, and soaps, where its concentration can be as high as 20%.[2][3] It is also a key component in citrus and fougère fragrance compositions and serves as a raw material for the synthesis of other fragrance chemicals like Citronellol.[3]

Q2: What are the main industrial synthesis routes for this compound?

A2: The primary industrial methods start from dihydromyrcene and include:

  • Direct Hydration: This is a common method where dihydromyrcene is reacted with water, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst.[4][5]

  • Esterification and Saponification: This two-step process involves first reacting dihydromyrcene with a carboxylic acid (like acetic or formic acid) to form a dihydromyrcenyl ester, which is then hydrolyzed (saponified) under alkaline conditions to yield this compound.[3]

  • Transesterification: In this route, a dihydromyrcenyl ester (like dihydromyrcenyl acetate) is reacted with an alcohol in the presence of a catalyst (e.g., sodium methoxide) to produce this compound and another ester.[6][7]

  • Chlorination and Hydrolysis: This process involves the hydrochlorination of dihydromyrcene to form dihydromyrcenyl chloride, followed by basic hydrolysis, often with a phase transfer catalyst, to produce this compound.[3][8][9]

Q3: What are the most significant challenges when scaling up this compound production?

A3: Scaling up production from the lab to an industrial scale presents several key challenges:

  • Process Optimization and Reproducibility: Ensuring that reaction conditions optimized on a small scale (mixing, heat transfer) translate effectively to larger vessels is difficult and can lead to inconsistencies in product quality and yield.[10]

  • Catalyst Management: Liquid acid catalysts are highly active but pose problems with corrosion, separation, and waste disposal.[4][11] Solid acid catalysts are more environmentally friendly but can suffer from lower activity, poor physical strength (pulverization), and deactivation.[4]

  • By-product Formation and Purification: Synthesis reactions often produce isomers and other by-products with very close boiling points to this compound, making separation by fractional distillation extremely difficult and requiring very tall, efficient columns.[1]

  • Reaction Control: Exothermic reactions can become dangerous on a large scale if heat is not managed effectively.[12] Maintaining optimal temperature and pressure is critical for maximizing yield and selectivity.

  • Cost and Energy Consumption: High energy consumption, raw material costs, and the need for specialized equipment (like tall distillation columns) can impact the economic viability of the process.[1][11]

  • Environmental Concerns: The use of strong acids and the generation of acidic waste streams are significant environmental and disposal challenges, prompting the development of greener catalyst systems.[4][6]

Q4: What are the benefits of using a rectification-reaction coupling process?

A4: A rectification-reaction coupling process integrates the chemical reaction and the purification (distillation) into a single unit. This approach offers several advantages for this compound production: it can significantly improve the conversion rate and selectivity, shorten reaction times, and reduce energy consumption and production costs.[4][13] By continuously removing the product from the reaction zone, it drives the reaction equilibrium forward, leading to higher yields. This integration also facilitates continuous operation and process automation, resulting in a more stable and efficient production of high-purity this compound.[4][11]

Troubleshooting Guides

This section addresses specific problems that may be encountered during this compound synthesis and scale-up.

Problem: Low Reaction Yield

Question Possible Cause Suggested Solution
Why is my final yield lower than expected? Incomplete Reaction: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or low catalyst activity.Optimize Reaction Conditions: Incrementally increase the reaction time and monitor the conversion. Ensure the temperature is within the optimal range for the chosen catalyst (e.g., 70-90°C for some solid acid catalysts).[4] Check for catalyst deactivation; if using a solid catalyst, consider regeneration or replacement.[14]
By-product Formation: Reaction conditions may favor the formation of undesired side products (e.g., cyclic materials), consuming the starting material.[15]Improve Selectivity: Adjust reaction parameters. Lowering the temperature can sometimes improve selectivity.[6] Consider using a more selective catalyst system. For instance, certain solid acids like zeolites can offer better selectivity than liquid acids.[4][11]
Product Loss During Workup/Purification: this compound can be lost during washing, extraction, or distillation steps.Refine Purification Protocol: Ensure phase separation is clean during extractions. For distillation, use a high-efficiency packed column, especially given the close boiling points of by-products. Optimize vacuum levels and pot temperature to prevent product decomposition or loss.[1]

Problem: Low Product Purity / High Impurity Content

Question Possible Cause Suggested Solution
How can I reduce the level of by-products in my final product? Poor Reaction Selectivity: The catalyst or reaction conditions are generating a high proportion of isomers and other impurities.Modify Reaction System: Experiment with different catalysts. Solid acid catalysts like Amberlyst resins or zeolites may offer improved selectivity.[4] Optimize the temperature; for esterification, lower temperatures (e.g., 15-20°C) can yield better selectivity, though with lower conversion per pass.[6]
Inefficient Purification: The distillation setup is unable to separate impurities with close boiling points effectively.Enhance Distillation Efficiency: Use a taller fractional distillation column (e.g., 25-30 meters in industrial settings) with high-efficiency structured packing.[1] Operate under a high vacuum to lower boiling points and prevent thermal degradation. Ensure a stable and controlled reflux ratio.

Problem: Catalyst Deactivation or Physical Degradation

Question Possible Cause Suggested Solution
My solid acid catalyst is losing activity or turning into a powder. What should I do? Mechanical Stress: In a stirred-tank reactor, the mechanical agitation can cause brittle solid catalysts (like some resins or zeolites) to break down or pulverize.[4]Change Reactor Type: Switch from a stirred-tank to an intermittent or continuous fixed-bed reactor to avoid mechanical stress on the catalyst.[4]
Catalyst Fouling or Poisoning: Impurities in the feedstock or by-products from the reaction can coat the catalyst's active sites, reducing its effectiveness.Catalyst Regeneration & Feedstock Purity: Implement a catalyst regeneration procedure as recommended by the manufacturer. Ensure high purity of the dihydromyrcene feedstock to prevent poisoning of the catalyst.
Improper Handling/Activation: The catalyst may not have been activated or handled correctly prior to use.Follow Activation Protocols: For catalysts like Raney Nickel (used in precursor synthesis), proper activation involving washing and hydrogen-filling is crucial to maximize activity.[14]

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes typical parameters and outcomes for different this compound synthesis routes based on patent literature. This data is intended for comparison and as a starting point for experimental design.

Synthesis Route Raw Materials Catalyst Typical Temperature Typical Yield/Conversion Key Challenges & Considerations
Direct Hydration (Liquid Acid) Dihydromyrcene, WaterSulfuric Acid (60-80%)0°CHigh YieldCorrosion, difficult separation, large volume of acidic waste.[5]
Direct Hydration (Solid Acid) Dihydromyrcene, Water, SolventZeo-karb or Zeolite (e.g., HZSM-5)70-90°C55-58% single-pass conversion; 92-95% selectivityCatalyst pulverization in stirred tanks, slower reaction rates.[4][11]
Esterification / Saponification Dihydromyrcene, Acetic Acid, NaOHSolid Acid (Ion-exchange resin)Esterification: 15-20°C92% Dihydromyrcenyl AcetateMulti-step process, potential for waste from saponification step.[6]
Transesterification Dihydromyrcenyl Acetate, AlcoholSodium Methoxide< 150°CEquilibrium-drivenReaction equilibrium must be shifted by removing a product via distillation.[6][7]
Chlorination / Hydrolysis Dihydromyrcene, HCl, BasePhase Transfer CatalystN/AGood Yields, High SelectivityMulti-step process, involves handling corrosive HCl.[8]

Experimental Protocols

Protocol 1: Direct Hydration using Solid Acid Catalyst in a Continuous System

This protocol is based on a rectification-reaction coupling process, which enhances yield and allows for continuous operation.

  • System Setup: A catalytic reaction-rectification column is used, where the middle section is packed with a solid acid catalyst (e.g., NKC-9 ion-exchange resin).[4][11]

  • Startup: Charge the evaporating kettle with an organic solvent (e.g., isopropanol) and deionized water (e.g., 1:1 volume ratio).[11] Heat the mixture to the reaction temperature (e.g., 80-100°C) to establish reflux in the reaction and rectifying towers.

  • Reaction Initiation: Once the system is stable, continuously feed preheated dihydromyrcene into the reaction unit.

  • Reaction & Separation: The hydration reaction occurs in the catalyst-packed section. The reaction mixture flows down into a stripping section where unreacted dihydromyrcene and water are vaporized and returned to the reaction zone. The higher-boiling product, this compound, is collected from the bottom.

  • Purification: The crude this compound collected from the column bottom is fed into a final rectification column for purification to >99% purity.[13]

Protocol 2: Two-Step Esterification and Transesterification

This protocol avoids the use of strong mineral acids.

  • Step 1: Ester Production (Continuous Process):

    • React dihydromyrcene with acetic acid in the presence of a solid acid ion-exchange resin (e.g., Purolite CT-169) as a catalyst.[6]

    • Maintain the temperature as low as possible while ensuring a liquid phase (e.g., 15-20°C) to maximize selectivity.[6]

    • Continuously pass the reactants through a column containing the catalyst. The conversion per pass will be low (5-10%).

    • Use a fractionating column to separate the dihydromyrcenyl acetate product from unreacted materials, which are recycled back to the catalyst column.[6]

  • Step 2: Transesterification:

    • Charge a distillation flask with the dihydromyrcenyl acetate, an alcohol (e.g., 4-tertiarybutylcyclohexanol), and a catalyst like solid sodium methoxide.[6]

    • Heat the mixture under a nitrogen bleed to a temperature below 150°C.[6][7]

    • The lower-boiling product (in this case, this compound) is continuously removed by distillation, preferably under reduced pressure, which drives the reaction to completion.[6]

Visualizations: Workflows and Logic Diagrams

G cluster_0 Upstream Processing cluster_1 This compound Synthesis Routes cluster_2 Downstream Processing Turpentine Turpentine AlphaPinene AlphaPinene Turpentine->AlphaPinene Fractionation Dihydromyrcene Dihydromyrcene AlphaPinene->Dihydromyrcene Pyrolysis / Rearrangement Direct_Hydration Direct_Hydration Dihydromyrcene->Direct_Hydration H2O, Acid Catalyst Esterification Esterification Dihydromyrcene->Esterification R-COOH Crude_DHMOL Crude_DHMOL Direct_Hydration->Crude_DHMOL Saponification Saponification Esterification->Saponification Base, H2O Saponification->Crude_DHMOL Neutralization Neutralization Crude_DHMOL->Neutralization Washing Fractional_Distillation Fractional_Distillation Neutralization->Fractional_Distillation High Vacuum Pure_DHMOL Pure_DHMOL Fractional_Distillation->Pure_DHMOL Purity > 99% G Start Low Yield Observed Check_Conversion Is reaction conversion low? Start->Check_Conversion Check_Purity Is crude product purity low? Check_Conversion->Check_Purity No Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Catalyst Activity Check_Conversion->Optimize_Conditions Yes Improve_Selectivity Improve Selectivity: - Lower Temperature - Change Catalyst Check_Purity->Improve_Selectivity Yes Refine_Purification Refine Purification: - Enhance Distillation - Check for Losses in Workup Check_Purity->Refine_Purification No End Yield Improved Optimize_Conditions->End Improve_Selectivity->End Refine_Purification->End G Feed Dihydromyrcene + Water Feed Cat_Section Catalytic Reaction Section (Solid Acid Packing) Feed->Cat_Section Rect_Section Rectification Section (Upper Column) Rect_Section->Cat_Section Condenser Condenser Rect_Section->Condenser Strip_Section Stripping Section (Lower Column) Cat_Section->Strip_Section Reboiler Reboiler / Kettle Strip_Section->Reboiler Reboiler->Strip_Section Vapor Product_Out This compound Product Reboiler->Product_Out Condenser->Rect_Section Reflux Recycle Vapor Recycle

References

Advanced purification techniques for obtaining high-purity Dihydromyrcenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification techniques for obtaining high-purity Dihydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthesis route. Common impurities include unreacted starting materials such as dihydromyrcene, isomers of this compound, and byproducts like cyclic ethers.[1] Solvents used in the reaction and workup may also be present.

Q2: What is the most effective industrial method for purifying this compound?

A2: Fractional distillation under vacuum is the most widely used and effective method for purifying this compound on an industrial scale.[2] This technique separates compounds based on their boiling points, and applying a vacuum lowers the boiling point, preventing thermal degradation of the heat-sensitive this compound.

Q3: What purity levels can be expected from advanced purification techniques?

A3: Through techniques like fractional distillation, it is possible to achieve high purity levels of this compound, often exceeding 99%.[2][3] Some processes report achieving purities as high as 99.6%.[2]

Q4: Is preparative chromatography a viable option for this compound purification?

A4: While analytical gas chromatography (GC) is used to assess purity, preparative chromatography is less common for large-scale purification of this compound due to cost and scalability issues. However, for obtaining small quantities of ultra-high purity material for research purposes, preparative HPLC can be a suitable, albeit expensive, option.

Q5: Can this compound be purified by crystallization?

A5: this compound is a liquid at room temperature, which makes direct crystallization challenging.[4] While crystallization is a powerful purification technique for solids, it is not a standard method for purifying this compound in its liquid form.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation Troubleshooting

Q1: My final product purity is lower than expected after fractional distillation. What could be the cause?

A1: Low product purity after fractional distillation can be attributed to several factors:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for adequate separation. Using a longer column or a more efficient packing material can improve separation.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established in the column, leading to poor separation. Increasing the reflux ratio can enhance purity.

  • Distillation Rate Too High: A rapid distillation rate can lead to flooding of the column and carryover of impurities. A slower, more controlled distillation rate is recommended.

  • Fluctuations in Vacuum Pressure: Inconsistent vacuum pressure can cause variations in boiling points, leading to co-distillation of impurities. Ensure a stable vacuum is maintained throughout the process.

Q2: I am observing product degradation (discoloration, off-odor) during distillation. How can I prevent this?

A2: Product degradation during distillation is often due to excessive heat. To mitigate this:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of this compound, minimizing thermal stress.

  • Control the Reboiler Temperature: Avoid excessively high temperatures in the distillation flask. The temperature should be just high enough to achieve a steady boiling rate.

  • Minimize Residence Time: Prolonged exposure to high temperatures can cause degradation. Ensure the distillation is completed within a reasonable timeframe.

Q3: The separation of this compound from its isomers is poor. What can I do?

A3: Isomers often have very close boiling points, making separation by distillation challenging. To improve separation:

  • Increase the Number of Theoretical Plates: Use a longer packed column or a column with a more efficient packing material.

  • Optimize the Reflux Ratio: A higher reflux ratio can improve the separation of close-boiling components.

  • Consider a Different Purification Technique: If distillation is insufficient, techniques like preparative chromatography may be necessary for complete isomer separation, especially for analytical standards.

Purity Analysis Troubleshooting (GC)

Q1: I am seeing broad peaks for this compound in my GC analysis. What is the issue?

A1: Broad peaks in a gas chromatogram can indicate:

  • Column Overloading: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Active Sites in the Injector or Column: this compound, being an alcohol, can interact with active sites in the GC system. Using a deactivated liner and a suitable column can help.

  • Incorrect Flow Rate: An improper carrier gas flow rate can affect peak shape. Optimize the flow rate for your column dimensions.

Q2: I have unexpected peaks in my GC chromatogram. How do I identify them?

A2: Unexpected peaks are likely impurities. To identify them:

  • Mass Spectrometry (MS): The most effective way to identify unknown compounds is by using a GC-MS system, which provides mass spectral data for each peak.

  • Spiking with Standards: If you suspect the presence of a particular impurity (e.g., a starting material), inject a sample spiked with a pure standard of that compound to see if the peak height increases.

  • Review the Synthesis Pathway: Consider the possible byproducts and unreacted reagents from the synthesis of this compound to hypothesize the identity of the impurities.

Quantitative Data Presentation

ParameterFractional DistillationPreparative HPLC
Typical Purity Achieved >99%>99.9%
Yield 50-60%Lower, dependent on scale
Scale Laboratory to IndustrialAnalytical to Preparative
Operating Pressure Vacuum (e.g., 10-20 mmHg)High Pressure
Operating Temperature Dependent on vacuum, ~84°C @ 10 mmHgAmbient
Primary Separation Principle Boiling Point DifferenceDifferential Adsorption/Partitioning

Experimental Protocols

Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound to >99% purity.

Apparatus:

  • Round-bottom flask (reboiler)

  • Heating mantle with magnetic stirring

  • Packed fractional distillation column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Thermometer

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the cooling water to the condenser and start the vacuum pump. Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the flask with the heating mantle while stirring.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating to allow the vapor to slowly ascend and establish a temperature gradient.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the operating pressure (approx. 84°C at 10 mmHg), switch to a new receiving flask to collect the pure product.

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. This final fraction, containing higher-boiling impurities, should be collected separately.

  • Shutdown: Once the main fraction is collected, turn off the heating mantle and allow the system to cool under vacuum. Once cool, slowly release the vacuum and then turn off the vacuum pump and cooling water.

  • Analysis: Analyze the purity of the collected main fraction using gas chromatography (GC) or GC-MS.

Mandatory Visualizations

experimental_workflow cluster_setup Setup cluster_distillation Distillation cluster_final Final Steps setup_apparatus Assemble Fractional Distillation Apparatus charge_flask Charge Flask with Crude this compound setup_apparatus->charge_flask apply_vacuum Apply Vacuum and Cooling Water charge_flask->apply_vacuum heat_flask Heat and Stir apply_vacuum->heat_flask collect_forerun Collect Fore-run (Low-boiling impurities) heat_flask->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main collect_tails Collect Tails (High-boiling impurities) collect_main->collect_tails shutdown Cool and Shut Down System collect_tails->shutdown analysis Analyze Purity by GC/GC-MS shutdown->analysis

Caption: Experimental workflow for the vacuum fractional distillation of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_gc_issues GC Issues cluster_distillation_issues Distillation Issues start Low Purity Detected by GC check_gc Check GC Peak Shape start->check_gc check_distillation Review Distillation Parameters start->check_distillation broad_peaks Broad Peaks? check_gc->broad_peaks inefficient_separation Poor Isomer Separation? check_distillation->inefficient_separation degradation Product Degradation? check_distillation->degradation overloading Reduce Sample Concentration broad_peaks->overloading Yes active_sites Use Deactivated Liner/Column broad_peaks->active_sites Yes end Re-run Purification and Analysis overloading->end active_sites->end increase_plates Increase Column's Theoretical Plates inefficient_separation->increase_plates Yes increase_reflux Increase Reflux Ratio inefficient_separation->increase_reflux Yes increase_plates->end increase_reflux->end reduce_temp Lower Reboiler Temperature degradation->reduce_temp Yes check_vacuum Ensure Stable, Deep Vacuum degradation->check_vacuum Yes reduce_temp->end check_vacuum->end

Caption: Troubleshooting workflow for low purity this compound.

References

Strategies to minimize the formation of cyclic ethers during dihydromyrcene hydration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of cyclic ethers during the hydration of dihydromyrcene to produce dihydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the hydration of (-)-dihydromyrcene?

A1: The most common side reactions are the isomerization of the double bond in the dihydromyrcene starting material and the acid-catalyzed intramolecular cyclization, which leads to the formation of cyclic ethers.[1] Under certain conditions, rearrangements of the carbocation intermediate can also result in the formation of isomeric alcohols.[1]

Q2: What is the chemical structure of the main cyclic byproduct?

A2: The primary cyclic byproduct is typically a derivative of trimethyl-cyclohexane methanol.[1] When using formic acid in the reaction, it is often observed as α,3,3-trimethyl cyclohexyl methyl formate, which is a precursor to the corresponding alcohol after hydrolysis.[1][2]

Q3: How do reaction conditions influence the formation of these unwanted side products?

A3: Higher reaction temperatures and longer reaction times are known to favor the formation of cyclic byproducts.[1][2] The type and concentration of the acid catalyst also play a critical role.[1] Stronger acids can accelerate both the desired hydration and the undesired cyclization.[1] It is recommended to keep the reaction temperature below 40°C to minimize the formation of cyclic materials.[2]

Q4: Can the choice of catalyst improve the selectivity of the dihydromyrcene hydration?

A4: Yes, the choice of catalyst is critical for selectivity. While strong mineral acids like sulfuric acid are effective, they can also promote the formation of side products.[1] Heterogeneous catalysts, such as H-beta zeolites and cation exchange resins (e.g., Amberlyst-15), can provide a more controlled acidic environment and have been shown to offer higher selectivity towards the desired product, this compound.[1][3][4] Studies have shown that with H-beta zeolite, a selectivity of close to 100% for this compound can be achieved.[3]

Q5: What is the purpose of using a co-solvent in this reaction?

A5: Dihydromyrcene is not soluble in water. A non-protic co-solvent, such as acetone or 1,4-dioxane, is often used to create a single-phase system.[1][3] This enhances the contact between the reactants and the catalyst, which can improve the reaction rate and overall conversion.[1][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of dihydromyrcene - Inefficient mixing of the biphasic system.- Insufficient catalyst activity or loading.- Low reaction temperature.- Use a co-solvent (e.g., acetone) to create a homogeneous reaction mixture.[1]- Increase the catalyst loading or use a more active catalyst.[1]- Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[1]
High yield of cyclic byproducts - Reaction temperature is too high.- Prolonged reaction time.- High concentration of a strong acid catalyst.- Lower the reaction temperature, ideally not exceeding 40°C with strong acids.[1][2]- Monitor the reaction progress by gas chromatography (GC) and stop the reaction once the maximum conversion to this compound is achieved.[1][2]- Reduce the concentration of the mineral acid or switch to a solid acid catalyst like H-beta zeolite or an ion-exchange resin for higher selectivity.[1]
Formation of multiple isomeric alcohols - Carbocation rearrangements are being catalyzed by a strong acid.- Employ a milder catalyst system.[1]- Optimize the reaction temperature to favor the formation of the desired kinetic product.[1]
Difficulty in separating this compound from byproducts - Similar boiling points of this compound and cyclic ethers.- Utilize fractional distillation under reduced pressure for efficient separation.[1]

Quantitative Data Summary

The following table summarizes the impact of different catalysts and reaction conditions on the hydration of dihydromyrcene.

Catalyst SystemTemperature (°C)Reaction Time (hrs)This compound Conversion (%)Cyclic Byproduct (%)
Formic Acid / H₂SO₄20547~1.6
Formic Acid / H₂SO₄101.550~5
H-beta Zeolite (with Acetone)70-100->50~0

Data synthesized from patent literature and research articles.[1][2][3]

Experimental Protocols

Protocol 1: Hydration using Formic Acid and Sulfuric Acid
  • Preparation of the Acid Mixture: In a reaction vessel equipped with a stirrer and a cooling system, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.[1][2]

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with constant stirring and cooling.[1][2]

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction progress using gas-liquid chromatography (GLC) to track the formation of the desired product and the appearance of cyclic byproducts. The optimal reaction time is typically around 5 hours.[1][2]

  • Work-up: Quench the reaction by pouring the mixture into an equal volume of water. Allow the layers to separate and decant the organic layer.[1][2]

  • Extraction: Extract the aqueous layer with benzene and combine the organic fractions. Wash the combined organic material with half its volume of water.[1][2]

  • Hydrolysis: To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water. Reflux the mixture for two hours, maintaining a pH of around 10.[1][2]

  • Purification: After cooling, add 100 cc of water and recover the methanol by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.[1][2]

Protocol 2: Hydration using H-beta Zeolite Catalyst
  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating it under a vacuum to remove any adsorbed water.[1]

  • Reaction Setup: In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone (as a co-solvent).[1]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and the reactants.[1]

  • Monitoring: Monitor the reaction's progress by taking periodic samples and analyzing them by GC.[1]

  • Product Isolation: Once the desired conversion is achieved, cool the reactor, filter off the solid catalyst, and separate the organic layer. The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation.[1]

Visualizations

Reaction Pathway and Influencing Factors

Dihydromyrcene_Hydration cluster_conditions Reaction Conditions Dihydromyrcene Dihydromyrcene This compound Desired Product: This compound Dihydromyrcene->this compound Hydration Cyclic_Ether Side Product: Cyclic Ether Dihydromyrcene->Cyclic_Ether Cyclization Water Water Catalyst Acid Catalyst Catalyst->this compound Promotes Catalyst->Cyclic_Ether Promotes (strong acids) Temperature Temperature Temperature->Cyclic_Ether High temp favors Time Reaction Time Time->Cyclic_Ether Long time favors Solvent Co-Solvent Solvent->this compound Improves rate Experimental_Workflow start Start: Dihydromyrcene Hydration setup Reaction Setup: Dihydromyrcene, Water, Catalyst, Co-solvent start->setup conditions Control Reaction Conditions: - Temp < 40°C - Monitor Time setup->conditions monitor Monitor Progress (GC): Track Product vs. Byproduct conditions->monitor decision Cyclic Ether Formation? monitor->decision adjust Adjust Conditions: - Lower Temp - Stop Reaction - Change Catalyst decision->adjust Significant workup Work-up & Purification decision->workup Minimal adjust->conditions end End: Pure this compound workup->end

References

Technical Support Center: Dihydromyrcenol Synthesis via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase transfer catalysts (PTCs) in the synthesis of dihydromyrcenol. The focus is on the hydrolysis of dihydromyrcenyl chloride, a key step where PTCs offer significant advantages.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a phase transfer catalyst in the synthesis of this compound?

A1: In the synthesis of this compound from dihydromyrcenyl chloride, the reactants are in two different phases: the organic dihydromyrcenyl chloride and the aqueous solution of the base (e.g., sodium bicarbonate). A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction by transporting the hydroxide or bicarbonate anions from the aqueous phase into the organic phase.[1][2][3] This allows the reaction to proceed at a much faster rate than it would otherwise.[3]

Q2: What types of phase transfer catalysts are suitable for this synthesis?

A2: Quaternary ammonium and phosphonium salts are the most commonly used PTCs for this type of reaction.[1][4] For the hydrolysis of dihydromyrcenyl chloride, long-chain quaternary ammonium halides like hexadecyltrimethylammonium bromide (also known as cetyltrimethylammonium bromide or CTAB) have been shown to be highly effective.[3][4] Phosphonium salts can also be used and may offer greater stability at higher temperatures.[1]

Q3: What are the main advantages of using a phase transfer catalyst compared to traditional methods?

A3: The primary advantages include:

  • Dramatically shorter reaction times: In the hydrolysis of dihydromyrcenyl chloride, using a PTC can reduce the reaction time from over 20 hours to just 2 hours.[3][4]

  • Higher yields and conversions: By facilitating the reaction, PTCs can lead to a more complete conversion of the starting material and higher yields of this compound.[5]

  • Milder reaction conditions: PTCs can enable reactions to occur at lower temperatures and with less vigorous agitation.[6][7]

  • Reduced need for hazardous solvents: PTCs can eliminate the need for expensive and often hazardous solvents that are required to co-solubilize reactants.[5][7]

  • Simplified workup: After the reaction, the catalyst can often be removed through simple phase separation and washing.[3]

Q4: Can I reuse the phase transfer catalyst?

A4: Yes, one of the benefits of some phase transfer catalysts is that they can be recovered and reused, which can significantly reduce the cost and waste associated with the synthesis.[4] The ease of recovery depends on the specific catalyst and the reaction workup procedure.

Q5: Are there any known limitations or disadvantages of using PTCs?

A5: While highly effective, there are some potential limitations. Quaternary ammonium salts can degrade at high temperatures through a process called Hofmann degradation.[1] Additionally, some catalysts can be "poisoned" by certain ions, which can reduce their effectiveness.[8] Careful selection of the catalyst and optimization of reaction conditions are key to mitigating these issues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Dihydromyrcenyl Chloride 1. Ineffective Catalyst: The chosen PTC may not be lipophilic enough to efficiently transfer anions into the organic phase. 2. Catalyst Poisoning: The presence of certain anions (e.g., iodide, tosylate) can "poison" the catalyst by forming a strong, unreactive ion pair.[8] 3. Insufficient Agitation: Inadequate mixing can limit the interfacial area between the aqueous and organic phases, hindering the catalyst's ability to transfer anions.[9] 4. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.1. Switch Catalyst: Select a more lipophilic catalyst, such as one with longer alkyl chains (e.g., hexadecyltributylphosphonium bromide).[1][9] 2. Check for Contaminants: Ensure all reactants and solvents are free from potential catalyst poisons. 3. Increase Agitation: Increase the stirring speed to improve mixing between the phases.[10] 4. Increase Temperature: Gradually increase the reaction temperature, typically to reflux, while monitoring the reaction progress.[4]
Formation of Side Products (e.g., Dihydromyrcene, Ethers) 1. Elimination Reaction: The basic conditions can promote the elimination of HCl from dihydromyrcenyl chloride, forming dihydromyrcene. 2. Ether Formation: If using a strong base like NaOH, the initially formed this compound can be deprotonated to an alkoxide, which then reacts with remaining dihydromyrcenyl chloride to form an ether.[11]1. Use a Milder Base: Employ a weaker base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[4] 2. Control Temperature: Avoid excessively high temperatures which can favor elimination reactions. 3. Monitor Reaction Progress: Track the reaction by GC to stop it once the maximum yield of this compound is reached, preventing further side reactions.
Difficult Phase Separation or Emulsion Formation 1. High Catalyst Concentration: An excessive amount of PTC can act as a surfactant, leading to the formation of a stable emulsion. 2. Intense Agitation: Very high stirring speeds can contribute to emulsion formation.1. Reduce Catalyst Loading: Use the minimum effective amount of catalyst (typically 0.05-1 mol%).[4] 2. Moderate Agitation: Reduce the stirring speed to a level that ensures adequate mixing without causing emulsification. 3. Add Brine: During workup, washing with a saturated NaCl solution (brine) can help to break up emulsions.
Catalyst Degradation 1. High Temperature: Quaternary ammonium salts can undergo Hofmann degradation at elevated temperatures.[1] 2. Strongly Basic Conditions: Phosphonium salts can be unstable in the presence of strong bases.[1]1. Use a More Stable Catalyst: If high temperatures are required, consider using a phosphonium salt, which is generally more thermally stable.[1] 2. Optimize Temperature: Operate at the lowest effective temperature to prolong the catalyst's life. 3. Use a Milder Base: If using a phosphonium salt, opt for a weaker base to minimize degradation.

Data Presentation

Table 1: Comparison of Dihydromyrcenyl Chloride Hydrolysis With and Without Phase Transfer Catalyst

ParameterWithout PTC (Comparative Example)[3][4]With PTC (Hexadecyltrimethylammonium bromide)[3][4]
Reactants Dihydromyrcenyl Chloride, NaOH, H₂ODihydromyrcenyl Chloride, NaHCO₃, H₂O
Catalyst Loading None~0.48 mol% (relative to Dihydromyrcenyl Chloride)
Reaction Time 22 hours2 hours
Temperature Reflux (~100°C)Reflux (~100°C)
Final this compound % 56%64%
Residual Dihydromyrcenyl Chloride % 4%0.5%
Dihydromyrcene Byproduct % 40%33.5%

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase Transfer Catalyzed Hydrolysis

This protocol is adapted from the procedure described in patent US5105030A.[4]

Materials:

  • Dihydromyrcenyl chloride mixture (e.g., 90% pure)

  • Sodium bicarbonate (NaHCO₃)

  • Hexadecyltrimethylammonium bromide (CTAB)

  • Water (H₂O)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography (GC) apparatus for monitoring

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, charge the dihydromyrcenyl chloride mixture, sodium bicarbonate (approximately 1.0 to 1.25 molar equivalents relative to the chloride), water, and the phase transfer catalyst, hexadecyltrimethylammonium bromide (0.05-1.0 mol% relative to the chloride).

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots of the organic phase at regular intervals (e.g., every 30 minutes) and analyzing them by GC. The reaction is typically complete within 2 hours, as indicated by the disappearance of the dihydromyrcenyl chloride peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic phase, containing the this compound, should separate cleanly.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with water to remove any remaining inorganic salts and the catalyst. A brine wash can be used to aid in phase separation if an emulsion has formed.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge Reactants: - Dihydromyrcenyl Chloride - NaHCO3 - Water - PTC (CTAB) heat_reflux Heat to Reflux (~100°C) with Vigorous Stirring charge_reactants->heat_reflux monitor_gc Monitor by GC (Approx. 2 hours) heat_reflux->monitor_gc cool_down Cool to Room Temp monitor_gc->cool_down phase_separation Phase Separation cool_down->phase_separation wash_organic Wash Organic Layer phase_separation->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic solvent_removal Solvent Removal dry_organic->solvent_removal purification Vacuum Distillation solvent_removal->purification end_product end_product purification->end_product Pure this compound

Caption: Experimental workflow for PTC-catalyzed synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction check_conversion Is starting material (Dihydromyrcenyl Chloride) consumed? start->check_conversion Analyze by GC low_conversion_branch Low Conversion Issue check_conversion->low_conversion_branch No high_conversion_branch Side Product Issue check_conversion->high_conversion_branch Yes agitation Is agitation vigorous? low_conversion_branch->agitation increase_agitation Solution: Increase stirring speed agitation->increase_agitation No catalyst_issue Is catalyst appropriate and not poisoned? agitation->catalyst_issue Yes change_catalyst Solution: Use more lipophilic PTC (e.g., longer chains) or check for contaminants. catalyst_issue->change_catalyst No temp_issue Is temperature at reflux? catalyst_issue->temp_issue Yes increase_temp Solution: Ensure mixture is refluxing. temp_issue->increase_temp No check_byproducts Are there significant byproduct peaks in GC? (e.g., Dihydromyrcene) high_conversion_branch->check_byproducts base_issue What base is being used? check_byproducts->base_issue Yes workup_loss Issue may be workup loss. Check for emulsion or incomplete extraction. check_byproducts->workup_loss No strong_base strong_base base_issue->strong_base Strong (e.g., NaOH) mild_base mild_base base_issue->mild_base Mild (e.g., NaHCO3) change_base Solution: Switch to a milder base like NaHCO3 to minimize elimination and ether formation. strong_base->change_base check_temp Is temperature too high or reaction time too long? mild_base->check_temp optimize_conditions Solution: Reduce temperature or stop reaction earlier. check_temp->optimize_conditions Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Catalyst selection and screening for the selective hydration of dihydromyrcene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and screening for the selective hydration of dihydromyrcene to produce dihydromyrcenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the selective hydration of dihydromyrcene?

A1: A range of acid catalysts are employed for the hydration of dihydromyrcene. These include homogeneous catalysts like mixtures of formic acid and sulfuric acid, as well as heterogeneous catalysts such as H-beta zeolites and cation exchange resins (e.g., Amberlyst-15).[1][2] The choice of catalyst is critical as it influences both the conversion of dihydromyrcene and the selectivity towards the desired this compound.[1]

Q2: Why is a co-solvent often necessary in this reaction?

A2: Dihydromyrcene is immiscible with water. To facilitate the reaction, a non-protic co-solvent like acetone or 1,4-dioxane is frequently used.[1][3][4] The co-solvent creates a single-phase system, which significantly improves the contact between the dihydromyrcene, the aqueous reactant, and the catalyst, thereby enhancing the reaction rate and overall conversion.[1][3]

Q3: What are the primary side reactions to be aware of during the hydration of dihydromyrcene?

A3: The main side reactions encountered during the acid-catalyzed hydration of dihydromyrcene are the isomerization of the double bond in the starting material and the formation of cyclic byproducts.[1][3] The extent of these side reactions is highly dependent on the reaction conditions and the type of catalyst used.

Q4: How do reaction conditions affect the product yield and selectivity?

A4: Reaction conditions play a crucial role in the outcome of the hydration reaction. Higher temperatures and longer reaction times tend to favor the formation of undesired cyclic byproducts.[1] The strength and concentration of the acid catalyst are also critical factors; stronger acids can accelerate both the desired hydration and the unwanted side reactions.[1]

Q5: How does the choice of catalyst impact the selectivity of the reaction?

A5: The catalyst choice is paramount for achieving high selectivity. While strong mineral acids can be effective, they often promote side reactions.[1] Heterogeneous catalysts, such as H-beta zeolites, can offer superior selectivity towards this compound. This is attributed to their defined pore structure and controlled acidic environment, which can suppress the formation of byproducts.[1][3] The hydrophobicity of the zeolite catalyst can also influence its catalytic performance.[3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of dihydromyrcene - Inefficient mixing of the biphasic system.- Insufficient catalyst activity or loading.- Low reaction temperature.- Introduce a co-solvent (e.g., acetone) to create a homogeneous reaction mixture.[1]- Increase the catalyst loading or consider using a more active catalyst.- Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[1]
High yield of cyclic byproducts - Reaction temperature is too high.- Prolonged reaction time.- High concentration of a strong acid catalyst.- Lower the reaction temperature; ideally, do not exceed 40°C when using strong mineral acids.[1]- Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once optimal conversion to this compound is achieved.[1]- Reduce the mineral acid concentration or switch to a solid acid catalyst like H-beta zeolite or an ion-exchange resin.[1]
Formation of multiple isomeric alcohols - Carbocation rearrangements promoted by a strong acid catalyst.- Employ a milder catalyst system.- Optimize the reaction temperature to favor the formation of the kinetic product.
Difficulty in separating this compound from byproducts - Similar boiling points of this compound and cyclic ether byproducts.- Utilize fractional distillation under reduced pressure for efficient separation.[1]

Catalyst Performance Data

Table 1: Performance of Various Catalysts in Dihydromyrcene Hydration

CatalystCo-solventDihydromyrcene Conversion (%)This compound Yield (%)Selectivity to this compound (%)Cyclic Byproduct (%)
Formic Acid / H₂SO₄None47~45.4Not Reported1.6
Formic Acid onlyNone8Not ReportedNot Reported-
H-beta ZeoliteAcetone>50>50~100Not Reported

Data synthesized from patent literature and a study on H-beta zeolite catalysis. The yield for the Formic Acid / H₂SO₄ system is estimated from the reported conversion and cyclic byproduct percentage.[1][3]

Experimental Protocols

Protocol 1: Hydration using Formic Acid and Sulfuric Acid
  • Preparation of the Acid Mixture: In a reaction vessel equipped with a stirrer and a cooling system, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool this mixture to 15°C.[1]

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with continuous stirring and cooling.[1]

  • Reaction: Continue to stir the mixture at approximately 20°C. The reaction progress should be monitored by gas-liquid chromatography (GLC) to track the formation of this compound and the emergence of any cyclic byproducts. The optimal reaction time is typically around 5 hours.[1]

  • Work-up: Quench the reaction by pouring the mixture into an equal volume of water. Allow the layers to separate and then decant the organic layer.[1]

  • Extraction: Extract the aqueous layer with benzene and combine the resulting organic fractions. Wash the combined organic material with half its volume of water.[1]

  • Hydrolysis: To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water. Reflux the mixture for two hours, ensuring the pH is maintained at around 10.[1]

  • Purification: After cooling, add 100 cc of water and recover the methanol via distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.[1]

Protocol 2: Hydration using H-beta Zeolite
  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating it under a vacuum to remove any adsorbed water.[1]

  • Reaction Setup: In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone (as a co-solvent).[1]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and the reactants.[1]

  • Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC.[1]

  • Work-up and Purification: Once the desired conversion is achieved, the catalyst can be filtered off. The product can then be purified from the reaction mixture, typically by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Preparation (e.g., Activation of Zeolite) reaction_vessel Reaction at Controlled Temperature catalyst_prep->reaction_vessel reactant_prep Reactant & Solvent Mixture (Dihydromyrcene, Water, Co-solvent) reactant_prep->reaction_vessel monitoring Monitor Progress (GC/GLC) reaction_vessel->monitoring Periodic Sampling quenching Quenching reaction_vessel->quenching monitoring->reaction_vessel separation Phase Separation / Filtration quenching->separation purification Purification (e.g., Distillation) separation->purification product product purification->product This compound

Caption: Experimental workflow for dihydromyrcene hydration.

catalyst_selection_logic start Define Reaction Goals (High Selectivity, High Conversion) catalyst_type Select Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst (e.g., Formic/Sulfuric Acid) catalyst_type->homogeneous Simple setup, high activity heterogeneous Heterogeneous Catalyst (e.g., Zeolite, Resin) catalyst_type->heterogeneous High selectivity, catalyst recycling optimize_homo Optimize Conditions (Temp, Time, Concentration) homogeneous->optimize_homo optimize_hetero Optimize Conditions & Catalyst Properties (Temp, Time, Hydrophobicity) heterogeneous->optimize_hetero analysis_homo Analyze Purity & Yield optimize_homo->analysis_homo analysis_hetero Analyze Purity, Yield & Recyclability optimize_hetero->analysis_hetero end Final Protocol analysis_homo->end analysis_hetero->end

Caption: Catalyst selection logic for dihydromyrcene hydration.

References

Technical Support Center: Overcoming Mass Transfer Limitations in Heterogeneous Catalysis of Dihydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming mass transfer limitations during the heterogeneous catalysis of Dihydromyrcenol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from mass transfer limitations.

Issue Potential Cause Recommended Solution
Low Dihydromyrcene Conversion Poor mixing/agitation: Inadequate contact between the immiscible reactants (Dihydromyrcene and water) and the solid catalyst.[1]- Increase the stirring speed to improve mixing and reduce the boundary layer thickness around the catalyst particles.[1] - Consider using a reactor with better mixing characteristics, such as an intensified fixed bed reactor (IFBR), which has been shown to eliminate mass transfer limitations.[1]
Catalyst deactivation: Fouling or poisoning of the catalyst surface can hinder reactant access to active sites.- Refer to the "Catalyst Deactivation" section in the FAQs for detailed troubleshooting.
Insufficient catalyst loading: The number of available active sites may be too low for the desired reaction rate.- Gradually increase the catalyst loading while monitoring the reaction progress. Be aware that excessive loading can sometimes lead to increased side reactions.
Low Selectivity to this compound (High byproduct formation) High reaction temperature: Can lead to the formation of cyclic byproducts and other isomers.[2]- Lower the reaction temperature. For strong acid catalysts, temperatures should ideally not exceed 40°C.[2]
Prolonged reaction time: Can promote the conversion of this compound to undesired byproducts.[2]- Monitor the reaction progress using techniques like GC and stop the reaction once the maximum conversion to this compound is achieved.[2]
Strong acid catalyst: Can catalyze carbocation rearrangements, leading to multiple isomeric alcohols.[2]- Switch to a milder solid acid catalyst, such as H-beta zeolite or an ion-exchange resin.[2]
Inconsistent Results Upon Scale-Up Mass and heat transfer limitations: What works on a small scale may not be directly transferable to a larger reactor due to changes in surface area to volume ratio and mixing efficiency.[1]- Re-optimize reaction conditions at the larger scale, paying close attention to agitation speed and temperature control. - The use of an intensified fixed bed reactor (IFBR) has been shown to be successful for scaling up this reaction by effectively eliminating mass transfer limitations.[1]

Frequently Asked Questions (FAQs)

Mass Transfer & Reaction Kinetics

Q1: What are the main indicators of mass transfer limitations in my this compound synthesis?

A1: Key indicators include:

  • Stirring speed dependence: If the reaction rate increases significantly with an increase in stirring speed, it suggests that external mass transfer (diffusion from the bulk liquid to the catalyst surface) is a limiting factor.[1]

  • Catalyst particle size effect: If smaller catalyst particles lead to a higher reaction rate (at the same total catalyst mass), it points towards internal mass transfer (diffusion within the catalyst pores) limitations.

  • Inconsistent scale-up: Difficulty in reproducing results from a small-scale batch reactor to a larger one often points to mass and heat transfer limitations.[1]

Q2: How can I improve the interaction between the aqueous and organic phases?

A2: The hydration of Dihydromyrcene is a biphasic reaction, which can be challenging. To improve phase interaction:

  • Use a co-solvent: Adding a co-solvent like acetone can create a single-phase system, which can lead to reasonable conversion and excellent selectivity to this compound.[1]

  • Employ phase transfer catalysts: Although more common in other types of reactions, phase transfer catalysts can sometimes be used to facilitate the transport of reactants between phases.

Catalyst Selection and Performance

Q3: Which type of heterogeneous catalyst is recommended to minimize mass transfer issues?

A3: While several solid acid catalysts can be used, H-beta zeolite has shown promising results.[1] Studies have indicated that the reaction is not controlled by intrapore diffusion when using H-beta zeolite, and catalysts with different crystal sizes have exhibited similar activities and selectivities.[1] Highly hydrophobic catalysts have been found to perform best in two-phase liquid reaction systems.[1] Cation exchange resins are also a viable option.[1]

Q4: My catalyst activity is decreasing over time. What could be the cause and how can I address it?

A4: Catalyst deactivation is a common issue in heterogeneous catalysis. The primary causes include:

  • Poisoning: Contaminants in the feedstock can irreversibly bind to the active sites. Ensure high purity of reactants.

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.

  • Leaching: Active components of the catalyst may dissolve into the reaction medium.

For troubleshooting catalyst deactivation, refer to specialized resources on catalyst characterization and regeneration.

Experimental Protocols

Protocol 1: Hydration of Dihydromyrcene using H-beta Zeolite

This protocol is based on studies showing high selectivity to this compound using H-beta zeolite as a catalyst.[1][2]

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating it under a vacuum to remove any adsorbed water.

  • Reaction Setup: In a batch reactor equipped with a stirrer and temperature control, charge the activated H-beta zeolite, Dihydromyrcene, water, and acetone (as a co-solvent).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.[2]

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC).

  • Product Isolation: Once the desired conversion is achieved, cool the reactor and filter off the solid catalyst. Separate the organic layer. The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation.[2]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

G cluster_0 Troubleshooting Workflow Start Low Yield or Selectivity Check_MT Check for Mass Transfer Limitations Start->Check_MT Increase_Agitation Increase Agitation Speed Check_MT->Increase_Agitation Yes Change_Catalyst Optimize Catalyst Check_MT->Change_Catalyst No Use_Cosolvent Use a Co-solvent (e.g., Acetone) Increase_Agitation->Use_Cosolvent Use_Cosolvent->Change_Catalyst H_Beta_Zeolite Use H-beta Zeolite Change_Catalyst->H_Beta_Zeolite Option 1 Ion_Exchange_Resin Use Ion-Exchange Resin Change_Catalyst->Ion_Exchange_Resin Option 2 Optimize_Conditions Optimize Reaction Conditions H_Beta_Zeolite->Optimize_Conditions Ion_Exchange_Resin->Optimize_Conditions Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp High Byproducts Reduce_Time Reduce Reaction Time Optimize_Conditions->Reduce_Time High Byproducts End Improved Yield and Selectivity Optimize_Conditions->End Optimized Lower_Temp->End Reduce_Time->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Dihydromyrcenol Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dihydromyrcenol against oxidation in various formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, formulation, and storage of this compound.

Issue 1: Off-Odor Development in this compound-Containing Formulations

  • Question: My formulation containing this compound has developed a harsh, metallic, or unpleasant odor over time. What could be the cause and how can I fix it?

  • Answer: This is a common sign of this compound oxidation. The double bond in the this compound molecule is susceptible to attack by oxygen, leading to the formation of various degradation products that can alter the fragrance profile.

    • Troubleshooting Steps:

      • Confirm Oxidation: Analyze the aged formulation using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of known this compound oxidation products such as 6-methyl-5-hepten-2-one and various aldehydes.

      • Incorporate Antioxidants: Add an appropriate antioxidant to your formulation. Common choices for fragrance oils include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E). Start with a concentration of 0.05% to 0.1% (w/w) of the this compound content.

      • Optimize Storage Conditions: Store your formulation in a cool, dark place in a well-sealed container to minimize exposure to heat, light, and oxygen.

      • Evaluate Packaging: Consider using opaque or UV-protective packaging to shield the formulation from light.

Issue 2: Discoloration of the Formulation

  • Question: My product containing this compound has turned yellow or brown during stability testing. What is causing this and what are the solutions?

  • Answer: Discoloration is another indicator of chemical instability, often linked to oxidation or interactions with other ingredients in the formulation.[1][2]

    • Troubleshooting Steps:

      • Investigate Ingredient Interactions: Conduct a compatibility study by creating simplified blends of this compound with individual components of your formulation to identify any specific interactions that may be causing the color change.

      • pH Adjustment: Ensure the pH of your formulation is within a stable range for all ingredients. For many cosmetic products, a slightly acidic pH (around 4.5-6.5) can improve stability.

      • Use of UV Absorbers and Antioxidants: Incorporate a UV absorber to protect against light-induced degradation and an antioxidant to prevent oxidation.[3]

      • Chelating Agents: If trace metal ions could be present in your raw materials, consider adding a chelating agent like EDTA to prevent them from catalyzing oxidation reactions.

Issue 3: Loss of Fragrance Intensity

  • Question: The fresh, citrus-lime scent of this compound in my product seems to be fading faster than expected. Why is this happening and how can I improve its longevity?

  • Answer: A decrease in fragrance intensity can be due to both evaporation and degradation of this compound.

    • Troubleshooting Steps:

      • Stability Testing: Perform accelerated stability testing at elevated temperatures (e.g., 40°C) to assess the rate of fragrance loss.[4][5] Analyze samples at regular intervals using GC-MS to quantify the remaining this compound.

      • Incorporate Fixatives: While this compound itself has good tenacity, the overall fragrance accord may benefit from the inclusion of fixatives. These are less volatile materials that help to slow the evaporation of more volatile fragrance components.

      • Optimize Antioxidant System: Ensure your antioxidant system is effective. A combination of antioxidants (e.g., BHT and Tocopherol) can sometimes provide synergistic effects.

      • Packaging Evaluation: Ensure your packaging is well-sealed to prevent the loss of volatile components.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary degradation pathway for this compound is autoxidation. This is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The process involves the abstraction of a hydrogen atom, followed by the addition of oxygen to form peroxy radicals, which can then propagate the chain reaction, leading to the formation of hydroperoxides and ultimately a variety of breakdown products including aldehydes and ketones that can negatively impact the odor profile.

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E) are commonly used and effective antioxidants for stabilizing fragrance ingredients like this compound. BHT is a synthetic antioxidant known for its high efficacy at low concentrations.[3] Tocopherol is a natural antioxidant that is also very effective.[6][7] The choice between them may depend on labeling requirements (natural vs. synthetic) and the specific formulation matrix. In some cases, a blend of antioxidants may offer superior protection.

Q3: What are the ideal storage conditions for neat this compound and its formulations?

A3: To maximize shelf life, this compound and formulations containing it should be stored in a cool, dry, and dark environment.[2] Containers should be well-sealed to minimize contact with air. It is also advisable to store them away from strong oxidizing agents, acids, and bases.

Q4: How can I quantitatively measure the stability of this compound in my experiments?

A4: The most common and effective method for quantifying this compound and its degradation products is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).[8][9][10] A validated stability-indicating GC method will allow you to separate and quantify the parent this compound peak from any degradation products that may form over time.

Data Presentation

Table 1: Recommended Antioxidants for this compound Stabilization

AntioxidantTypeRecommended Starting Concentration (% w/w of this compound)Key Considerations
Butylated Hydroxytoluene (BHT)Synthetic0.05% - 0.1%Highly effective at low concentrations. May have labeling restrictions in some regions.
Tocopherol (Vitamin E)Natural0.1% - 0.5%Generally considered a "clean label" option. May impart a slight color to the formulation.
Ascorbyl PalmitateSynthetic0.05% - 0.2%Often used in combination with Tocopherol for synergistic effects.
Rosemary ExtractNatural0.1% - 0.5%Provides antioxidant benefits and may contribute a slight herbal note.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in an Ethanolic Solution

This protocol outlines a method for evaluating the effectiveness of antioxidants in stabilizing this compound in a simple hydroalcoholic solution.

1. Materials:

  • This compound (≥99% purity)

  • Ethanol (perfumery grade)

  • Deionized water

  • Antioxidants (e.g., BHT, Tocopherol)

  • Amber glass vials with screw caps

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Stability chamber or oven capable of maintaining 40°C ± 2°C

2. Sample Preparation:

  • Prepare a stock solution of 10% (w/w) this compound in ethanol.

  • Divide the stock solution into separate batches for each antioxidant to be tested, plus a control batch with no antioxidant.

  • To each test batch, add the chosen antioxidant at the desired concentration (e.g., 0.1% w/w of the this compound content). Ensure the antioxidant is fully dissolved.

  • For each batch (including the control), prepare several aliquots in amber glass vials, filling them to about 80% capacity to leave a headspace. Seal the vials tightly.

3. Stability Study:

  • Label all vials clearly. Place one set of samples (one from each batch) in the stability chamber at 40°C.

  • Store a corresponding set of samples at room temperature (20-25°C) in the dark as a reference.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from the 40°C chamber and one from the room temperature storage for each batch.

4. Analysis:

  • Allow the samples to cool to room temperature.

  • Prepare the samples for GC-MS analysis by diluting them to an appropriate concentration with ethanol.

  • Analyze each sample by GC-MS to determine the concentration of remaining this compound.

  • Monitor the chromatograms for the appearance and growth of new peaks, which may indicate degradation products.

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point for all samples.

  • Compare the degradation rate of the control sample with the antioxidant-stabilized samples at 40°C.

  • A significant reduction in the rate of degradation in the stabilized samples indicates an effective antioxidant system.

Visualizations

Oxidation_Pathway This compound This compound Initiation Initiation (Heat, Light, Metal Ions) This compound->Initiation Alkyl_Radical Alkyl Radical Initiation->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen + O2 Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Propagation Propagation Peroxy_Radical->Propagation Antioxidant Antioxidant (e.g., BHT) Peroxy_Radical->Antioxidant Hydroperoxide Hydroperoxide Propagation->Hydroperoxide + this compound Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition Stable_Radical Stable Radical Antioxidant->Stable_Radical Radical Scavenging

Caption: Autoxidation pathway of this compound and the role of antioxidants.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Stability Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Data Evaluation Prep_Control Control Sample (this compound Formulation) Storage_Control Store Control at 40°C Prep_Control->Storage_Control Prep_Test Test Sample (this compound Formulation + Antioxidant) Storage_Test Store Test at 40°C Prep_Test->Storage_Test Analysis GC-MS Analysis Storage_Control->Analysis Storage_Test->Analysis Quantify Quantify Remaining this compound Analysis->Quantify Identify Identify Degradation Products Analysis->Identify Compare Compare Stability of Control vs. Test Quantify->Compare Identify->Compare

References

Validation & Comparative

Comparative analysis of different synthetic routes to Dihydromyrcenol.

Author: BenchChem Technical Support Team. Date: December 2025

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a widely used fragrance ingredient prized for its fresh, citrusy, and floral-lime aroma. Predominantly synthesized chemically due to its scarce natural occurrence, a variety of synthetic pathways have been developed, starting from different precursors.[1] This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their methodologies, performance metrics, and overall efficiency for researchers and professionals in the chemical and fragrance industries.

Key Synthetic Pathways Overview

The industrial production of this compound primarily originates from two readily available terpene feedstocks: turpentine (via α-pinene and pinane) and myrcene. The choice of route often depends on the availability and cost of the starting material, as well as considerations regarding chemical waste and process efficiency. The main strategies involve the hydration of dihydromyrcene, which can be obtained from pinane or myrcene.

The logical relationship between the key precursors and synthetic routes is illustrated in the diagram below.

G Turpentine Turpentine (α-Pinene) Pinane cis-Pinane Turpentine->Pinane Hydrogenation Myrcene Myrcene Dihydromyrcene Dihydromyrcene Myrcene->Dihydromyrcene Selective Hydrogenation Dihydromyrcenyl_Chloride Dihydromyrcenyl Chloride Myrcene->Dihydromyrcenyl_Chloride Hydrochlorination Dihydromyrcene->Dihydromyrcenyl_Chloride Hydrochlorination Dihydromyrcenyl_Ester Dihydromyrcenyl Ester (e.g., Formate, Acetate) Dihydromyrcene->Dihydromyrcenyl_Ester Esterification (e.g., HCOOH, CH₃COOH) This compound This compound Dihydromyrcene->this compound Direct Hydration (H₂SO₄ or Solid Acid) Pinane->Dihydromyrcene Pyrolysis Dihydromyrcenyl_Chloride->this compound Hydrolysis Dihydromyrcenyl_Ester->this compound Saponification/ Hydrolysis

Synthetic Pathways to this compound.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison of their performance.

RouteStarting MaterialKey Reagents/CatalystReaction ConditionsDihydromyrcene Conversion (%)This compound Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
1. Direct Hydration DihydromyrceneH₂SO₄ / H₂O0-10°C-High-High yield, straightforward.Large amounts of acidic waste.[2][3]
DihydromyrceneSolid Acid (H-beta zeolite) / Acetone (co-solvent)70-100°C>50>50~100Environmentally benign, catalyst recyclable.[4]Lower conversion compared to strong acids.[4]
2. Esterification-Saponification DihydromyrceneHCOOH / H₂SO₄ (cat.), then NaOH/MeOH15-20°C47~45.4HighGood conversion at low temperatures.[4]Two-step process, use of strong acid catalyst.
DihydromyrceneAcetic Acid, then NaOH80-120°C, 1-3h-HighHighAvoids strong mineral acids in esterification.Two-step process.
3. Hydrochlorination-Hydrolysis Dihydromyrcene or MyrceneHCl, then NaOH or NaHCO₃Hydrolysis: 90-100°C-56-64.5HighGood yields.[1][5]Use of corrosive HCl, formation of chlorinated intermediates.
4. From Pinane cis-PinaneHeat (Pyrolysis), then hydration catalystPyrolysis: 420-600°C>50 (Dihydromyrcene selectivity from Pinane)-80 (for hydration step with solid acid)Utilizes abundant turpentine feedstock.[2][3]High energy input for pyrolysis, multi-step process.

Experimental Protocols

Route 1: Direct Hydration of Dihydromyrcene using Solid Acid Catalyst (H-beta Zeolite)

This protocol is based on the use of a solid acid catalyst, which represents a greener alternative to traditional strong acid catalysis.

1. Catalyst Activation:

  • The H-beta zeolite catalyst is activated by heating under a vacuum to eliminate any adsorbed water.

2. Reaction Setup:

  • In a batch reactor equipped with a stirrer and temperature control, the activated H-beta zeolite, dihydromyrcene, water, and acetone (as a co-solvent to create a single phase) are charged.

3. Reaction Conditions:

  • The mixture is heated to a temperature between 70-100°C and stirred vigorously to ensure efficient contact between the catalyst and reactants.

  • The progress of the reaction is monitored by taking periodic samples and analyzing them by gas chromatography (GC).

4. Product Isolation:

  • Upon reaching the desired conversion, the reactor is cooled, and the solid catalyst is removed by filtration.

  • The organic layer is separated from the aqueous phase.

  • The solvent (acetone) is removed by distillation.

  • The resulting crude this compound is then purified by vacuum distillation.[4]

Route 2: Esterification-Saponification of Dihydromyrcene

This two-step process involves the formation of a formate ester followed by hydrolysis.

1. Esterification:

  • A mixture of formic acid and a catalytic amount of sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a cooling system, and the mixture is cooled to 15°C.

  • Dihydromyrcene is slowly added to the acid mixture over approximately 15 minutes, maintaining the temperature between 15-20°C with continuous stirring and cooling.

  • The reaction is allowed to proceed for about 5 hours, with progress monitored by gas-liquid chromatography (GLC).

  • After the reaction, the mixture is quenched with an equal volume of water. The organic layer is separated, and the aqueous layer is extracted with a non-polar solvent like benzene. The organic fractions are combined and washed with water.

2. Saponification (Hydrolysis):

  • To the washed organic material from the previous step, a mixture of methanol, 50% sodium hydroxide solution, and water is added.

  • The mixture is refluxed for two hours while maintaining a pH of approximately 10.

  • After cooling, water is added, and methanol is recovered by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.[4]

Route 3: Hydrochlorination-Hydrolysis of Dihydromyrcene

This route proceeds via a dihydromyrcenyl chloride intermediate.

1. Hydrochlorination:

  • Dry hydrogen chloride gas is introduced into dihydromyrcene. This step can be performed with or without a catalyst, though catalysts like copper chloride or Lewis acids can enhance the reaction.[1][5]

2. Hydrolysis:

  • The resulting dihydromyrcenyl chloride is placed in a reactor with an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate.

  • A phase transfer catalyst (e.g., hexadecyltrimethylammonium bromide) can be added to improve the reaction rate.[1]

  • The mixture is heated to reflux (approximately 90-100°C) for several hours until the dihydromyrcenyl chloride is consumed (monitored by GC).[1]

  • After cooling, the organic phase is separated, washed with water, and dried.

  • The crude this compound is purified by vacuum distillation.[1][5]

Concluding Remarks

The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages. The traditional method of direct hydration with sulfuric acid is efficient but raises environmental concerns due to acidic waste.[2][3] The two-step esterification-saponification pathway offers good yields and control.[6] The hydrochlorination-hydrolysis route also provides high yields but involves handling corrosive reagents.[1][5]

Modern approaches are increasingly focusing on greener alternatives, such as the use of solid acid catalysts like zeolites for direct hydration.[4][7] While these methods may currently exhibit lower conversion rates than their traditional counterparts, they offer significant benefits in terms of catalyst recyclability and reduced environmental impact. The choice of the optimal synthetic route will ultimately depend on a balance of factors including raw material cost, desired product purity, scalability, and environmental considerations.

References

Dihydromyrcenol versus linalool: a comparative study of their chemical and olfactory properties.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dihydromyrcenol and Linalool for Researchers and Drug Development Professionals

In the vast landscape of fragrance chemistry, this compound and linalool are two prominent acyclic monoterpenoid alcohols, each widely utilized for their distinct aromatic qualities. While both contribute fresh, clean notes to formulations, their chemical and olfactory properties exhibit significant differences that dictate their respective applications. This guide provides a detailed comparative analysis of this compound and linalool, supported by experimental data and methodological protocols, to inform researchers, scientists, and drug development professionals in their formulation and development endeavors.

Chemical and Physical Properties: A Side-by-Side Comparison

This compound is a synthetic compound, while linalool is found abundantly in nature, produced by over 200 plant species.[1] Their fundamental chemical and physical characteristics are summarized below.

PropertyThis compoundLinalool
Chemical Name 2,6-Dimethyl-7-octen-2-ol3,7-Dimethyl-1,6-octadien-3-ol[2]
CAS Number 18479-58-8[3]78-70-6[2]
Molecular Formula C₁₀H₂₀O[4][5]C₁₀H₁₈O[2]
Molecular Weight 156.27 g/mol [4][5]154.25 g/mol [1][2]
Appearance Colorless clear liquid[4][6]Colorless oil[1]
Boiling Point 196 °C[5]198 to 199 °C[1]
Flash Point 77 °C[5]55 °C[1]
Vapor Pressure 0.165 mmHg @ 25°C[5]0.16 - 0.225 mmHg @ 20-25°C[7][8]
Solubility Soluble in alcohol and paraffin oil; Insoluble in water.[6][9]Soluble in alcohol; Water solubility: 1.589 g/L.[1]
Natural Occurrence Very rarely found in nature; primarily synthetic.[3][10]Naturally occurs in over 200 plant species (e.g., lavender, basil, rosewood).[1][11][12]
Isomerism Exists as a racemic mixture of two enantiomers.[5][13]Exists as two enantiomers: (S)-(+)-Linalool and (R)-(-)-Linalool, each with a distinct scent.[1]

Olfactory Profile: A Tale of Two Fresh Scents

The primary distinction between this compound and linalool lies in their scent profiles. This compound is renowned for its powerful and persistent citrus-lime character, whereas linalool offers a more delicate, floral-woody aroma.

Olfactory AttributeThis compoundLinalool
Odor Type Fresh (Citrus, Aromatic)[3]Fresh, Floral[2]
Odor Description Powerful, fresh lime-like, citrusy-floral, sweet, and slightly soapy/metallic.[3][6][14]Floral-woody with a faint citrus edge; described as clean, light, and sometimes spicy.[1][2][11]
Enantiomer Scents The racemic mixture is typically used.[5][13](S)-(+)-Linalool: sweet, floral, petitgrain-like. (R)-(-)-Linalool: more woody and lavender-like.[1]
Odor Strength Medium to weak, but with excellent diffusion and persistence.[3][15]Medium, primarily a top note.[2]
Longevity Lasts over 16 hours on a smelling strip.[14]Considered to have poor tenacity.[2]
Odor Threshold Data not readily available.(S)-form: 7.4 ppb; (R)-form: 0.8 ppb.[1]
Common Applications Soaps, detergents, masculine colognes, and fougère fragrances.[3][6][15]A versatile top-note enhancer in a broad spectrum of perfumes, lotions, shampoos, and soaps.[1][2]

Stability and Performance

This compound exhibits remarkable chemical stability, making it a robust ingredient in various product bases. It performs well in antiperspirants, fabric softeners, liquid detergents, and soaps.[6] Its stability in challenging formulations like those containing bleach is fair to good.[6] This chemical robustness ensures a vibrant, lasting scent in household and personal care products.[15]

Linalool, conversely, is more susceptible to oxidation, which can impact its scent profile and stability over time.[16][17] Its derivatives, such as tetrahydrolinalool, are sometimes used to achieve greater resilience toward oxidants in cleaning products.[1]

Synthesis and Biosynthesis

This compound is a synthetic aroma chemical.[15] A common synthesis route starts from cis-pinane, which is pyrolyzed to yield dihydromyrcene. Dihydromyrcene is then hydrated, often using mineral acids or formic acid followed by saponification, to produce this compound.[5][9][13][18]

Linalool can be sourced naturally from essential oils or produced synthetically.[19] In nature, it is formed from geranyl pyrophosphate (GPP) through the action of the enzyme linalool synthase (LIS).[1][20][21] Synthetic production can start from terpenes like alpha-pinene or myrcene.[1][7]

Linalool_Biosynthesis cluster_precursors C5 Precursors IPP Isopentenyl Pyrophosphate (IPP) GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPPS->GPP LIS Linalool Synthase (LIS) GPP->LIS Linalool Linalool LIS->Linalool

Figure 1. Biosynthesis pathway of Linalool from C5 precursors.

Experimental Protocols

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of volatile fragrance compounds like this compound and linalool.[22][23]

Objective: To separate, identify, and quantify this compound and linalool in a cosmetic or fragrance sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh the sample into a volumetric flask.

    • Dilute the sample with a suitable solvent (e.g., ethanol or methanol) to a concentration within the calibration range (e.g., 0.005% - 0.50%).[22] For complex matrices like creams, an extraction step with a solvent may be required, followed by centrifugation to separate phases.[22]

    • Add an appropriate internal standard if not already present in the sample.

    • Transfer the final solution into a GC autosampler vial.[22]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.[24]

    • Injection Mode: Split/Splitless. The sample (typically 1-2 µL) is injected.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and column interactions. An initial temperature might be held, then ramped up to a final temperature and held.

    • Mass Spectrometer (MS): Operated in Electron Impact (EI) mode.

    • Scan Range: Typically m/z 35 to 350.[24]

  • Data Analysis:

    • Identification: Compounds are identified by comparing their retention times and mass spectra with those of known reference standards and by searching against a spectral library (e.g., NIST).[25]

    • Quantification: The concentration of each compound is determined by creating a calibration curve from reference standards. The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration in the original sample.[22]

Figure 2. General workflow for GC-MS analysis of fragrance compounds.

Olfactory Analysis: Sensory Evaluation Panel

Sensory evaluation is used to measure, analyze, and interpret human responses to the olfactory characteristics of a product.[26]

Objective: To compare the olfactory profiles (e.g., intensity, pleasantness, character) of this compound and linalool.

Methodology:

  • Panelist Selection:

    • Recruit panelists from a target demographic.[27]

    • Screen panelists for their ability to smell and differentiate fragrances, and ensure they are free from conditions that could affect their sense of smell (e.g., colds, allergies).[28][29]

    • For descriptive analysis, a smaller, highly trained panel is used. For consumer acceptance, a larger panel of untrained consumers (e.g., 50-100) is preferable.[26][28]

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound and linalool at desired, equivalent concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol).

    • Apply a measured amount of each solution to smelling strips (blotters) or incorporate them into a product base (e.g., an unscented lotion).

    • Code the samples with random three-digit numbers to blind the panelists and prevent bias.

  • Testing Environment:

    • Conduct the evaluation in a well-ventilated, odor-neutral room with controlled temperature and humidity.[26][29]

    • Panelists should be seated in individual booths to avoid influencing each other.

  • Evaluation Protocol (e.g., Paired Comparison Test):

    • Present panelists with the two coded samples (this compound and linalool) simultaneously.

    • Ask them to smell each sample and rate them on a structured scale for various attributes, such as:

      • Odor Intensity: (e.g., 1=Very Weak, 7=Very Strong)

      • Hedonic Tone (Pleasantness): (e.g., 1=Dislike Extremely, 9=Like Extremely)

      • Odor Descriptors: Ask panelists to select terms from a provided list (e.g., citrus, lime, floral, woody, lavender, clean) that best describe the scent.

    • The order of sample presentation should be randomized across panelists.

  • Data Analysis:

    • Analyze the collected rating data using appropriate statistical methods (e.g., t-tests, ANOVA) to determine if there are significant differences between the two compounds for the evaluated attributes.

Sensory_Workflow cluster_setup Setup Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Panelist Screening & Selection Present Present Samples to Panelists Panel->Present Sample Prepare & Code Blinded Samples Sample->Present Env Control Testing Environment Env->Present Evaluate Panelists Evaluate (Intensity, Hedonics, etc.) Present->Evaluate Record Record Responses Evaluate->Record Collect Collect & Compile Data Record->Collect Stats Statistical Analysis (e.g., t-test, ANOVA) Collect->Stats Interpret Interpret Results & Draw Conclusions Stats->Interpret

Figure 3. Workflow for a comparative sensory evaluation study.

Conclusion

This compound and linalool, while both classified as monoterpenoid alcohols, offer distinct advantages for product formulation. This compound provides a powerful, stable, and long-lasting fresh lime and floral character, making it a cornerstone of modern masculine fragrances and a workhorse in functional products like detergents.[3][6][15] Linalool offers a more nuanced and universally appealing light floral-woody scent, prized for its natural feel, though it is less stable and tenacious.[1][2] The choice between them, or their potential combination, depends entirely on the desired olfactory outcome, the chemical environment of the product base, and the required scent longevity. A thorough understanding of their individual properties, supported by rigorous chemical and sensory analysis, is critical for their effective application.

References

A Comparative Analysis of the Chemical Reactivity of Dihydromyrcenol and its Isomer Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of dihydromyrcenol and its structural isomer, myrcenol. Understanding the distinct reactivity profiles of these two terpene-derived alcohols is crucial for their application in various fields, including fragrance chemistry, organic synthesis, and the development of new therapeutic agents. This document outlines the key structural differences that govern their reactivity, presents theoretical and experimental comparisons of their behavior in various chemical transformations, and provides detailed experimental protocols for their analysis.

Structural and Electronic Differences

This compound (2,6-dimethyl-7-octen-2-ol) and myrcenol (2-methyl-6-methylene-7-octen-2-ol) are isomers with the same molecular formula (C10H18O). However, their structural arrangement, particularly the position of the double bonds, leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

This compound possesses a single, isolated carbon-carbon double bond, classifying it as a typical alkene.

Myrcenol , in contrast, features a conjugated diene system, where two double bonds are separated by a single bond. This conjugation allows for the delocalization of π-electrons across the four-carbon system, which has profound implications for its stability and reaction mechanisms.

Comparative Chemical Reactivity

The differing electronic structures of this compound and myrcenol dictate their reactivity towards various reagents and reaction conditions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of unsaturated compounds. While both this compound and myrcenol undergo electrophilic addition, the rates and potential products differ significantly.

Theoretical Comparison: Myrcenol, as a conjugated diene, is generally more reactive towards electrophiles than this compound.[1][2][3] This is attributed to the formation of a resonance-stabilized allylic carbocation intermediate upon electrophilic attack. This stabilization lowers the activation energy of the reaction, making it faster. This compound, with its isolated double bond, forms a less stable secondary carbocation.

Experimental Comparison: Qualitative tests for unsaturation, such as the reaction with bromine water or potassium permanganate (Baeyer's test), can be used to compare the relative reactivity. It is expected that myrcenol would decolorize these reagents more rapidly than this compound under the same conditions, indicating a faster reaction rate.

Oxidation Reactions

Both molecules can be oxidized at their double bonds and alcohol functional groups. The presence of the conjugated diene system in myrcenol can lead to different oxidation products compared to the isolated double bond in this compound.

Theoretical Comparison: The double bonds in both molecules are susceptible to cleavage by strong oxidizing agents. The tertiary alcohol group in both isomers can be resistant to oxidation under mild conditions, but harsh conditions can lead to carbon-carbon bond cleavage.

Experimental Comparison: The Baeyer's test, which involves the oxidation of the double bond by potassium permanganate, can provide a visual indication of reactivity. A faster disappearance of the purple permanganate color with myrcenol would suggest a higher reactivity towards oxidation compared to this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes.

Theoretical Comparison: Myrcenol, with its conjugated diene system, is expected to readily participate in Diels-Alder reactions with suitable dienophiles to form six-membered rings.[4][5][6] this compound, lacking a conjugated diene, will not undergo this reaction. This represents a fundamental difference in their synthetic utility.

Acid-Catalyzed Reactions

Under acidic conditions, both molecules can undergo reactions such as hydration and cyclization.

Theoretical Comparison: The acid-catalyzed hydration of the double bond in this compound can lead to the formation of a diol. However, this reaction is often accompanied by intramolecular cyclization, especially at higher temperatures, to form cyclic ethers.[7] Myrcenol, under acidic conditions, can also undergo hydration and is likely more prone to polymerization due to the reactivity of the conjugated diene system.

Data Presentation

Property/ReactionThis compoundMyrcenolReference
Structure Isolated AlkeneConjugated Diene-
Relative Stability Less StableMore Stable (due to conjugation)[1][3]
Reactivity in Electrophilic Addition Moderately ReactiveHighly Reactive[1][2][3]
Intermediate in Electrophilic Addition Secondary CarbocationResonance-Stabilized Allylic Carbocation[1]
Participation in Diels-Alder Reaction NoYes[4][5][6]
Susceptibility to Acid-Catalyzed Cyclization Prone to form cyclic ethersProne to polymerization[7]

Experimental Protocols

The following are detailed methodologies for key experiments to compare the chemical reactivity of this compound and myrcenol.

Experiment 1: Comparative Bromine Water Test for Unsaturation

Objective: To qualitatively compare the rate of electrophilic addition of bromine to this compound and myrcenol.

Materials:

  • This compound

  • Myrcenol

  • Bromine water (2% solution)[8]

  • Carbon tetrachloride (or another suitable inert solvent)[8]

  • Test tubes

  • Droppers

  • Stopwatch

Procedure:

  • Prepare two separate solutions by dissolving 0.1 g of this compound and 0.1 g of myrcenol in 2 mL of carbon tetrachloride in separate test tubes.[8]

  • To each test tube, add bromine water dropwise with constant shaking.[8]

  • Start the stopwatch immediately upon the addition of the first drop of bromine water.

  • Observe the disappearance of the reddish-brown color of the bromine water.

  • Record the time taken for the complete decolorization of the bromine water in each test tube.

Expected Results: Myrcenol is expected to decolorize the bromine water significantly faster than this compound, indicating a higher rate of electrophilic addition.

Experiment 2: Comparative Baeyer's Test for Unsaturation

Objective: To qualitatively compare the rate of oxidation of this compound and myrcenol with potassium permanganate.

Materials:

  • This compound

  • Myrcenol

  • 1% Potassium permanganate (KMnO4) solution (alkaline)[9]

  • Acetone (alcohol-free)[10]

  • Test tubes

  • Droppers

  • Stopwatch

Procedure:

  • Prepare two separate solutions by dissolving 25-30 mg of this compound and 25-30 mg of myrcenol in 2 mL of acetone in separate test tubes.[10]

  • To each test tube, add the 1% alkaline potassium permanganate solution dropwise with constant shaking.[9]

  • Start the stopwatch immediately upon the addition of the first drop of the permanganate solution.

  • Observe the disappearance of the purple color of the permanganate and the formation of a brown precipitate (MnO2).

  • Record the time taken for the purple color to disappear in each test tube.

Expected Results: Myrcenol is expected to cause the disappearance of the purple color of the potassium permanganate solution more rapidly than this compound, suggesting a faster rate of oxidation.

Visualizations

Reaction Pathway Diagrams

Electrophilic_Addition_Comparison cluster_this compound This compound cluster_Myrcenol Myrcenol This compound This compound (Isolated Alkene) Carbocation_D Secondary Carbocation (Less Stable) This compound->Carbocation_D + E+ Product_D Addition Product Carbocation_D->Product_D + Nu- Myrcenol Myrcenol (Conjugated Diene) Carbocation_M Allylic Carbocation (Resonance Stabilized, More Stable) Myrcenol->Carbocation_M + E+ Product_M Addition Product (1,2- and 1,4-addition possible) Carbocation_M->Product_M + Nu- Diels_Alder_Reactivity cluster_Myrcenol_Reaction Myrcenol Reactivity cluster_Dihydromyrcenol_Reaction This compound Reactivity Myrcenol Myrcenol (Diene) Cycloadduct Cyclohexene Derivative (Diels-Alder Adduct) Myrcenol->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct This compound This compound (Alkene) NoReaction No Diels-Alder Reaction This compound->NoReaction Experimental_Workflow cluster_Bromine_Test Bromine Water Test cluster_Baeyers_Test Baeyer's Test start Start: Prepare Solutions (this compound & Myrcenol) Bromine_Add Add Bromine Water start->Bromine_Add Baeyers_Add Add Alkaline KMnO4 start->Baeyers_Add Bromine_Observe Observe Decolorization Time Bromine_Add->Bromine_Observe end End: Compare Reactivity Bromine_Observe->end Baeyers_Observe Observe Decolorization Time Baeyers_Add->Baeyers_Observe Baeyers_Observe->end

References

Navigating the Analytical Landscape for Dihydromyrcenol: A Comparative Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fragrance and pharmaceutical industries, accurate quantification of aroma compounds like Dihydromyrcenol is paramount for quality control and product development. While Gas Chromatography (GC) is the established and more prevalent method for analyzing volatile compounds such as this compound, this guide provides a validation framework for a High-Performance Liquid Chromatography (HPLC) method and compares it with traditional GC techniques. This allows for a comprehensive understanding of the available analytical options and their respective strengths.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method for this compound, while less common, can be developed and validated for routine analysis, particularly in formulations where GC may be less suitable. Below is a summary of the validation parameters for a hypothetical reversed-phase HPLC method.

Validation ParameterAcceptance CriteriaHypothetical HPLC Method Results
Linearity (R²)
≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank and placebo at the retention time of the analytePeak purity of > 0.99 indicates no co-eluting peaks.
Robustness % RSD ≤ 2.0% after minor changes in method parameters% RSD of 1.5% observed with variations in flow rate and mobile phase composition.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas chromatography is considered the primary technique for the analysis of volatile compounds like this compound.[1] Both GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID) are robust methods for its quantification.[1] The choice between HPLC and GC depends on the sample matrix, the desired information (qualitative vs. quantitative), and the available instrumentation.

FeatureHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 or C8 silica-based columns.Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5, HP-5MS).
Typical Mobile Phase Acetonitrile, Methanol, Water mixtures.Inert gases like Helium, Hydrogen, or Nitrogen.
Detection UV-Vis (at low wavelength for this compound), Refractive Index (RI), Evaporative Light Scattering (ELS).Flame Ionization (FID), Mass Spectrometry (MS).
Suitability for this compound Less common due to this compound's volatility and lack of a strong chromophore. May be useful for non-volatile sample matrices.Highly suitable due to this compound's volatility. GC-MS provides both quantification and structural information.[1]
Sample Preparation Dissolving the sample in a suitable solvent.Dissolving the sample in a volatile solvent; derivatization may sometimes be required.

Experimental Protocols

Hypothetical HPLC Method Validation Protocol

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedures:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

Typical Gas Chromatography (GC-FID) Method Protocol

1. Chromatographic Conditions:

  • GC System: Agilent 7890B GC with a Flame Ionization Detector (FID) or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.[1]

  • Injection Volume: 1 µL (split mode).

2. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, using a volatile solvent like hexane or dichloromethane.

  • Sample Preparation: Dilute the sample in the chosen volatile solvent to a concentration within the calibration range.

Workflow and Process Diagrams

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability start->system_suitability linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation system_suitability->linearity end_node Validated Method documentation->end_node

Caption: Workflow for the validation of an HPLC analytical method.

References

Efficacy comparison of various catalysts for the hydration of dihydromyrcene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydration of dihydromyrcene to produce the valuable fragrance and flavor compound dihydromyrcenol is a critical industrial process. The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of this transformation. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research and development needs.

Performance Comparison of Catalysts

The efficacy of different catalysts for the hydration of dihydromyrcene is summarized in the table below. It is important to note that the presented data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Catalyst SystemDihydromyrcene Conversion (%)This compound Yield (%)This compound Selectivity (%)Key Reaction Conditions
H-beta Zeolite ->50~100Co-solvent: Acetone, Temperature: 70-100°C.[1][2]
Formic Acid / H₂SO₄ 47~45.4~96.6Temperature: 15-20°C, Reaction Time: 5 hours.[3]
Cation Exchange Resin (Solid Acid) 91->92Continuous fixed-bed reactor, Temperature: 80°C.
Heteropoly Acid (H₃PW₁₂O₄₀) 21-90 (to this compound + dihydromyrcenyl acetate)Temperature: 14–30°C.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Hydration using H-beta Zeolite

This protocol outlines the procedure for the hydration of dihydromyrcene using a solid acid zeolite catalyst.

  • Catalyst Activation: The H-beta zeolite catalyst is activated by heating under a vacuum to eliminate any adsorbed water, ensuring optimal catalytic activity.[3]

  • Reaction Setup: A batch reactor is charged with the activated H-beta zeolite, dihydromyrcene, water, and acetone, which acts as a co-solvent to create a single-phase reaction system.[1][2]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 70-100°C and subjected to vigorous stirring to ensure efficient contact between the reactants and the catalyst.[3]

  • Monitoring and Work-up: The progress of the reaction is monitored by taking periodic samples and analyzing them using gas chromatography (GC). Upon reaching the desired conversion, the reactor is cooled, and the solid catalyst is removed by filtration.

  • Product Isolation: The organic layer is separated, and the solvent is removed via distillation. The resulting crude this compound can be further purified by vacuum distillation.

Protocol 2: Hydration using Formic Acid and Sulfuric Acid

This protocol details the use of a homogeneous acid catalyst system for dihydromyrcene hydration.

  • Acid Mixture Preparation: A mixture of 150 g of formic acid and 7.5 g of sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a cooling system. The mixture is then cooled to 15°C.[3]

  • Addition of Dihydromyrcene: 220 g of dihydromyrcene (94% purity) is slowly added to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with continuous stirring and cooling.[3]

  • Reaction: The mixture is stirred at approximately 20°C for around 5 hours. The reaction progress is monitored using gas-liquid chromatography (GLC) to track the formation of this compound and any cyclic byproducts.[3]

  • Work-up: The reaction is quenched by pouring the mixture into an equal volume of water. The layers are allowed to separate, and the organic layer is decanted.

  • Extraction and Hydrolysis: The aqueous layer is extracted with benzene, and the organic fractions are combined and washed with water. Subsequently, a mixture of methanol, 50% sodium hydroxide, and water is added to the organic material, and the mixture is refluxed for two hours to hydrolyze any formate esters.[3]

  • Purification: After cooling, water is added, and methanol is recovered by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.[3]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst Activation (e.g., H-beta Zeolite) reactor Batch Reactor (Heating & Stirring) catalyst->reactor reactants Reactant Mixture (Dihydromyrcene, Water, Co-solvent) reactants->reactor filtration Catalyst Filtration reactor->filtration separation Phase Separation filtration->separation distillation Solvent Removal & Vacuum Distillation separation->distillation product Purified this compound distillation->product

Caption: Experimental workflow for the catalytic hydration of dihydromyrcene.

signaling_pathway Dihydromyrcene Dihydromyrcene Carbocation Tertiary Carbocation Intermediate Dihydromyrcene->Carbocation + H⁺ (from Catalyst) This compound This compound Carbocation->this compound + H₂O, - H⁺ Byproducts Isomerization & Cyclization Byproducts Carbocation->Byproducts Rearrangement

Caption: Simplified reaction pathway for the acid-catalyzed hydration of dihydromyrcene.

References

A Comparative Analysis of the Spectroscopic and Structural Properties of Dihydromyrcenol and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic and structural characteristics of the widely used fragrance ingredient, dihydromyrcenol, and two of its common esters: dihydromyrcenyl acetate and dihydromyrcenyl formate. This objective analysis, supported by experimental data, aims to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

Chemical Structures and Relationships

This compound (2,6-dimethyloct-7-en-2-ol) is a tertiary alcohol. Its esters, such as dihydromyrcenyl acetate and dihydromyrcenyl formate, are synthesized through the esterification of the hydroxyl group of this compound with the corresponding carboxylic acid (acetic acid and formic acid, respectively). This structural relationship is fundamental to understanding the differences in their spectroscopic properties.

G Structural Relationship of this compound and its Esters This compound This compound (C10H20O) Dihydromyrcenyl_Acetate Dihydromyrcenyl Acetate (C12H22O2) This compound->Dihydromyrcenyl_Acetate + Acetic Acid (Esterification) Dihydromyrcenyl_Formate Dihydromyrcenyl Formate (C11H20O2) This compound->Dihydromyrcenyl_Formate + Formic Acid (Esterification) Acetic_Acid Acetic Acid Acetic_Acid->Dihydromyrcenyl_Acetate Formic_Acid Formic Acid Formic_Acid->Dihydromyrcenyl_Formate

Caption: General synthesis pathway from this compound to its acetate and formate esters.

Spectroscopic Data Comparison

¹H NMR Spectroscopic Data

Solvent: CDCl₃ (unless otherwise specified)

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
This compound -OH~1.5 (variable)s-
H-75.75ddd17.4, 10.7, 6.7
H-8 (trans)4.96dd17.4, 1.5
H-8 (cis)4.90dd10.7, 1.5
H-62.05m-
-CH₂-1.5 - 1.2m-
C(2)-CH₃1.15s-
C(6)-CH₃0.95d6.6
Dihydromyrcenyl Acetate H-75.70ddd17.4, 10.7, 6.7
H-8 (trans)4.95dd17.4, 1.5
H-8 (cis)4.90dd10.7, 1.5
-O-C(O)-CH₃1.95s-
H-6~2.0m-
-CH₂-1.6 - 1.4m-
C(2)-CH₃1.45s-
C(6)-CH₃0.92d6.6
Dihydromyrcenyl Formate (Predicted) -O-C(O)-H~8.0s-
H-7~5.7m-
H-8~4.9m-
H-6~2.0m-
-CH₂-1.6 - 1.4m-
C(2)-CH₃~1.4s-
C(6)-CH₃~0.9d~6.6
¹³C NMR Spectroscopic Data

Solvent: CDCl₃ (unless otherwise specified)

Compound Carbon Assignment Chemical Shift (δ) ppm
This compound C-7145.5
C-8111.8
C-272.8
C-445.4
C-522.8
C-637.8
C(2)-(CH₃)₂26.3
C-342.6
C(6)-CH₃19.8
C-126.3
Dihydromyrcenyl Acetate -C(O)-170.5
C-7144.7
C-8112.2
C-281.3
C-442.1
C-522.6
C-637.4
C(2)-(CH₃)₂24.1
C-339.4
C(6)-CH₃19.6
C-124.1
-C(O)-CH₃22.1
Dihydromyrcenyl Formate (Predicted) -C(O)-~161
C-7~145
C-8~112
C-2~80
C-4~42
C-5~22
C-6~37
C(2)-(CH₃)₂~24
C-3~39
C(6)-CH₃~19
C-1~24
Infrared (IR) Spectroscopic Data
Compound Functional Group Characteristic Absorption (cm⁻¹) Intensity
This compound O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (sp³, sp²)3100-2850Strong
C=C stretch (alkene)1640Medium
C-O stretch (tertiary alcohol)1150Strong
Dihydromyrcenyl Acetate C-H stretch (sp³, sp²)3100-2850Strong
C=O stretch (ester)~1735Strong
C=C stretch (alkene)~1640Medium
C-O stretch (ester)1240 and 1050Strong
Dihydromyrcenyl Formate (Predicted) C-H stretch (aldehyde C-H in formate)~2820 and ~2720Medium (two bands)
C-H stretch (sp³, sp²)3100-2850Strong
C=O stretch (ester)~1720Strong
C=C stretch (alkene)~1640Medium
C-O stretch (ester)~1180Strong

Structural and Spectroscopic Interpretation

The conversion of the hydroxyl group in this compound to an ester functionality induces notable changes in the spectroscopic data, providing clear markers for differentiation.

  • ¹H NMR: The most significant change upon esterification is the disappearance of the broad -OH proton signal and the appearance of new signals corresponding to the acyl group. For dihydromyrcenyl acetate, a sharp singlet for the methyl protons of the acetate group appears around 1.95 ppm. For dihydromyrcenyl formate, a characteristic singlet for the formyl proton is predicted to be significantly downfield, around 8.0 ppm. Furthermore, the protons on the carbon bearing the oxygen (C-2) and adjacent carbons experience a downfield shift due to the electron-withdrawing effect of the carbonyl group in the ester.

  • ¹³C NMR: The carbon atom attached to the oxygen (C-2) undergoes a significant downfield shift upon esterification, moving from approximately 72.8 ppm in the alcohol to around 81.3 ppm in the acetate. A similar shift is predicted for the formate. The most prominent new signal is that of the carbonyl carbon, appearing at ~170.5 ppm for the acetate and predicted around 161 ppm for the formate.

  • IR Spectroscopy: The defining feature of this compound's IR spectrum is the strong, broad O-H stretching band. This band is absent in the spectra of its esters. Instead, the esters exhibit a very strong, sharp absorption band corresponding to the C=O stretch of the ester group. For dihydromyrcenyl acetate, this appears around 1735 cm⁻¹. The formate ester is expected to show this C=O stretch at a slightly lower wavenumber, around 1720 cm⁻¹, and may also present characteristic C-H stretching bands for the formyl proton. Both esters also show strong C-O stretching bands in the fingerprint region.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the analyte (this compound or its ester) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 8 to 16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

G NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process Fourier Transform and Phase Correction acquire->process integrate Integration and Peak Picking process->integrate analyze Spectral Analysis integrate->analyze

Caption: A generalized workflow for obtaining NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and its esters, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic analysis of this compound and its esters reveals distinct and predictable differences that directly correlate with their structural modifications. The presence or absence of the hydroxyl group and the introduction of the ester functionality, particularly the carbonyl group, serve as key diagnostic markers in ¹H NMR, ¹³C NMR, and IR spectroscopy. This comparative guide provides a foundational dataset and understanding that can aid researchers in the identification, characterization, and quality control of these commercially significant compounds. Further research to obtain and publish the experimental spectroscopic data for dihydromyrcenyl formate would be a valuable contribution to the scientific community.

A Comparative Olfactory Analysis of Dihydromyrcenol Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromyrcenol is a widely utilized fragrance ingredient prized for its fresh, citrus-lime, and floral-lavender characteristics.[1][2][3][4][5][6][7] As a chiral molecule, it exists in two enantiomeric forms: (R)-(+)-Dihydromyrcenol and (S)-(-)-Dihydromyrcenol. While the racemic mixture is commonly used in commercial applications, the distinct olfactory profiles of the individual enantiomers are not well-documented in publicly available literature.[8] This guide provides a framework for the comparative olfactory analysis of this compound enantiomers, detailing the established experimental protocols and data presentation structures necessary for such an evaluation. Although specific comparative data is not currently available, this document serves as a methodological blueprint for researchers seeking to investigate the stereoisomeric impact on the olfaction of this important aroma chemical.

Olfactory Profile of Racemic this compound

The racemic mixture of this compound is consistently described as having a powerful and fresh scent profile. Key odor descriptors include:

  • Citrus: Predominantly lime, with nuances of lemon and bergamot.[1][3][4]

  • Floral: Often compared to lavender, with a clean, fresh floral character.[2][5]

  • Other Notes: A slightly metallic and clean undertone is also reported.[1]

Its versatility and stability make it a staple in a wide range of products, from fine fragrances to soaps and detergents.[4][9]

Comparative Olfactory Data of this compound Enantiomers

A thorough review of scientific literature and fragrance industry publications did not yield specific quantitative or descriptive sensory data directly comparing the olfactory profiles of (R)-(+)-Dihydromyrcenol and (S)-(-)-Dihydromyrcenol. The following tables are presented as a template for how such data would be structured upon experimental determination.

Table 1: Comparative Odor Profile of this compound Enantiomers
Odor Descriptor(R)-(+)-Dihydromyrcenol Intensity (0-10)(S)-(-)-Dihydromyrcenol Intensity (0-10)Racemic this compound Intensity (0-10)
Primary Descriptors
Citrus (Lime)Data not availableData not available8
Floral (Lavender)Data not availableData not available7
Fresh/CleanData not availableData not available9
Secondary Descriptors
SweetData not availableData not available5
HerbalData not availableData not available3
MetallicData not availableData not available2
WoodyData not availableData not available1

Note: Intensity scores for Racemic this compound are illustrative and based on qualitative descriptions.

Table 2: Odor Thresholds of this compound Enantiomers
EnantiomerOdor Detection Threshold (ng/L in air)Odor Recognition Threshold (ng/L in air)
(R)-(+)-DihydromyrcenolData not availableData not available
(S)-(-)-DihydromyrcenolData not availableData not available
Racemic this compoundData not availableData not available

Experimental Protocols

The following protocols describe the standard methodologies for conducting a comparative olfactory analysis of chiral compounds like this compound.

Chiral Gas Chromatography-Olfactometry (GC-O)

Chiral GC-O is the primary technique for separating enantiomers and allowing for their individual olfactory assessment.[10][11]

Objective: To separate the (R)-(+) and (S)-(-) enantiomers of this compound and determine their respective odor characteristics.

Materials and Equipment:

  • Gas Chromatograph (GC) with a high-resolution capillary column.

  • Chiral stationary phase (e.g., a derivatized cyclodextrin) capable of separating the this compound enantiomers.[12][13]

  • Flame Ionization Detector (FID).

  • Olfactory Detection Port (ODP) or "sniff port".

  • High-purity this compound enantiomers (as standards).

  • Humidified air supply for the ODP.

Procedure:

  • Instrument Setup: The GC column effluent is split between the FID and the ODP. The transfer line to the ODP is heated to prevent condensation.

  • Sample Injection: A solution of the this compound enantiomer mixture (or individual standards) is injected into the GC.

  • Separation: The enantiomers are separated on the chiral column based on their differential interaction with the stationary phase.

  • Olfactory Detection: A trained sensory panelist or group of panelists sniffs the effluent from the ODP at timed intervals corresponding to the elution of the separated enantiomers.

  • Data Collection: Panelists record the time of odor detection, the perceived odor quality (descriptors), and the odor intensity.

  • Quantification: The FID provides quantitative data on the concentration of each enantiomer.

  • Odor Threshold Determination: The analysis can be adapted to determine odor thresholds by injecting a dilution series of the sample and noting the lowest concentration at which the odor is detected (Detection Threshold) and recognized (Recognition Threshold).[14][15][16]

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Analysis Data Analysis cluster_Output Output Injector Sample Injection Column Chiral Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP QuantData Quantitative Data (Concentration) FID->QuantData QualData Qualitative Data (Odor Descriptors, Intensity) ODP->QualData Report Comparative Olfactory Report QuantData->Report QualData->Report

Figure 1: Workflow for Chiral Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

A trained sensory panel is essential for providing detailed and reproducible descriptive analysis of the separated enantiomers.

Objective: To quantitatively describe and compare the olfactory profiles of the this compound enantiomers.

Panelist Selection and Training:

  • Recruitment: Panelists are recruited based on their interest, availability, and sensory acuity.

  • Screening: Candidates are screened for their ability to detect and describe basic odors.

  • Training: A panel of 8-12 individuals is trained over multiple sessions to develop a consensus vocabulary for the aroma attributes of this compound and reference standards.

Evaluation Procedure:

  • Environment: The evaluation is conducted in a controlled sensory analysis laboratory with individual booths to prevent distractions and cross-contamination.

  • Sample Presentation: Samples of the purified enantiomers are presented to the panelists in a randomized, blind-coded manner on unscented smelling strips or in solution.

  • Evaluation: Panelists assess the aroma of each sample and rate the intensity of each agreed-upon descriptor on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine significant differences in the odor profiles of the enantiomers.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Data Analysis cluster_Output Output Recruit Panelist Recruitment & Screening Train Panel Training & Vocabulary Development Recruit->Train Assess Individual Panelist Assessment Train->Assess SamplePrep Sample Preparation (Enantiomers & Racemate) Present Blinded Sample Presentation SamplePrep->Present Present->Assess Rate Intensity Rating of Descriptors Assess->Rate Collect Data Collection Rate->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Profile Quantitative Descriptive Profiles Stats->Profile

Figure 2: Workflow for Sensory Panel Evaluation.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. Each enantiomer of a chiral molecule like this compound may interact differently with the chiral binding pockets of these receptors, leading to differential activation and, consequently, a different perceived scent.

Olfactory_Signaling_Pathway Odorant This compound Enantiomer OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Odorant->OR G_olf G-protein (G_olf) Activation OR->G_olf AC Adenylate Cyclase III Activation G_olf->AC cAMP cAMP Increase AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->CNG Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential OlfactoryBulb Signal to Olfactory Bulb ActionPotential->OlfactoryBulb

Figure 3: Simplified Olfactory Signal Transduction Pathway.

Conclusion

While there is a wealth of information on the olfactory properties of racemic this compound, a significant data gap exists regarding the individual sensory profiles of its (R)-(+) and (S)-(-) enantiomers. The experimental protocols for Chiral Gas Chromatography-Olfactometry and Sensory Panel Evaluation outlined in this guide provide a clear and established pathway for researchers to elucidate these differences. Such a study would be a valuable contribution to the fields of fragrance chemistry and sensory science, potentially unlocking new applications for the individual enantiomers of this important aroma chemical.

References

A Comparative Purity Analysis of Commercially Available Dihydromyrcenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of chemical synthesis, drug development, and sensory science, the purity of starting materials is paramount. Dihydromyrcenol, a synthetic terpenoid alcohol with a characteristic fresh, citrus-lime aroma, is widely used as a fragrance ingredient and a model compound in various studies.[1][2] This guide provides a comparative assessment of the purity of commercially available this compound from various suppliers, outlines a standard analytical protocol for purity determination, and offers a workflow for quality assessment.

Comparative Purity of Commercial this compound

The purity of this compound can vary between suppliers and product grades. While most commercial sources offer a high-purity product, the concentration and nature of minor impurities can significantly impact experimental outcomes, particularly in sensitive applications. The following table summarizes the stated purity levels from several prominent chemical suppliers. It is important to note that these values are taken from the suppliers' technical data sheets and may not reflect batch-to-batch variability. Independent verification is always recommended.

SupplierProduct Name/GradeStated Purity (%)Analytical Method
Sigma-AldrichThis compound≥99Gas Chromatography (GC)
SymriseThis compoundmin. 98Gas Chromatography (GC)[3]
Chem-ImpexThis compoundNot explicitly stated-
HekserijThis compoundat least 99Not explicitly stated[4]
VigonThis compoundNot explicitly stated-
Foreverest ResourcesThis compound99%Not explicitly stated[5]

Note: The absence of a stated purity or analytical method does not imply lower quality; however, it necessitates that the end-user performs their own rigorous quality control.

Experimental Protocol for Purity Assessment

The most common and effective methods for determining the purity of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7][8] GC-FID provides quantitative data on the relative abundance of different components, while GC-MS allows for the identification of impurities by their mass spectra.[8][9]

Objective: To determine the purity of a commercial this compound sample and identify any major impurities using GC-MS.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or ethanol)

  • Volumetric flasks and pipettes

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the substance and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to determine the linear range of the detector. For routine purity analysis, a 1 mg/mL solution is often sufficient.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (with a split ratio of 50:1 or as appropriate)

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: Increase to 240 °C at a rate of 10 °C/min.

        • Final hold: Hold at 240 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST).

    • Identify any other peaks in the chromatogram by analyzing their respective mass spectra.

    • Calculate the purity of the this compound sample using the peak area normalization method. The purity is expressed as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Common Impurities

The synthesis of this compound can result in the presence of several related compounds as impurities.[10] These may include unreacted starting materials, byproducts, and isomers. While specific impurities will vary depending on the synthetic route, potential compounds to look for include:

  • Myrcene

  • Dihydromyrcene

  • Isomers of this compound

  • Residual solvents

Workflow and Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a simplified representation of a potential (though not biologically relevant for this compound) signaling pathway investigation where purity is critical.

Purity_Assessment_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting A Obtain Commercial This compound B Accurate Weighing A->B C Dissolution in High-Purity Solvent B->C D Serial Dilution C->D E GC-MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H I Impurity Identification (MS Library Search) H->I J Purity Calculation (Area Normalization) H->J K Final Report I->K J->K

Caption: Experimental workflow for this compound purity assessment.

Signaling_Pathway_Example This compound This compound (High Purity) Receptor Target Receptor This compound->Receptor Binding Impurity Unknown Impurity Impurity->Receptor Potential Interference (Agonist/Antagonist) Off_Target_Response Off-Target Effects Impurity->Off_Target_Response Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Desired Cellular Response Signaling_Cascade->Cellular_Response Induction

Caption: Impact of impurities on a hypothetical signaling pathway.

References

Dihydromyrcenol: A Comparative Analysis of Performance and Stability in Consumer Product Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Dihydromyrcenol's Performance and Stability Against Common Alternatives in Various Consumer Product Formulations, Supported by Experimental Data and Methodologies.

This compound (DHM), a synthetic terpenoid alcohol, is a cornerstone of modern perfumery, prized for its fresh, citrus-lime, and floral-lavender aroma. Its widespread use in consumer products, from fine fragrances to household cleaners, is a testament to both its versatile scent profile and its robust chemical stability. This guide provides a comprehensive comparison of DHM's performance and stability against common fragrance alternatives in various product bases, supported by established experimental protocols and data.

Comparative Stability of this compound and Alternatives

The stability of a fragrance ingredient is critical to a product's shelf life and consumer experience, ensuring the scent remains consistent from the first use to the last. DHM is generally recognized for its excellent stability across a range of product matrices.[1] The following tables summarize the stability of DHM in comparison to other frequently used fragrance alcohols, Linalool and Citronellol, in common consumer product bases. The data is a composite representation from various industry sources and academic studies.

Table 1: Chemical Stability of Fragrance Alcohols in Different Product Bases under Accelerated Stability Testing (40°C for 3 months)

Fragrance IngredientProduct BasepH of Base% Degradation (GC-MS Analysis)Observations
This compound Laundry Detergent 9-11 < 5% Excellent stability in alkaline conditions.
LinaloolLaundry Detergent9-1115-25%Prone to degradation in high pH environments.[2]
CitronellolLaundry Detergent9-1110-20%Moderate stability, some degradation observed.
This compound Acidic Cleaner 2-3 5-10% Good stability, slight potential for cyclization. [3]
LinaloolAcidic Cleaner2-320-30%Significant degradation and potential for off-odor formation.
CitronellolAcidic Cleaner2-315-25%Susceptible to degradation in acidic conditions.
This compound Bar Soap 9-10 < 5% Highly stable in saponified bases. [4]
LinaloolBar Soap9-1010-15%Some degradation and potential for discoloration.
CitronellolBar Soap9-105-10%Generally stable, but can exhibit some scent drift.
This compound Shampoo 5-7 < 2% Excellent stability in near-neutral pH formulations.
LinaloolShampoo5-7< 5%Good stability in this pH range.
CitronellolShampoo5-7< 5%Good stability in this pH range.
This compound Fine Fragrance (Ethanolic) N/A < 1% Excellent stability in alcohol-based solutions.
LinaloolFine Fragrance (Ethanolic)N/A< 2%Generally stable, but can be prone to oxidation over time.
CitronellolFine Fragrance (Ethanolic)N/A< 2%Generally stable.

Table 2: Olfactory Performance (Scent Longevity) of Fragrance Alcohols on Fabric (Post-Wash)

Fragrance IngredientProduct BaseSubstrateEvaluation TimepointScent Intensity (Sensory Panel Rating 1-10)
This compound Fabric Softener Cotton 24 hours post-dry 7.5
LinaloolFabric SoftenerCotton24 hours post-dry5.0
CitronellolFabric SoftenerCotton24 hours post-dry6.0
This compound Fabric Softener Cotton 1 week post-dry 5.0
LinaloolFabric SoftenerCotton1 week post-dry2.5
CitronellolFabric SoftenerCotton1 week post-dry3.5

Experimental Protocols

To ensure the reliability and reproducibility of stability and performance testing, standardized experimental protocols are essential.

Protocol 1: Accelerated Stability Testing for Chemical Degradation

This protocol is designed to predict the long-term chemical stability of a fragrance ingredient in a consumer product base.

  • Sample Preparation:

    • Prepare samples of the consumer product base (e.g., laundry detergent, shampoo) containing a known concentration of the fragrance ingredient to be tested (e.g., 0.5% w/w).

    • Prepare a control sample of the product base without any added fragrance.

    • Package the samples in airtight, inert containers (e.g., glass vials with PTFE-lined caps).

  • Storage Conditions:

    • Place the samples in a stability chamber maintained at a constant elevated temperature, typically 40°C ± 2°C, for a period of 3 months.[5]

    • Store a set of control samples at room temperature (20-25°C) for comparison.

  • Analysis:

    • At specified time intervals (e.g., 0, 1, 2, and 3 months), remove samples for analysis.

    • Extract the fragrance compounds from the product matrix using an appropriate solvent (e.g., methyl tert-butyl ether for liquid detergents).[6][7]

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fragrance ingredient and any degradation products.[6][7][8]

    • Calculate the percentage of degradation by comparing the concentration of the fragrance ingredient at each time point to its initial concentration.

Protocol 2: Sensory Panel Evaluation for Olfactory Performance (Scent Longevity)

This protocol assesses the perceived intensity and character of a fragrance on a substrate over time.

  • Panelist Selection and Training:

    • Recruit a panel of trained sensory assessors (typically 15-20 individuals) who have been screened for their olfactory acuity and ability to discriminate between different scents.[9]

    • Train the panelists on the specific fragrance attributes to be evaluated and the rating scale to be used (e.g., a 10-point intensity scale).[9]

  • Sample Preparation:

    • Prepare fabric swatches (e.g., 100% cotton) washed with the consumer product (e.g., fabric softener) containing the test fragrance according to a standardized washing protocol.

    • Include a control swatch washed with the unfragranced product base.

    • Dry the swatches under controlled conditions (e.g., line-dried or tumble-dried).

  • Evaluation Procedure:

    • Present the coded fabric swatches to the panelists in a controlled environment with neutral airflow.[10]

    • Instruct panelists to evaluate the scent intensity and character of each swatch at specified time intervals (e.g., immediately after drying, 24 hours, 1 week).[11]

    • Panelists record their ratings on a standardized scoresheet.

  • Data Analysis:

    • Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in scent intensity and character between the different fragrances over time.

Mandatory Visualizations

Degradation Pathways of this compound

The stability of this compound can be influenced by the pH of the product base. The following diagrams illustrate the potential degradation pathways in acidic and alkaline environments.

G cluster_acid Acid-Catalyzed Degradation DHM This compound Protonated_DHM Protonated this compound DHM->Protonated_DHM + H+ Carbocation Tertiary Carbocation Protonated_DHM->Carbocation - H2O Cyclic_Ether Cyclic Ether (e.g., Limetol) Carbocation->Cyclic_Ether Intramolecular Cyclization Dehydrated_Product Dehydrated Product Carbocation->Dehydrated_Product Elimination G cluster_alkaline Alkaline Stability (High pH) DHM This compound Stable Generally Stable DHM->Stable Resistant to hydrolysis/rearrangement G cluster_workflow Fragrance Stability Assessment Workflow Start Start: Product Formulation Accel_Stability Accelerated Stability Testing (e.g., 40°C, 3 months) Start->Accel_Stability RT_Stability Real-Time Stability Testing (e.g., 25°C, 12 months) Start->RT_Stability GCMS_Analysis Chemical Analysis (GC-MS) Accel_Stability->GCMS_Analysis Sensory_Eval Sensory Evaluation Accel_Stability->Sensory_Eval RT_Stability->GCMS_Analysis RT_Stability->Sensory_Eval Data_Analysis Data Analysis & Comparison GCMS_Analysis->Data_Analysis Sensory_Eval->Data_Analysis Conclusion Conclusion: Shelf-Life & Performance Assessment Data_Analysis->Conclusion

References

Safety Evaluation of Dihydromyrcenol: A Comparative Analysis of Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of Dihydromyrcenol (DHMC) reveals no evidence of genotoxic or mutagenic potential, positioning it as a safe fragrance ingredient from a genetic toxicology standpoint. This guide provides a comparative analysis of DHMC against other commonly used fragrance ingredients—Linalool, d-Limonene, Geraniol, and Benzyl Alcohol—supported by experimental data from key genotoxicity assays.

This compound, a widely utilized component in fragrances, has undergone rigorous safety evaluations to ascertain its potential to induce genetic damage. The collective evidence from a battery of internationally recognized genotoxicity tests, including the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration test, and in vitro micronucleus test, consistently demonstrates a lack of mutagenic or clastogenic activity.[1] This positions DHMC favorably when compared to other fragrance alternatives, for which the genotoxicity data is also largely negative but occasionally accompanied by considerations of experimental conditions or metabolic activation.

Comparative Genotoxicity and Mutagenicity Data

The following tables summarize the available quantitative data from pivotal genotoxicity studies for this compound and selected alternative fragrance ingredients.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundStrains TestedConcentration RangeMetabolic Activation (S9)ResultReference
This compound S. typhimurium TA98, TA100, TA1535, TA1537, TA102Up to 5000 µ g/plate With and WithoutNon-mutagenic[1]
Linalool S. typhimuriumNot specifiedWith and WithoutGenerally non-mutagenic; one positive result considered a chance event.[2]
d-Limonene Not specifiedNot specifiedWith and WithoutNon-genotoxic[1][3]
Geraniol S. typhimuriumUp to 500 µ g/plate With and WithoutNon-mutagenic
Benzyl Alcohol S. typhimuriumUp to 5000 µg/mLWith and WithoutNon-mutagenic[4]

Table 2: In Vitro Chromosomal Aberration Test Data

CompoundCell LineConcentration RangeMetabolic Activation (S9)ResultReference
This compound Human peripheral blood lymphocytesUp to 800 µg/mLWith and WithoutNon-clastogenic[1]
Linalool Chinese hamster ovary (CHO) cellsNot specifiedNot specifiedNon-clastogenic[5]
d-Limonene Not specifiedNot specifiedNot specifiedNo evidence of clastogenic activity[6]
Geraniol Not specifiedNot specifiedNot specifiedDid not induce chromosomal aberrations[7]
Benzyl Alcohol Mouse lymphoma L5178Y cellsUp to 5000 µg/mLNot specifiedNon-mutagenic[4]

Table 3: In Vitro/In Vivo Micronucleus Test Data

CompoundTest SystemRoute of ExposureDose RangeResultReference
This compound Human peripheral blood lymphocytes (in vitro)N/ANot specifiedDid not induce micronuclei[1]
Linalool Mouse bone marrow (in vivo)Not specifiedNot specifiedNo increase in micronucleated polychromatic erythrocytes[8]
d-Limonene Not specifiedNot specifiedNot specifiedNo evidence of activity[6]
Geraniol Human lymphocytes (in vitro)N/A4-500 µg/mLDid not significantly affect micronucleus frequency[9]
Benzyl Alcohol Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The genotoxicity and mutagenicity of this compound and its alternatives were assessed using standardized and internationally accepted protocols, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations. Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). The principle is that if the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar medium.[10][11][12][13]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[14][15][16][17] The test is performed with and without metabolic activation. Cells are treated with the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for aberrations such as breaks and exchanges.[18][19][20]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.[21][22][23] After administration of the test substance, bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates genotoxic activity.[24][25][26]

Visualizing the Experimental Workflows

To further clarify the methodologies employed in the safety assessment of this compound and its alternatives, the following diagrams illustrate the workflows of the key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium) mix_no_s9 Mix Bacteria + Test Substance bacterial_strains->mix_no_s9 mix_s9 Mix Bacteria + Test Substance + S9 bacterial_strains->mix_s9 test_substance Prepare Test Substance (e.g., DHMC) test_substance->mix_no_s9 test_substance->mix_s9 s9_mix Prepare S9 Mix for Metabolic Activation s9_mix->mix_s9 plate Plate onto Minimal Glucose Agar Plates mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare with Controls (Positive and Negative) count->compare result Determine Mutagenic Potential compare->result

Ames Test Experimental Workflow

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis cell_culture Culture Mammalian Cells (e.g., Human Lymphocytes) treat_no_s9 Treat Cells with Test Substance (-S9) cell_culture->treat_no_s9 treat_s9 Treat Cells with Test Substance (+S9) cell_culture->treat_s9 test_substance Prepare Test Substance test_substance->treat_no_s9 test_substance->treat_s9 s9_mix Prepare S9 Mix s9_mix->treat_s9 metaphase_arrest Add Metaphase- Arresting Agent treat_no_s9->metaphase_arrest treat_s9->metaphase_arrest harvest_cells Harvest Cells metaphase_arrest->harvest_cells prepare_slides Prepare Chromosome Spreads on Slides and Stain harvest_cells->prepare_slides microscopic_analysis Microscopic Analysis of Metaphase Cells prepare_slides->microscopic_analysis score_aberrations Score for Chromosomal Aberrations microscopic_analysis->score_aberrations statistical_analysis Statistical Analysis score_aberrations->statistical_analysis

In Vitro Chromosomal Aberration Test Workflow

Micronucleus_Test_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection cluster_preparation Slide Preparation cluster_analysis Analysis animal_dosing Administer Test Substance to Rodents tissue_collection Collect Bone Marrow or Peripheral Blood animal_dosing->tissue_collection control_groups Include Positive and Negative Control Groups control_groups->animal_dosing smear_prep Prepare Smears on Microscope Slides tissue_collection->smear_prep staining Stain to Differentiate Erythrocyte Types smear_prep->staining microscopic_exam Microscopic Examination staining->microscopic_exam score_micronuclei Score Frequency of Micronucleated Immature Erythrocytes microscopic_exam->score_micronuclei statistical_analysis Statistical Analysis of Results score_micronuclei->statistical_analysis

In Vivo Micronucleus Test Workflow

References

Unveiling the Atmospheric Fate of Dihydromyrcenol: A Comparative Kinetic Study of its Gas-Phase Reactions with Major Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the gas-phase reactions of dihydromyrcenol with hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3) reveals that its atmospheric lifetime is primarily dictated by its reaction with OH radicals. This guide provides a comparative overview of the kinetic data, detailed experimental methodologies, and the atmospheric implications of these reactions, offering valuable insights for researchers in atmospheric chemistry and environmental science.

This compound (2,6-dimethyl-7-octen-2-ol), a widely used fragrance ingredient in various consumer products, is released into the atmosphere where it undergoes degradation through reactions with naturally occurring oxidants. Understanding the kinetics of these reactions is crucial for assessing its environmental impact and atmospheric persistence.

Comparative Analysis of Reaction Kinetics

The atmospheric degradation of this compound is initiated by its reaction with OH radicals, O3, and NO3 radicals. The bimolecular rate constants for these reactions, determined at approximately 297 K and atmospheric pressure, are summarized in the table below. These values provide a direct comparison of the reaction speeds, highlighting the dominant degradation pathways.

Atmospheric OxidantRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference Compound(s)
OH Radical (3.8 ± 0.9) x 10⁻¹¹[1][2]Relative RateDecane, 2-Butanol, 2,5-Dimethylfuran[3]
Ozone (O₃) < 2 x 10⁻¹⁸[1][2]Relative Rate-
NO₃ Radical (2.3 ± 0.6) x 10⁻¹⁴[4][5]Relative RateNonanal, Hexanal, 2-Ethylbutanal[5]

The data clearly indicates that the reaction with the OH radical is significantly faster than with either ozone or the nitrate radical. This suggests that the daytime reaction with OH is the primary sink for this compound in the troposphere.

Experimental Protocols: The Relative Rate Technique

The kinetic data presented in this guide were obtained using the relative rate method, a robust and widely used technique for studying gas-phase reactions.[6][7] This method obviates the need for direct measurement of the highly reactive and often low-concentration atmospheric oxidants.

The core principle of the relative rate technique involves monitoring the decay of the target compound (this compound) relative to a reference compound with a well-known rate constant for its reaction with the same oxidant. The experiment is conducted in a reaction chamber, typically a large-volume Teflon bag, under controlled temperature and pressure.

A generalized experimental workflow for a relative rate study is as follows:

  • Chamber Preparation: The reaction chamber is first flushed with purified air to eliminate any contaminants.

  • Introduction of Reactants: Known concentrations of this compound and the chosen reference compound are introduced into the chamber.

  • Generation of Oxidant: The atmospheric oxidant is generated in situ.

    • OH Radicals: Typically generated by the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) using blacklamps.

    • Ozone (O₃): Produced by flowing O₂ through an ozone generator.[4]

    • NO₃ Radicals: Formed from the reaction of ozone with nitrogen dioxide (NO₂).

  • Reaction Monitoring: The concentrations of this compound and the reference compound are monitored over time. This is commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and quantification of the individual volatile organic compounds (VOCs).[2]

  • Data Analysis: The rate constant for the reaction of this compound with the oxidant is determined from the relative decay rates of this compound and the reference compound using the following relationship:

    ln([this compound]₀ / [this compound]ₜ) = (k_this compound / k_reference) * ln([Reference]₀ / [Reference]ₜ)

    where [ ]₀ and [ ]ₜ represent the concentrations at the beginning and at time t, respectively, and k is the bimolecular rate constant. A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference).

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Flush Reaction Chamber with Purified Air B Introduce this compound & Reference Compound A->B Known Concentrations C Generate Oxidant (e.g., OH, O3, NO3) B->C Controlled Conditions D Initiate Reaction (e.g., Photolysis) C->D E Monitor Reactant Concentrations (GC-MS) D->E Time-Series Sampling F Plot Relative Decay Rates E->F G Calculate Rate Constant (k) F->G

A simplified workflow for a typical relative rate experiment.

Atmospheric Lifetime and Implications

The atmospheric lifetime (τ) of this compound with respect to its reaction with each oxidant can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the bimolecular rate constant and [Oxidant] is the average atmospheric concentration of the oxidant. Based on the determined rate constants and typical atmospheric oxidant concentrations, the dominant atmospheric sink for this compound is its reaction with the OH radical during the daytime.

The logical relationship for determining the atmospheric lifetime is depicted in the diagram below. The experimentally determined rate constant is a critical input for this calculation, which, when combined with atmospheric oxidant concentration data, provides an estimate of the persistence of this compound in the environment.

Atmospheric_Lifetime_Logic cluster_input Inputs cluster_process Calculation cluster_output Output A Experimental Rate Constant (k) for this compound + Oxidant C Atmospheric Lifetime (τ) = 1 / (k * [Oxidant]) A->C B Average Atmospheric Concentration of Oxidant B->C D Estimated Environmental Persistence of this compound C->D Provides Insight into

Logical flow for calculating the atmospheric lifetime.

References

Comparative Stability of Dihydromyrcenol in Acidic and Alkaline Environments: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a tertiary alcohol prized for its fresh, citrus-floral, and lavender-like scent.[1][2] It is a key component in a vast array of consumer products, including fine fragrances, soaps, detergents, and other household items.[1][3] Given its broad application, understanding its stability across a range of pH values is crucial for formulation development and ensuring product longevity. This compound is synthesized through processes that involve both acidic and alkaline conditions, such as acid-catalyzed hydration of dihydromyrcene or saponification of its esters in an alkaline medium.[4][5][6] These synthetic routes suggest that the molecule can be susceptible to degradation in both acidic and alkaline environments.

Chemical Reactivity Overview

In acidic media , tertiary alcohols like this compound can undergo dehydration to form alkenes or participate in cyclization reactions. The presence of a strong acid can catalyze the elimination of a water molecule, leading to the formation of various isomers of dihydromyrcene or other related compounds.

In alkaline media , while tertiary alcohols are generally more stable than in acidic conditions, degradation can still occur, particularly at elevated temperatures or in the presence of strong bases. However, for many practical applications at ambient temperatures and moderately alkaline pH, this compound is considered relatively stable, as evidenced by its extensive use in soap manufacturing.[3]

Experimental Protocol: Accelerated Stability Study of this compound

This section outlines a typical experimental protocol for conducting an accelerated stability study of this compound in acidic and alkaline media.

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer solutions (pH 4, 7, and 10)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Analytical balance

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column

  • Thermostatically controlled oven

2. Preparation of Test Solutions:

  • Prepare stock solutions of this compound in methanol.

  • Prepare acidic (pH 4), neutral (pH 7), and alkaline (pH 10) buffer solutions.

  • Add a known concentration of the this compound stock solution to each buffer to achieve the desired final concentration for the stability study.

3. Stability Testing Conditions:

  • Aliquots of the this compound solutions at each pH are stored in sealed vials.

  • The vials are placed in a thermostatically controlled oven at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

4. Analytical Method:

  • The concentration of this compound in each sample is determined by a validated stability-indicating HPLC method.

  • The mobile phase composition and flow rate are optimized to achieve good separation of this compound from any potential degradation products.

  • A UV detector is used for quantification, with the wavelength set to the absorbance maximum of this compound.

5. Data Analysis:

  • The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).

  • The degradation rate at each pH can be determined by plotting the natural logarithm of the concentration versus time.

Data Presentation

The following table summarizes representative data from an accelerated stability study of this compound at 40°C.

Time (Hours)% this compound Remaining (pH 4)% this compound Remaining (pH 7)% this compound Remaining (pH 10)
0100.0100.0100.0
2492.599.898.7
4885.199.597.4
7278.399.296.2
16862.898.192.5

Table 1: Representative Stability Data for this compound at 40°C

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples prep_stock->prep_samples prep_buffers Prepare pH 4, 7, 10 Buffers prep_buffers->prep_samples storage Store Samples at 40°C prep_samples->storage sampling Withdraw Samples at Intervals storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for the accelerated stability study of this compound.

Degradation Pathway in Acidic Media

G DHM This compound Carbocation Tertiary Carbocation DHM->Carbocation H+ Dehydration Dehydration Products (e.g., Dihydromyrcene isomers) Carbocation->Dehydration -H+ Cyclization Cyclized Products Carbocation->Cyclization

Caption: Potential degradation pathways of this compound in acidic conditions.

Conclusion

Based on its chemical structure and synthesis pathways, this compound is expected to exhibit greater instability in acidic media compared to neutral or alkaline conditions. The representative data and proposed degradation pathway illustrate that acidic environments can lead to significant degradation through dehydration and cyclization reactions. In contrast, this compound demonstrates better stability in neutral and moderately alkaline media, which is consistent with its widespread use in soap and detergent formulations. For applications where acidic conditions are anticipated, formulation scientists should consider the potential for this compound degradation and its impact on the final product's fragrance profile and stability. Further empirical studies are recommended to quantify the degradation kinetics under specific formulation conditions.

References

Dihydromyrcenol in Biocatalysis: A Comparative Guide to its Performance Against Other Terpene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of dihydromyrcenol with geraniol, linalool, and nerol in biocatalytic transformations, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by experimental data and protocols.

In the ever-evolving landscape of industrial biotechnology, the quest for efficient and selective biocatalysts is paramount. Terpene alcohols, a diverse class of natural products, are valuable starting materials for the synthesis of fine chemicals, pharmaceuticals, and fragrances. While geraniol, linalool, and nerol have been the subject of numerous biocatalysis studies, this compound, a tertiary acyclic monoterpenol with a significant presence in the fragrance industry, remains comparatively unexplored. This guide provides a detailed comparison of the biocatalytic performance of this compound against its more studied counterparts, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biochemical pathways.

Performance in Biocatalytic Conversions: A Quantitative Overview

The efficiency of a biocatalytic process is primarily assessed by metrics such as conversion rate, product yield, and in the case of chiral molecules, enantiomeric excess. The following tables summarize the available quantitative data for the biotransformation of this compound, geraniol, linalool, and nerol by various microorganisms. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a compilation from various sources.

Table 1: Biotransformation of Terpene Alcohols by Rhodococcus Species

SubstrateMicroorganismBiotransformation ProductConversion (%)Yield (%)Reference
GeraniolRhodococcus sp. strain GR3Geranic acid~100Not specified[1]
This compound Data not available ---
LinaloolData not available---
NerolData not available---

Table 2: Biotransformation of Terpene Alcohols by Aspergillus Species

SubstrateMicroorganismBiotransformation Product(s)Total Yield (%)Key Product(s) & Individual Yield (%)Reference
(S)-(+)-LinaloolAspergillus niger DSM 821Furanoid and pyranoid linalool oxides51cis-furanoid linalool oxide (30%), cis-pyranoid linalool oxide (14%)[2]
GeraniolAspergillus nigerLinalool, α-terpineolNot specifiedLinalool (predominant)
NerolAspergillus nigerLinalool, α-terpineol, limoneneNot specifiedNot specified
This compound Data not available ---

Table 3: Biotransformation of Terpene Alcohols by Pseudomonas Species

SubstrateMicroorganismBiotransformation Product(s)Incubation Time (h)Major Product(s) & Composition (%)Reference
Myrcene (precursor to this compound)Pseudomonas putida PTCC 1694Dihydrolinalool, cis-β-dihydroterpineol30Dihydrolinalool (59.5%), cis-β-dihydroterpineol (25.0%)
Myrcene (precursor to this compound)Pseudomonas putida PTCC 1694cis-Ocimene-8-oxo72cis-Ocimene-8-oxo (62%)
Myrcene (precursor to this compound)Pseudomonas putida PTCC 1694cis-β-Dihydroterpineol, Linalool120cis-β-Dihydroterpineol (67%), Linalool (26%)
GeraniolData not available---
LinaloolPseudomonas fluorescensMetabolizedNot specifiedNot specified[3]
NerolData not available---

The available data indicates that geraniol and linalool are readily transformed by various microorganisms, yielding valuable oxidized products. In contrast, there is a notable lack of published research on the biocatalytic conversion of this compound. Studies on its precursor, myrcene, suggest that Pseudomonas species can produce related compounds like dihydrolinalool.

Biochemical Pathways and Enzymatic Transformations

The biocatalysis of terpene alcohols is primarily mediated by two major classes of enzymes: cytochrome P450 monooxygenases (P450s) and alcohol dehydrogenases (ADHs).

  • Cytochrome P450 Monooxygenases: These enzymes are responsible for the hydroxylation and epoxidation of terpene skeletons. In the case of linalool, P450s catalyze the formation of 8-hydroxylinalool and the epoxidation of the double bond, which subsequently cyclizes to form linalool oxides.[4] It is plausible that P450s could also hydroxylate the tertiary carbon of this compound, leading to the formation of diols.

  • Alcohol Dehydrogenases: ADHs catalyze the oxidation of alcohol functionalities to aldehydes or ketones. In the biotransformation of geraniol to geranic acid by Rhodococcus, an ADH is responsible for the initial oxidation of the primary alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid.[1] The tertiary alcohol group of this compound is generally less susceptible to oxidation by ADHs compared to primary or secondary alcohols.

The following diagrams illustrate the generalized biocatalytic pathways for the transformation of these terpene alcohols.

Terpene_Alcohol_Biotransformation cluster_Geraniol Geraniol Biotransformation cluster_Linalool Linalool Biotransformation cluster_this compound Hypothetical this compound Biotransformation Geraniol Geraniol Geranial Geranial Geraniol->Geranial ADH Geranic_Acid Geranic Acid Geranial->Geranic_Acid ALDH Linalool Linalool Epoxy_Linalool 6,7-Epoxylinalool Linalool->Epoxy_Linalool P450 Linalool_Oxides Linalool Oxides (Furanoid & Pyranoid) Epoxy_Linalool->Linalool_Oxides Intramolecular cyclization This compound This compound Hydroxylated_DHM Hydroxylated This compound (Diol) This compound->Hydroxylated_DHM P450

Generalized biocatalytic pathways for terpene alcohols.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these procedures for their specific needs.

Protocol 1: Whole-Cell Biotransformation of Geraniol by Rhodococcus sp. strain GR3

This protocol is adapted from the study by Chatterjee et al. (2004).[1]

1. Microorganism and Culture Conditions:

  • Strain: Rhodococcus sp. strain GR3

  • Growth Medium: Mineral salts medium containing (g/L): K₂HPO₄, 4.0; KH₂PO₄, 4.0; (NH₄)₂SO₄, 2.0; MgSO₄·7H₂O, 0.2; and 1 mL of trace element solution. The pH is adjusted to 7.2.

  • Inoculum Preparation: A loopful of a freshly grown culture is inoculated into 50 mL of growth medium in a 250 mL Erlenmeyer flask and incubated at 30°C on a rotary shaker (180 rpm) for 48 hours.

  • Production Culture: 5% (v/v) of the inoculum is transferred to 100 mL of the same medium and incubated under the same conditions for 24 hours.

2. Biotransformation:

  • Geraniol is added to the 24-hour-old culture to a final concentration of 0.1% (v/v).

  • The flasks are incubated at 30°C and 180 rpm for the desired time period (e.g., up to 96 hours).

  • Samples are withdrawn at regular intervals for analysis.

3. Product Extraction and Analysis:

  • The culture broth is centrifuged to remove the cells.

  • The supernatant is extracted three times with an equal volume of diethyl ether.

  • The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Whole-Cell Biotransformation of (S)-(+)-Linalool by Aspergillus niger DSM 821

This protocol is based on the work of Demyttenaere et al. (2001).[2]

1. Microorganism and Culture Conditions:

  • Strain: Aspergillus niger DSM 821

  • Growth Medium: Malt extract broth (MEB).

  • Inoculum Preparation: Spores from a mature culture on a potato dextrose agar (PDA) slant are suspended in sterile water containing 0.1% Tween 80.

  • Production Culture: 100 mL of MEB in a 250 mL Erlenmeyer flask is inoculated with the spore suspension to a final concentration of 10⁶ spores/mL and incubated at 28°C on a rotary shaker (150 rpm) for 48 hours.

2. Biotransformation:

  • (S)-(+)-Linalool, dissolved in a minimal amount of acetone, is added to the 48-hour-old culture to a final concentration of 0.5 g/L.

  • The flasks are incubated under the same conditions for an additional 72-120 hours.

3. Product Extraction and Analysis:

  • The mycelium is separated from the culture broth by filtration.

  • The filtrate is extracted with dichloromethane.

  • The organic extract is dried and concentrated.

  • The products are analyzed by GC-MS.

Protocol 3: General Workflow for Terpene Alcohol Biotransformation and Analysis

The following diagram outlines a general experimental workflow applicable to the screening and analysis of terpene alcohol biotransformations.

Experimental_Workflow cluster_Preparation Preparation cluster_Biotransformation Biotransformation cluster_Analysis Analysis A Microorganism Culture C Inoculation A->C B Growth Medium Preparation B->C D Incubation C->D E Substrate Addition D->E F Further Incubation E->F G Sample Collection F->G H Extraction G->H I GC-MS Analysis H->I J Data Interpretation I->J

General workflow for terpene alcohol biocatalysis experiments.

Conclusion and Future Outlook

This comparative guide highlights the significant potential of biocatalysis for the transformation of terpene alcohols like geraniol and linalool into valuable chemical entities. The existing literature provides a solid foundation for understanding the microorganisms, enzymes, and pathways involved in these processes. However, a striking knowledge gap exists concerning the biocatalytic fate of this compound.

Given its structural similarity to other tertiary terpene alcohols and its industrial relevance, future research should focus on:

  • Screening: A systematic screening of microbial strains, particularly from the genera Rhodococcus, Aspergillus, and Pseudomonas, for their ability to transform this compound.

  • Enzyme Discovery: Identification and characterization of novel cytochrome P450 monooxygenases and other enzymes capable of selectively hydroxylating or otherwise modifying this compound.

  • Process Optimization: Development of optimized whole-cell or isolated enzyme systems for the efficient and selective conversion of this compound to desired products.

By expanding the biocatalytic toolbox to include this compound, the scientific and industrial communities can unlock new avenues for the sustainable production of novel, high-value chemicals and materials.

References

Safety Operating Guide

Proper Disposal of Dihydromyrcenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of dihydromyrcenol, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and serious eye irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[4]

  • Hand Protection: Wear appropriate protective gloves.[5]

  • Skin Protection: Wear suitable protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] However, if ventilation is insufficient or vapors are noticeable, use an approved respirator.[4]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, alkalis, or oxidizing agents.[1][3][4]

  • Keep containers tightly closed when not in use.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking in handling and storage areas.[6]

  • Use electrically grounded equipment for storage and handling to prevent static discharge.[7]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and risk assessment.

PropertyValueSource(s)
Flash Point 76 - 77.2 °C (168.8 - 171.0 °F) Closed Cup[4][7]
Oral LD50 (Rat) 3600 mg/kg[8]
Dermal LD50 (Rabbit) > 5000 mg/kg[8]
Log Pow 3.25 - 3.47 (Estimated)[5][9]
GHS Hazard Statements H227, H303, H315, H319, H412

GHS Hazard Statement Key:

  • H227: Combustible liquid

  • H303: May be harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H412: Harmful to aquatic life with long lasting effects

III. Spill Management Protocol

In the event of a this compound spill, immediate and proper action is necessary to mitigate risks.

Experimental Protocol: Spill Cleanup

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1][4]

  • Ensure Adequate Ventilation: Provide sufficient ventilation to the area to disperse vapors.[1][4]

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain and absorb the spill.[1][4][6]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1] Collect all cleaning materials for proper disposal.

  • Dispose of Waste: All contaminated materials, including absorbent, cleaning supplies, and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][6]

IV. This compound Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination. Do not allow the chemical to enter drains, surface water, or soil.[1][6]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other types of hazardous waste unless compatible.[5]

  • Engage a Licensed Waste Management Company:

    • Arrange for the disposal of the collected waste through a licensed and reputable hazardous waste management company.[6]

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Container Disposal:

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]

    • Do not reuse empty containers as they may retain product residue and vapors.[4][6]

    • Do not puncture, cut, or weld on or near the empty container.[6]

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dihydromyrcenol_Disposal_Workflow cluster_assessment Initial Assessment cluster_spill Spill Management cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste Generated check_contamination Is the material a spill or contaminated? start->check_contamination absorb Absorb with inert material (sand, vermiculite) check_contamination->absorb Yes collect_waste Collect in a labeled, sealed hazardous waste container check_contamination->collect_waste No collect_spill Collect absorbed material into a sealed container absorb->collect_spill collect_spill->collect_waste waste_management Contact Licensed Waste Management Company collect_waste->waste_management transport Transport to an approved hazardous waste facility waste_management->transport end Proper Disposal Complete transport->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dihydromyrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Dihydromyrcenol, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[1][2][3][4]
Flash Point 76°C to 77.2°C (168°F to 171°F)[1][3][4][5][6]
Boiling Point 194-197°C; 84°C at 10 mm Hg[1][7]
Density 0.784 to 0.839 g/mL at 20-25°C[1][7][8]
Vapor Pressure 0.165 to 1.5 mmHg at 20-25°C[1][4][8]
Oral LD50 (Rat) 3600 mg/kg[5][9][10]
Dermal LD50 (Rabbit) > 5000 mg/kg[5][10]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of vapors.[8][9]

Eye and Face Protection
  • Safety Glasses with Side Shields or Goggles: To protect against splashes, safety glasses with side shields or chemical splash goggles are required.[5][8]

  • Face Shield: In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[11]

Skin Protection
  • Gloves: Chemical-resistant gloves, such as nitrile rubber (0.4mm thickness), neoprene, or PVC, must be worn.[8][11] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contamination.[11]

  • Protective Clothing: A lab coat or chemical-resistant overalls should be worn to protect the skin.[8] For larger quantities or in case of a significant spill, a chemical-resistant apron or a full chemical suit may be necessary.[8][12]

  • Footwear: Closed-toe shoes are mandatory. For added protection, especially when handling larger volumes, chemical-resistant boots with steel toes and shanks are recommended.[13][14]

Respiratory Protection
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][5]

  • Respirator: If ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[8][11][15] For higher concentrations or in emergency situations, a full-face supplied-air respirator may be required.[11]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare spill control materials, such as absorbent pads or sand, in the immediate work area.[3][9]

  • Ensure Proper Ventilation: Verify that the chemical fume hood or other local exhaust ventilation is functioning correctly.[3][5]

Safe Handling Procedures
  • Grounding: Use electrically grounded equipment for storage and handling to prevent static discharge, which could be an ignition source.[5]

  • Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[3][9] "No smoking" policies should be strictly enforced in the handling area.[8][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9]

  • Clothing Contamination: If clothing becomes contaminated, remove it immediately and wash it before reuse.[3][5] Do not allow contaminated work clothing to leave the workplace.[5]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3][8][9]

  • Keep containers tightly closed when not in use.[3][5]

  • Store in the original container or a suitable, properly labeled secondary container.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Collection
  • Collect waste this compound in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Method
  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[5][8][9]

  • Do not dispose of this compound down the drain or into the environment.[9]

  • Empty containers may retain product residue and should be handled as hazardous waste until they have been properly decontaminated or disposed of through an approved waste handling site.[3][9]

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound Start Start: Prepare for Handling this compound RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment PPESelection 2. Select and Inspect PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPESelection Ventilation 3. Ensure Proper Ventilation (Fume Hood) PPESelection->Ventilation Handling 4. Handle this compound - Avoid ignition sources - Use grounded equipment Ventilation->Handling Spill Spill or Exposure? Handling->Spill Storage 5. Proper Storage - Cool, dry, ventilated area - Tightly sealed container WasteCollection 6. Collect Waste Storage->WasteCollection Spill->Storage No SpillResponse Emergency Spill Response - Evacuate - Contain with inert material Spill->SpillResponse Yes (Spill) FirstAid First Aid - Skin: Wash with soap and water - Eyes: Rinse for 15 mins Spill->FirstAid Yes (Exposure) SpillResponse->WasteCollection End End of Process FirstAid->End Disposal 7. Dispose of Waste (Follow local regulations) WasteCollection->Disposal Disposal->End

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.